molecular formula C6H15NOCl2<br>C6H15Cl2NO B057303 (3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS No. 3327-22-8

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Cat. No.: B057303
CAS No.: 3327-22-8
M. Wt: 188.09 g/mol
InChI Key: CSPHGSFZFWKVDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a key quaternary ammonium compound widely employed as an etherifying agent to introduce permanent cationic charges into polymers and biomolecules. Its primary research application is in the synthesis of cationic starch, where it acts as a precursor to glycidyltrimethylammonium chloride (GTAC) in alkaline conditions, facilitating the etherification of starch hydroxyl groups. This process significantly enhances starch properties for use as a flocculant, in wet-end paper chemistry, and for improving dye affinity in textiles. Beyond starch modification, CHPTAC serves as a versatile quaternizing agent for other biopolymers, including chitosan and glycogen, to create water-soluble cationic derivatives for pharmaceutical and cosmetic applications. It is also fundamental in the synthesis of other quaternary ammonium compounds and cationic surfactants. Available as a solution in water (typically 60-73% concentration), this compound is characterized by its miscibility with water and a density of approximately 1.17 g/mL. Key Applications: • Synthesis of cationic starch and other biopolymers • Quaternary ammonium compound and surfactant research • Flocculation studies • Modification of textiles and paper products Safety Note: This product is labeled with the signal word "Warning" and carries hazard statements H351 (Suspected of causing cancer) and H412 (Harmful to aquatic life with long lasting effects). Appropriate personal protective equipment (PPE) should be worn. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPHGSFZFWKVDL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOCl2, C6H15Cl2NO
Record name CHPTAC (50-70 % aqueous solution)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027534
Record name (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.
Record name 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name CHPTAC (50-70 % aqueous solution)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: miscible
Record name CHPTAC (50-70 % aqueous solution)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.2 g/cm³
Record name CHPTAC (50-70 % aqueous solution)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

3327-22-8
Record name (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3327-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrosil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3327-22-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-2-hydroxypropyl)trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK4X6ZD79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHPTAC (50-70 % aqueous solution)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTMAC), commonly known as Quat-188, is a versatile cationic reagent with significant applications in various industries, including the modification of natural and synthetic polymers for use in papermaking, textiles, and water treatment.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis mechanism of CHPTMAC, focusing on the reaction between epichlorohydrin and trimethylamine or its hydrochloride salt. It includes a detailed breakdown of the reaction pathway, quantitative data from various synthesis protocols, and explicit experimental procedures.

Core Synthesis Mechanism

The industrial synthesis of this compound is predominantly achieved through the reaction of epichlorohydrin with trimethylamine or trimethylamine hydrochloride.[4] The reaction is typically carried out in an aqueous medium, and the control of pH and temperature is crucial for maximizing the yield and purity of the final product.[4][5]

The reaction proceeds through a nucleophilic attack of trimethylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This ring-opening is the key step in the formation of the quaternary ammonium salt.

Reaction Pathway

The synthesis can be conceptualized in the following stages:

  • Quaternization: Trimethylamine, acting as a nucleophile, attacks the least sterically hindered carbon of the epichlorohydrin's epoxide ring. This results in the formation of the intermediate, N-(2,3-epoxypropyl)trimethylammonium chloride.

  • Hydrolysis/Ring Opening: Under aqueous acidic or neutral conditions, the epoxide ring of the intermediate is opened by the chloride ion or water, leading to the formation of the final product, this compound. The pH of the reaction medium plays a significant role in this step, influencing the rate of reaction and minimizing the formation of byproducts.[4]

A visual representation of this primary synthesis pathway is provided below:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Epichlorohydrin Epichlorohydrin N-(2,3-epoxypropyl)trimethylammonium chloride N-(2,3-epoxypropyl)trimethylammonium chloride Epichlorohydrin->N-(2,3-epoxypropyl)trimethylammonium chloride Quaternization Trimethylamine Trimethylamine Trimethylamine->N-(2,3-epoxypropyl)trimethylammonium chloride CHPTMAC This compound N-(2,3-epoxypropyl)trimethylammonium chloride->CHPTMAC Ring Opening (Hydrolysis)

Caption: Primary synthesis pathway of CHPTMAC.

Alternative Synthesis Route

An alternative method for synthesizing CHPTMAC involves the hypochlorination of allyltrimethylammonium chloride.[6][7] This process begins with the reaction of allyl chloride and trimethylamine to form allyltrimethylammonium chloride. Subsequently, this intermediate is treated with a chlorinating agent, such as chlorine gas in an aqueous solution, to yield CHPTMAC.[6] This route can achieve high yields but requires careful control of the reaction temperature to prevent the formation of chlorinated byproducts.[6]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Allyl Chloride Allyl Chloride Allyltrimethylammonium chloride Allyltrimethylammonium chloride Allyl Chloride->Allyltrimethylammonium chloride Trimethylamine Trimethylamine Trimethylamine->Allyltrimethylammonium chloride CHPTMAC This compound Allyltrimethylammonium chloride->CHPTMAC Hypochlorination

Caption: Alternative synthesis via hypochlorination.

Quantitative Data Presentation

The efficiency and outcome of the CHPTMAC synthesis are highly dependent on the reaction parameters. The following tables summarize quantitative data from various cited experimental protocols.

Table 1: Reaction Conditions for CHPTMAC Synthesis

ParameterValueReference
Molar Ratio (Epichlorohydrin:Trimethylamine HCl) 0.95[5]
pH 7.5 - 8.0[5]
Temperature 10°C - 35°C[5]
pH (with catalyst) 6.5 - 9.5[4]
Temperature (with catalyst) 5°C - 40°C[4]
Reaction Time (with catalyst) 1.5 - 4.5 hours[4]

Table 2: Purity and Yield of CHPTMAC

ParameterValueReference
Yield Up to 97%[4]
Purity > 97%[4]
Epichlorohydrin (ECH) impurity ≤ 5 ppm[2]
1,3-dichloro-propanol impurity ≤ 15 ppm[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Synthesis using Trimethylamine Hydrochloride and Epichlorohydrin in an Aqueous Medium

This protocol is adapted from a patented synthetic method.[8]

Materials:

  • Trimethylamine hydrochloride

  • Epichlorohydrin (ECH)

  • Water

  • Alkaline Al₂O₃ catalyst

Procedure:

  • In a reaction flask, dissolve 70g of trimethylamine hydrochloride in 64ml of water with stirring until complete dissolution.

  • Add 10g of alkaline Al₂O₃ catalyst to the solution and adjust the pH of the system to 7.8.

  • Cool the reaction mixture to 5°C.

  • Slowly add 66g of epichlorohydrin (ECH) dropwise to the cooled mixture.

  • Maintain the temperature and continue the reaction until the pH of the system reaches a peak value of 9.7, indicating a homogeneous system. This stage typically lasts for 3 hours.

  • Allow the reaction to proceed at room temperature (18°C) for an additional 2 hours.

Synthesis via Hypochlorination of Allyltrimethylammonium Chloride

This protocol is based on a patented alternative synthesis route.[6]

Part A: Synthesis of Allyltrimethylammonium Chloride

  • To a stirred solution of 182 kg (3.07 moles) of trimethylamine in 212 kg of water in a water-cooled kettle, gradually add 232 kg (3.02 moles) of allyl chloride.

  • Maintain the reaction temperature below 45°C during the addition.

  • After the addition is complete, continue stirring for another hour.

  • Apply a vacuum for 3 hours to remove any unreacted allyl chloride and trimethylamine. The resulting product is an aqueous solution of allyltrimethylammonium chloride.

Part B: Hypochlorination to form CHPTMAC

  • Bubble chlorine gas into the aqueous solution of allyltrimethylammonium chloride while maintaining a temperature of 35-40°C.

  • Continue the chlorine addition until an excess is indicated by the appearance of a greenish color. Approximately 1.1-1.3 moles of chlorine are added per mole of the allyl salt.

  • Strip the solution of HCl and excess Cl₂ at 60°C under a vacuum of 20 mm Hg.

  • Neutralize the solution to a pH of about 6.5 with NaOH. The resulting aqueous solution contains the final product, this compound.

Potential Side Reactions and Byproducts

Several side reactions can occur during the synthesis of CHPTMAC, leading to the formation of impurities. The most common byproducts include:

  • 1,3-dichloro-2-propanol (DCP): This can form from the hydrolysis of epichlorohydrin, especially under acidic conditions.[9]

  • 2,3-dihydroxypropyltrimethylammonium chloride: This diol is formed by the hydrolysis of the epoxide ring of the intermediate or the final product.

  • Diquaternary compounds: These can form through the reaction of the product with unreacted epichlorohydrin.

Careful control of reaction conditions, particularly pH and temperature, is essential to minimize the formation of these byproducts and ensure a high purity of the final product.[4][5] Some research has also pointed to an "anomalous reaction" of epichlorohydrin with trimethylamine under certain conditions, leading to the formation of N-(3-hydroxy-1-propenyl)trimethylammonium chloride, an unsaturated alcohol, rather than the expected epoxy intermediate.[10][11] This highlights the complexity of the reaction and the importance of precise process control.

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt. The key to a successful synthesis lies in the meticulous control of reaction parameters such as temperature, pH, and molar ratios of reactants to maximize yield and minimize the formation of impurities. The alternative hypochlorination route offers a high-yield pathway but also demands stringent temperature control. A thorough understanding of the reaction mechanism and potential side reactions is crucial for researchers and professionals involved in the development and optimization of processes utilizing this important cationic reagent.

References

An In-depth Technical Guide to (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride: Chemical Properties, Structure, and Applications in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a versatile quaternary ammonium compound with significant applications in various scientific and industrial fields, including a notable role in the pharmaceutical sciences. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key experimental protocols related to CHPTAC. A particular focus is placed on its application as a cationizing agent for the modification of polysaccharides to create advanced drug delivery systems. This document is intended to serve as a detailed resource for researchers and professionals involved in drug development and material science.

Chemical Properties and Identification

This compound is a quaternary ammonium salt that is typically available as a colorless to light-yellow aqueous solution.[1][2] It is a key chemical intermediate used in the synthesis of various organic compounds and modified polymers.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
IUPAC Name (3-chloro-2-hydroxypropyl)-trimethylazanium chloride[1]
CAS Number 3327-22-8[1]
Molecular Formula C₆H₁₅Cl₂NO[4]
Molecular Weight 188.10 g/mol [4]
Appearance Colorless to light-yellow clear liquid[1][5]
Melting Point 191-193 °C
Density ~1.154 g/mL at 25 °C[5]
Solubility Miscible in water[1][5]
Refractive Index n20/D 1.4541[5]

Chemical Structure

The structure of this compound features a positively charged quaternary ammonium group, a hydroxyl group, and a reactive chlorine atom. This combination of functional groups makes it a highly reactive and versatile molecule.

  • SMILES: C--INVALID-LINK--(C)CC(O)CCl.[Cl-]

  • InChI: 1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of CHPTAC have been reported, primarily involving the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt.[6][7]

Objective: To synthesize this compound from epichlorohydrin and trimethylamine hydrochloride in an aqueous medium.

Materials:

  • Epichlorohydrin (ECH)

  • Trimethylamine hydrochloride

  • Deionized water

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Prepare an aqueous solution of trimethylamine hydrochloride in the reaction vessel.

  • Adjust the pH of the solution to a range of 7.5-9.5 by the controlled addition of a sodium hydroxide solution.[2][8]

  • Cool the reaction mixture to a temperature between 5-40 °C.[2][8]

  • Slowly add epichlorohydrin to the reaction mixture under continuous stirring. The molar ratio of epichlorohydrin to trimethylamine hydrochloride is typically maintained around 0.95:1.[7]

  • Maintain the reaction temperature and pH for a period of 1.5 to 4.5 hours to allow the reaction to proceed to completion.[2][8]

  • Upon completion, the resulting aqueous solution of this compound can be used directly or purified further.

Analytical Method: Determination by Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for the analysis of CHPTAC and its related compounds.[9]

Objective: To determine the concentration of this compound in a sample using capillary electrophoresis with indirect UV detection.

Instrumentation and Reagents:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary

  • Copper(II) sulfate

  • Formic acid

  • This compound standard

Procedure:

  • Prepare a background electrolyte solution of 180 mM copper(II) sulfate and 4 mM formic acid, adjusting the pH to 3.[9]

  • Flush the capillary with the background electrolyte.

  • Inject the sample solution (appropriately diluted) into the capillary.

  • Apply a separation voltage and monitor the absorbance at 215 nm for indirect UV detection, with a reference wavelength of 300 nm.[9]

  • Identify and quantify the CHPTAC peak by comparing its migration time and peak area to that of a known standard.

Role in Drug Development: Cationic Modification of Polysaccharides

While this compound does not have a direct signaling pathway in biological systems, its primary role in drug development is as a chemical intermediate for the cationization of polysaccharides like cellulose, starch, and chitosan.[10][11] This modification introduces a permanent positive charge to the polysaccharide backbone, enhancing its interaction with negatively charged biological membranes and molecules, which is highly beneficial for creating effective drug delivery systems.[1][10]

Reaction Mechanism with Polysaccharides

The cationization of polysaccharides with CHPTAC typically proceeds in a two-step reaction under alkaline conditions.[12]

  • Epoxide Formation: In the presence of a base (e.g., NaOH), CHPTAC undergoes an intramolecular cyclization to form the reactive intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[8][12]

  • Etherification: The hydroxyl groups on the polysaccharide chain act as nucleophiles and attack the electrophilic carbon of the epoxide ring of EPTAC. This results in the opening of the epoxide and the formation of a stable ether linkage, covalently attaching the cationic trimethylammonium group to the polysaccharide.[12][13]

Reaction_Mechanism cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Etherification CHPTAC (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) EPTAC 2,3-Epoxypropyltrimethylammonium chloride (EPTAC) (Reactive Intermediate) CHPTAC->EPTAC Intramolecular Cyclization Base Base (NaOH) CationicPolysaccharide Cationic Polysaccharide (for Drug Delivery) EPTAC->CationicPolysaccharide Polysaccharide Polysaccharide (with -OH groups) Polysaccharide->CationicPolysaccharide Nucleophilic Attack & Etherification

Caption: Reaction mechanism of polysaccharide cationization using CHPTAC.

Safety and Handling

This compound is suspected of causing cancer and is harmful to aquatic life with long-lasting effects. Therefore, appropriate safety precautions must be taken when handling this chemical.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Avoid breathing fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable chemical reagent with significant utility in the field of drug development, primarily as a cationizing agent for polysaccharides. Its well-defined chemical properties and reactivity allow for the controlled modification of natural polymers to create sophisticated drug delivery vehicles. A thorough understanding of its synthesis, analysis, and reaction mechanisms is crucial for its effective and safe application in pharmaceutical research and development. This guide provides a foundational resource for scientists and researchers working with this important compound.

References

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS number 3327-22-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CAS 3327-22-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly abbreviated as CHPTAC, is a quaternary ammonium compound and a highly effective cationic etherifying agent.[1] With the CAS Registry Number 3327-22-8, this compound is a pivotal chemical intermediate primarily used to modify natural polymers such as starch, cellulose, and guar gum.[1][2] The introduction of a permanent positive charge onto these polymer backbones imparts valuable cationic properties, significantly enhancing their performance in a wide range of industrial and research applications.[1]

Its primary applications are in the paper industry for producing cationic starch, which improves paper strength and filler retention, and in the textile industry for modifying cellulose fibers to enhance dye affinity and impart antistatic properties.[2][3] Further uses are found in water treatment, personal care products, and the oil and gas industry.[2][3] This document provides a comprehensive technical overview of its chemical properties, synthesis, reaction mechanisms, experimental protocols, and safety data.

Chemical and Physical Properties

CHPTAC is typically supplied as a colorless to light yellow aqueous solution, though it can exist as a solid.[1][4] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Registry Number 3327-22-8[5][6]
Molecular Formula C₆H₁₅Cl₂NO[1][5]
Molecular Weight 188.1 g/mol [5][7]
Appearance Colorless to light yellow liquid; or White solid powder[1][5][7]
Form (Commercial) Typically 60-69 wt. % solution in H₂O[8][9]
Density 1.154 g/mL at 25 °C (for 60% solution); 1.2 g/cm³[5][9]
Melting Point 180.5 °C to 210 °C (decomposes) (for solid)[4][7]
Flash Point 113 °C (235.4 °F) - closed cup[9]
Solubility Miscible in water; Slightly soluble in methanol[5][10][11]
Refractive Index n20/D 1.4541 (for 60% solution)[9][10]
Vapor Pressure < 0.001 Pa at 20 °C[4]
Log P (octanol/water) < -1.5 at 25 °C[4]

Synthesis and Reaction Mechanisms

Synthesis of CHPTAC

The most common industrial synthesis of CHPTAC involves the reaction of epichlorohydrin (ECH) with trimethylamine or its salt, trimethylamine hydrochloride, in an aqueous solution.[12][13] The reaction is typically performed at controlled temperatures (e.g., 5-40 °C) and pH (e.g., 7.5-9.5) to optimize yield and purity, which can exceed 97%.[8][13]

G cluster_reactants Reactants cluster_process Reaction Conditions ECH Epichlorohydrin (ECH) Temp Temp: 5-40 °C Product (3-Chloro-2-hydroxypropyl) trimethylammonium chloride (CHPTAC Solution) ECH->Product TMA_HCL Trimethylamine Hydrochloride TMA_HCL->Product H2O Water (Solvent) H2O->Product Aqueous Medium pH pH: 7.5-9.5 Time Time: 1.5-5 hr Time->Product

Caption: General workflow for the synthesis of CHPTAC.

Mechanism of Cationization

CHPTAC serves as a potent etherifying agent for hydroxyl-containing substrates like cellulose and starch. The process is a two-step reaction that occurs under alkaline conditions.[1][14]

  • Epoxidation: In the presence of a base (e.g., NaOH), CHPTAC undergoes an intramolecular cyclization (dehydrochlorination) to form the highly reactive epoxide intermediate, 2,3-epoxypropyl trimethyl ammonium chloride (EPTAC).[1][15]

  • Etherification: The newly formed EPTAC then reacts with the deprotonated hydroxyl groups (alkoxides) of the polymer backbone. The epoxide ring opens, forming a stable ether linkage and covalently bonding the quaternary ammonium moiety to the polymer.[14][15]

This reaction permanently introduces a positive charge onto the polymer, transforming it into a cationic derivative.[1]

G cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Etherification CHPTAC CHPTAC Cl-CH₂-CH(OH)-CH₂-N⁺(CH₃)₃ EPTAC EPTAC (Reactive Intermediate) CH₂(O)CH-CH₂-N⁺(CH₃)₃ CHPTAC->EPTAC - H₂O, - Cl⁻ Base Base (OH⁻) Base->CHPTAC EPTAC_2 EPTAC EPTAC->EPTAC_2 Reacts with Polymer Polymer Polymer Substrate (Starch/Cellulose) R-OH Product Cationic Polymer R-O-CH₂-CH(OH)-CH₂-N⁺(CH₃)₃ Polymer->Product EPTAC_2->Product

Caption: Reaction mechanism for polymer cationization using CHPTAC.

Key Applications

The primary function of CHPTAC is to cationize polymers, leading to a variety of high-value applications.

  • Pulp and Paper Industry: The single largest application is the production of cationic starch.[2] When added to pulp slurry, cationic starch adsorbs strongly onto negatively charged cellulose fibers and fillers.[16] This leads to improved retention of fines and fillers, increased paper strength (both wet and dry), and better drainage during sheet formation.[2] The degree of substitution (DS), controlled by the CHPTAC-to-starch molar ratio, dictates the charge density and performance.[2]

  • Textile Industry: CHPTAC is used to modify cellulose fibers like cotton, creating cationic cellulose.[2][15] This treatment enhances the affinity for anionic reactive and direct dyes, leading to more efficient, salt-free dyeing processes with improved color fastness.[2][17] The modified fibers also exhibit desirable properties like softness and antistatic effects.[2]

  • Water Treatment: As a precursor, CHPTAC is used to synthesize cationic flocculants, such as cationic polyacrylamide (CPAM), which are effective in municipal and industrial wastewater treatment for sludge dewatering.[2][3] Additionally, cellulose modified with CHPTAC has been shown to be an effective adsorbent for removing contaminants like Cr(VI) from water.[15]

  • Oilfield and Personal Care: Cationic guar gum, produced using CHPTAC, is utilized in oilfield applications for its properties as a clay stabilizer.[2][3] In personal care and cosmetics, CHPTAC-modified polymers act as conditioning agents.[2]

Experimental Protocols

Protocol: Lab-Scale Synthesis of Cationic Cellulose

This protocol is adapted from methodologies for the cationization of cellulosic fibers.[15][18]

  • Alkalization: Suspend 5.0 g of cellulose fibers (e.g., hemp or cotton) in 50 mL of isopropanol in a reaction vessel. Add 2.5 mL of 10 M Sodium Hydroxide (NaOH) solution to the mixture. Stir for 30-60 minutes at 30 °C to produce alkali cellulose.

  • Etherification: While stirring, add 17.8 mL of CHPTAC solution (e.g., 60 wt. %) dropwise to the vessel.[15] Increase the temperature to 40-60 °C and allow the reaction to proceed for 15 hours.[15][18]

  • Neutralization: Stop the reaction by carefully adding 12.5 mL of 4 M Hydrochloric Acid (HCl) to neutralize the excess alkali.[15]

  • Purification: Decant the reaction solution. Wash the resulting cationic cellulose fibers extensively with deionized water until the pH of the wash solution is neutral and stable.

  • Drying: Dry the purified fibers in an oven at 45-50 °C to a constant weight. The final product can be characterized by FTIR or elemental analysis to determine the degree of substitution.[15]

Protocol: Analytical Quantification Workflow

For research and quality control, quantifying residual CHPTAC or its epoxide form (EPTAC) is crucial. A sensitive method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Sample (e.g., Air filter, Water) Extract 2. Solid-Liquid Extraction (e.g., Sonication in solvent) Sample->Extract Filter 3. Filter Extract Extract->Filter Inject 4. Inject into LC System Filter->Inject Separate 5. HILIC Separation Inject->Separate Ionize 6. Electrospray Ionization (ESI) Separate->Ionize Detect 7. Tandem Mass Spec (MS/MS) Detection Ionize->Detect Quant 8. Quantify using Calibration Curve Detect->Quant

Caption: Workflow for CHPTAC analysis via HILIC-LC-MS/MS.

Safety and Toxicology

CHPTAC requires careful handling due to its potential health and environmental effects. It is suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[5][9][11]

Safety & Toxicology ProfileDataSource(s)
GHS Pictogram GHS08 (Health Hazard)[9]
Signal Word Warning[9]
Hazard Statements H351: Suspected of causing cancer.H412: Harmful to aquatic life with long lasting effects.[5][9]
Precautionary Statements P202, P273, P280, P308+P313, P405, P501[9]
Acute Toxicity Dermal LD50 (rat, male/female): > 2000 mg/kg bw[4]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[11]
Personal Protective Equipment Eyeshields, gloves, dust mask type N95 (US)[9]
Storage Store in a dry, well-ventilated place. Keep container tightly sealed.[10][11]
Incompatibilities Strong oxidizing agents[11]

References

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)

This document provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CHPTAC), also known as Quat 188. It is intended for researchers, scientists, and professionals in drug development and other technical fields who may work with this compound.

Chemical Identification

  • Chemical Name : this compound

  • Synonyms : CHPTAC, Quat 188, Cationic Reagent, PTAC 1881[1][2][3]

  • CAS Number : 3327-22-8[1][4]

  • Molecular Formula : C₆H₁₅Cl₂NO[1][4][5]

Hazard Identification and Classification

CHPTAC is classified as a hazardous substance. The primary concerns are its potential carcinogenicity and its environmental impact. Direct contact may also cause mild irritation to the skin or eyes[6].

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
CarcinogenicityCategory 2H351: Suspected of causing cancer[2][5][7][8]
Hazardous to the aquatic environment, long-termCategory 3H412: Harmful to aquatic life with long lasting effects[2][5][8]

Under alkaline conditions, CHPTAC can transform into the corresponding epoxide, 2,3-Epoxypropyltrimethylammonium chloride, which is noted as being highly skin-sensitizing and has shown carcinogenic properties in animal experiments[1][4][9].

Toxicological Data

Toxicological evaluations indicate that CHPTAC has low acute toxicity via oral and dermal routes. However, concerns exist regarding its effects from repeated exposure and its carcinogenic potential.

Table 2: Acute Toxicity Data

Exposure RouteSpeciesValueReference
OralRat (male/female)LD50: ~2800 mg/kg bw[7][10]
Oral (commercially available solutions)RatLD50: 2170 to 5184 mg/kg bw[11]
DermalRat (male/female)LD50: > 2000 mg/kg bw[7][10][11]
Inhalation (7-hour exposure)RatNo treatment-related effects from saturated atmosphere[11]
SubcutaneousMouseLDLo: 500 mg/kg[2]
Methodology Synopsis for Key Toxicological Studies

While full experimental protocols are not available in the provided documentation, the following summaries outline the methodologies used in key toxicological assessments.

  • Acute Oral Toxicity Study in Rats :

    • Objective : To determine the median lethal dose (LD50) of a 20% aqueous solution of CHPTAC.

    • Methodology : Groups of 5 male and 5 female rats were administered doses of 14.4, 17.3, 20.7, and 24.8 ml/kg body weight. The observation period was 14 days.

    • Observations : Clinical signs appeared within minutes and included lethargy, diarrhea, tremor, and convulsions. Deaths occurred between 90 and 120 minutes post-administration. Survivors recovered within 20 hours and showed no treatment-related findings upon macroscopic examination[11].

  • Repeated Dose (28-day) Oral Study in Rats :

    • Objective : To assess the effects of repeated oral administration.

    • Methodology : Rats of both sexes were administered CHPTAC at a dose of 1085 mg/kg body weight for 28 days.

    • Observations : The study resulted in slight morphological changes in the kidneys. A no-observed-effect level (NOEL) was not established as lower doses were not tested[11].

  • Carcinogenicity Study in Mice :

    • Objective : To evaluate the carcinogenic potential of CHPTAC via dermal application.

    • Methodology : NMRI mice received dermal applications of CHPTAC twice weekly at dose levels of 0, 0.018, and 0.18 ml for 89 weeks (females) and 105 weeks (males).

    • Observations : Minimal irritation potential was noted, with slightly increased hyperkeratosis and acanthosis at the application site. Male mice in the high-dose group showed a statistically significant increase in the incidence of bronchioloalveolar tumors (adenomas and carcinomas)[11].

Handling and Personal Protective Equipment (PPE)

Safe handling of CHPTAC requires stringent adherence to safety protocols to minimize exposure.

  • Engineering Controls : Handle in a well-ventilated place[10]. Use a closed system or provide appropriate exhaust ventilation[5][8][10]. Airtight operation is recommended[9]. A safety shower and eyewash station should be readily available[8][12].

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety spectacles or eyeshields[5][10].

    • Skin Protection : Wear protective gloves and suitable protective clothing[5][6][9][10]. For significant exposure risks, a chemical protection suit is recommended[5][7][10].

    • Respiratory Protection : If ventilation is inadequate or when spraying, use a NIOSH-approved respirator[5][12][13]. Evaporation at 20°C is negligible, but a harmful concentration of airborne particles can be reached quickly when the material is sprayed[5][7][10].

  • General Hygiene : Avoid contact with skin, eyes, and clothing[9][13][14]. Do not eat, drink, or smoke during work[5]. Wash hands thoroughly after handling[8][15].

First Aid Measures

In case of exposure, immediate first aid is critical. The following workflow outlines the necessary steps.

FirstAidWorkflow cluster_exposure Exposure Event cluster_actions First Aid Response cluster_procedures Procedures cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Proc_Inhale Move to fresh air. Keep patient at rest, half-sitting. If breathing stops, give artificial respiration. Inhalation->Proc_Inhale Proc_Skin Remove contaminated clothing immediately. Wash skin with plenty of water and soap. Skin->Proc_Skin Proc_Eye Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Eye->Proc_Eye Proc_Ingest Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Ingestion->Proc_Ingest Medical Seek immediate medical advice/attention. Show SDS to the doctor. Proc_Inhale->Medical Proc_Skin->Medical If irritation persists Proc_Eye->Medical Proc_Ingest->Medical

Caption: First Aid Workflow for CHPTAC Exposure.

Accidental Release Measures

Proper containment and cleanup of spills are essential to prevent environmental contamination and personnel exposure.

  • Personal Precautions : Evacuate personnel to safe areas[14][15]. Wear appropriate PPE, including a chemical protection suit and self-contained breathing apparatus (SCBA)[5][7][10].

  • Environmental Precautions : Do not let the chemical enter the environment or drains[5][7][8][10][15].

  • Containment and Cleanup : Collect leaking and spilled liquid in sealable containers as far as possible. Absorb the remaining liquid with sand or an inert absorbent. Store and dispose of the collected material according to local regulations[5][7][10].

The following diagram illustrates the spill response workflow.

SpillWorkflow Spill Spill Detected Assess Assess Situation (Size, Location, Hazards) Spill->Assess Evacuate Evacuate Non-Essential Personnel Assess->Evacuate PPE Don Appropriate PPE (Chemical suit, SCBA) Evacuate->PPE Contain Contain Spill Prevent entry into drains/waterways PPE->Contain Absorb Absorb with Inert Material (Sand, earth) Contain->Absorb Collect Collect and Place in Sealable Containers Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Local Regulations Decontaminate->Dispose

Caption: Workflow for Handling a CHPTAC Spill.

Storage and Disposal

  • Storage : Store in a cool, dry, and well-ventilated area between 5-35°C[1][4][6]. Keep containers tightly closed when not in use[1][4][8]. Store locked up[2][7][8][10]. Keep away from fire, heat, and incompatible materials such as strong oxidants, strong acids, and strong bases[1][4][9]. Store in an area without drain or sewer access[2][10].

  • Disposal : Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations[2][7]. Offer surplus and non-recyclable solutions to a licensed disposal company[15].

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of CHPTAC

PropertyValueReference
Physical StateSolid, Powder (pure) / Liquid (solution)[2][7][10][16]
ColorWhite (solid) / Colorless (solution)[7][10][16][17]
Melting Point180.5 °C / 190 °C[2][7][10]
Boiling Point190 - 209 °C[2][7][10]
Density1.11 g/cm³ at 20°C / 1.154 g/mL at 25°C[2][7][10]
Water SolubilityMiscible[2][10]
Vapor Pressure< 0.001 Pa at 20°C[7][10]
Flash Point113 °C (closed cup)[10]
Auto-ignition Temperature> 400 °C[7][10]
log Pow (Octanol/Water Partition Coeff.)< -1.5 at 25°C[7][10]

Environmental Fate and Ecotoxicity

CHPTAC is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment[5][8]. It is strongly advised not to let the chemical enter the environment[5].

Table 4: Ecotoxicity Data

OrganismTestValueDurationReference
Fish (Danio rerio)LC504128 mg/L96 h[10]
Daphnia magnaEC50240.2 mg/L24 h[10]
Algae (Desmodesmus subspicatus)EC50> 10,000 mg/L72 h[10]
Microorganisms (Activated sludge)EC50> 2,000 mg/L3 h[10]

References

Synonyms for (3-Chloro-2-hydroxypropyl)trimethylammonium chloride in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a versatile chemical compound widely utilized in various scientific and industrial applications. This document details its nomenclature, physicochemical properties, synthesis protocols, and primary applications, with a focus on its role as a cationic etherifying agent.

Nomenclature and Synonyms

This compound is identified by numerous synonyms in scientific literature and commercial products. A comprehensive list is provided below for clear identification.

Type Name/Identifier
IUPAC Name (3-chloro-2-hydroxypropyl)-trimethylazanium chloride[1]
CAS Number 3327-22-8
Common Acronyms CHPTAC[2], CHTAM, CTA[3]
Trade Names Quat 188, Dowquat 188, QUAB 188, Catiomaster C, CR-2000[3]
Other Chemical Names 1-Chloro-2-hydroxypropane-3-trimethylammonium chloride, 1-Chloro-3-(trimethylammonio)-2-propanol chloride, 3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride, N-(3-chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride[4]

Physicochemical and Toxicological Properties

The properties of this compound are summarized below. It is most commonly supplied as a 60-70% aqueous solution, which influences some of its observed physical properties.[2] Data for both the aqueous solution and the anhydrous, pure compound are provided where available.

Physicochemical Data
Property Value (Anhydrous) Value (Aqueous Solution, ~65%)
Molecular Formula C₆H₁₅Cl₂NO-
Molecular Weight 188.10 g/mol -
Appearance White crystalline powder[5]Colorless to light yellow liquid[1][4]
Melting Point 191-193 °C[6]Not Applicable
Boiling Point Decomposes~190-209 °C[4]
Density 1.25 g/cm³[5]~1.154 - 1.2 g/cm³ at 25 °C[1]
Solubility Water: 835.2 g/L at 20 °C; Soluble in methanol.[7]Miscible with water.[1]
Refractive Index Not Availablen20/D 1.4541[6]
Flash Point >110 °C (>230 °F)[6]113 °C
Toxicological Data
Parameter Species Route Value
LD₅₀ RatOral~2800 mg/kg bw
LD₅₀ RatDermal> 2000 mg/kg bw
LDLo MouseSubcutaneous500 mg/kg[4]
LC₅₀ (96h) Danio rerio (Zebrafish)Aquatic4128 mg/L
EC₅₀ (24h) Daphnia magnaAquatic240.2 mg/L
EC₅₀ (72h) Desmodesmus subspicatus (Green Algae)Aquatic> 10,000 mg/L

The substance is suspected of causing cancer (H351) and is harmful to aquatic life with long-lasting effects (H412).[2]

Experimental Protocols

Synthesis of this compound

3.1.1 Aqueous Synthesis

This protocol is adapted from a patented method for producing an aqueous solution of the title compound.[8]

  • Materials:

    • Epichlorohydrin (99%)

    • Trimethylamine aqueous solution (33%)

    • Hydrochloric acid (36%)

    • Dodecylbenzyl dimethyl ammonium chloride (catalyst)

    • Water

  • Procedure:

    • In a jacketed reactor equipped with a condenser and an electric mixer, add 8.6 mL (0.1 mol) of 36% hydrochloric acid and 10 mL of water.

    • Under agitation, gradually add 20 mL (0.1 mol) of 33% trimethylamine aqueous solution. The temperature should be maintained below 40 °C by cooling.

    • Adjust the pH of the reaction solution to 7.5 with water.

    • Add 0.4 g of dodecylbenzyl dimethyl ammonium chloride and stir until dissolved.

    • Under vigorous stirring, add 7.5 mL (0.095 mol) of 99% epichlorohydrin, maintaining the reaction temperature at approximately 24 °C.

    • Continue the reaction for 2 hours.

    • The resulting aqueous solution can be used directly or concentrated by distilling off the water under reduced pressure.

3.1.2 Anhydrous Synthesis

This method yields a pure, crystalline, anhydrous product.[9]

  • Materials:

    • Trimethylamine hydrochloride

    • Epichlorohydrin

    • Chloroform

    • Ether

  • Procedure:

    • To a stirred solution of 95.6 g (1 mole) of trimethylamine hydrochloride in 850 mL of chloroform, gradually add 95.3 g (1.03 moles) of epichlorohydrin.

    • Maintain the reaction mixture at 35 °C under a nitrogen blanket.

    • After approximately 80 minutes of stirring, the solution will become cloudy as the crystalline product begins to form.

    • Continue stirring for 20 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the product several times with chloroform, followed by ether.

    • Dry the product in a vacuum oven at 25 °C to obtain a fine, crystalline solid. This process typically yields 80-97% of the pure product.[9]

Cationization of Cellulose

This protocol describes the modification of cellulose to introduce cationic groups, enhancing its properties for applications such as dyeing and filler retention.[10][11]

  • Materials:

    • Cotton dissolving pulp (or other cellulose source)

    • This compound (CHPTAC)

    • Sodium hydroxide (NaOH)

    • Urea

    • Deionized water

    • Hydrochloric acid (1 M)

    • Ethanol (95%)

  • Procedure:

    • Preparation of NaOH/Urea Solvent: Prepare a 7 wt% NaOH / 14 wt% urea aqueous solution. Cool this solution to -14 °C for approximately 50 minutes.

    • Cellulose Dissolution: Add a weighed amount of cellulose (e.g., to achieve a 3 wt% final concentration) to the pre-cooled NaOH/urea solution with vigorous stirring for 5 minutes to obtain a transparent, viscous solution.

    • Etherification Reaction: Add the desired molar ratio of CHPTAC to the anhydroglucose units (AGU) of the cellulose. The reaction can be carried out at various temperatures (e.g., 90 °C) and for different durations (e.g., 6 hours) to control the degree of substitution.[10]

    • Neutralization and Purification: After the reaction, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid.

    • Filter the product and wash it thoroughly with 95% ethanol.

    • Dry the final cationic cellulose product.

Reaction Mechanisms and Workflows

Synthesis of Cationic Starch

The primary application of this compound is the cationization of polymers like starch and cellulose. This process introduces a permanent positive charge, which is beneficial in applications such as papermaking (improving retention of anionic fillers and fibers) and textiles (enhancing dye affinity).[2] The reaction proceeds via an in-situ formation of an epoxide intermediate under alkaline conditions.

G CHPTAC (3-Chloro-2-hydroxypropyl)trimethyl- ammonium chloride (CHPTAC) EPTAC 2,3-Epoxypropyltrimethyl- ammonium chloride (EPTAC) (Reactive Intermediate) CHPTAC->EPTAC NaOH NaOH (Alkali) NaOH->EPTAC pH > 11 CationicStarch Cationic Starch (St-O-CH2CH(OH)CH2-N+(CH3)3Cl-) NaOH->CationicStarch Deprotonation of St-OH Starch Starch Polymer (St-OH) Starch->CationicStarch EPTAC->CationicStarch Etherification NaCl_H2O NaCl + H2O

Caption: Reaction pathway for the cationization of starch using CHPTAC.

Anhydrous Synthesis Workflow

The anhydrous synthesis protocol allows for the isolation of a pure, solid product, which is advantageous for research and applications requiring high purity.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Reactants Trimethylamine HCl + Epichlorohydrin in Chloroform Reaction Stir at 35°C for 20 hours Reactants->Reaction Precipitation Crystalline Product Precipitates Reaction->Precipitation Filtration Filter Mixture Precipitation->Filtration Washing Wash with Chloroform & Ether Filtration->Washing Drying Vacuum Dry at 25°C Washing->Drying FinalProduct Pure Anhydrous CHPTAC Drying->FinalProduct

Caption: Workflow for the anhydrous synthesis of CHPTAC.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHPTAC) for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a versatile quaternary ammonium compound, for its application in laboratory settings. The document details its core physical and chemical properties, outlines experimental protocols for its primary use in the cationization of polysaccharides, and discusses its role in drug development as a modifying agent for delivery systems.

Core Physical and Chemical Properties

CHPTAC is a colorless to light-yellow, transparent, and odorless liquid, typically supplied as an aqueous solution (around 60-70%).[1][2] It is a quaternary ammonium salt that is highly reactive with materials containing hydroxyl groups, such as starch, cellulose, and guar gum.[2][3] Its primary industrial and laboratory application is as a cationic etherifying agent, introducing a permanent positive charge onto various polymers.[2][3]

Quantitative Data

The following tables summarize the key physical and chemical properties of CHPTAC.

Table 1: General and Physical Properties of CHPTAC

PropertyValueSource
Chemical Name This compound[1][2][3]
CAS Number 3327-22-8[1][3]
Molecular Formula C₆H₁₅Cl₂NO[1][3]
Molecular Weight 188.09 g/mol [4][5]
Appearance Colorless to light-yellow transparent liquid[1][3]
Physical State Liquid (as aqueous solution)[4][6]
Melting Point 191-193 °C (for solid)[7]
Boiling Point ~190 - 209 °C (for solid)[8]
Density ~1.154 g/mL at 25 °C (for 60% solution)[6][7]
Solubility in Water Miscible[4]
Refractive Index n20/D 1.4541 (for 60% solution)[6][7]
Flash Point 113 °C (closed cup)[6]
Vapor Pressure < 0.001 Pa at 20 °C[8]

Table 2: Chemical and Safety Information for CHPTAC

PropertyValue/InformationSource
pH 2-6 (for 69% solution)[1]
Hazard Classifications Suspected of causing cancer (Carc. 2); Harmful to aquatic life with long lasting effects (Aquatic Chronic 3)[4][6]
Signal Word Warning[6]
Hazard Statements H351, H412[6]
Primary Applications Cationic etherifying agent for starch, cellulose, and guar gum modification[1][2][3]

Mechanism of Action in Polysaccharide Cationization

The primary chemical utility of CHPTAC lies in its ability to introduce a positive charge onto the surface of polysaccharides. This is not a direct reaction of CHPTAC with the polymer. Under alkaline conditions, CHPTAC undergoes an intramolecular cyclization to form the reactive epoxide intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[2][3][9] This epoxide then readily reacts with the hydroxyl groups on the polysaccharide backbone through an etherification reaction, resulting in a stable ether linkage and the introduction of a quaternary ammonium group.[2][3]

G cluster_reaction Cationization Reaction CHPTAC CHPTAC (this compound) EPTAC EPTAC (2,3-epoxypropyltrimethylammonium chloride) Reactive Intermediate CHPTAC->EPTAC Intramolecular cyclization NaOH NaOH (Alkaline Catalyst) Cationic_Polysaccharide Cationic Polysaccharide (Modified Polymer) EPTAC->Cationic_Polysaccharide Etherification Byproduct NaCl + H₂O Polysaccharide Polysaccharide (e.g., Starch, Cellulose) with -OH groups

Cationization reaction workflow of polysaccharides using CHPTAC.

Experimental Protocols

The following are detailed methodologies for the cationization of starch and cellulose using CHPTAC in a laboratory setting.

Preparation of Cationic Starch

This protocol is adapted from a method for preparing cationic starch for use as a flocculant.[10]

Materials:

  • Native starch (e.g., from potato peels)

  • This compound (CHPTAC), 60 wt% in water

  • Isopropanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 0.1 M

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Alkalization:

    • Suspend 2.00 g of dried native starch in 200 mL of isopropanol in a flask.

    • Stir the mixture at 300 rpm for 15 minutes at room temperature.

    • Prepare a 2.0 M NaOH solution.

    • Add 10 mL of the 2.0 M NaOH solution dropwise to the starch suspension while stirring.

    • Continue stirring for an additional 60 minutes.

  • Etherification:

    • Heat the alkalized starch suspension to 60 °C.

    • Add a predetermined amount of 60% CHPTAC solution (e.g., to achieve a desired molar ratio of CHPTAC to anhydroglucose units (AGU) of the starch).

    • Continue stirring at 60 °C for 5 hours.

  • Quenching and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by adding 0.1 M HCl until the pH is neutral.

    • Filter the resulting solid product.

    • Wash the product thoroughly with 95% ethanol to remove any unreacted reagents and byproducts.

    • Dry the cationic starch product in an oven at a suitable temperature (e.g., 50 °C) until a constant weight is achieved.

Preparation of Cationic Cellulose

This protocol describes the cationization of cellulose in an isopropanol medium.[11]

Materials:

  • Commercial cellulose

  • This compound (CHPTAC), 60 wt% in water

  • Isopropanol

  • Sodium hydroxide (NaOH) solution (e.g., 3.0 M)

  • Deionized water

Procedure:

  • Slurry Preparation:

    • Place 5.0 g of commercial cellulose into a 400 mL beaker.

    • Add 200 mL of isopropanol and stir the mixture at 300 rpm for 30 minutes at room temperature to form a slurry.

  • Alkalization:

    • Heat the cellulose slurry to 50-60 °C.

    • Add 5.0 mL of a 3.0 M NaOH solution dropwise into the reaction mixture while maintaining the temperature.

    • Continue stirring for another hour at the same temperature.

  • Etherification:

    • Add a predetermined volume of 60% CHPTAC solution (e.g., to achieve a desired molar ratio) to the alkalized cellulose at 60 °C under vigorous stirring.

    • Continue stirring at this temperature for an additional two hours.

  • Purification:

    • After the reaction is complete, cool the mixture.

    • Filter the cationic cellulose product.

    • Wash the product extensively with deionized water to remove unreacted CHPTAC, NaOH, and byproducts.

    • Dry the purified cationic cellulose in an oven.

Role in Drug Development

Current research does not indicate that CHPTAC has a direct role in modulating specific biological signaling pathways. Its significance in drug development lies in its use as a chemical modifier to create cationic polymers for drug delivery systems.[1] For instance, chitosan, a biocompatible and biodegradable polysaccharide, can be modified with CHPTAC to enhance its solubility and create positively charged nanoparticles. These cationic nanoparticles can then be used to encapsulate and deliver anionic drugs or genetic material.

G cluster_synthesis Carrier Synthesis cluster_loading Drug Loading CHPTAC CHPTAC Cationic_Polymer Cationic Polymer (Drug Carrier) CHPTAC->Cationic_Polymer Polysaccharide Biocompatible Polysaccharide (e.g., Chitosan) Polysaccharide->Cationic_Polymer Nanoparticle Drug-Loaded Nanoparticle Cationic_Polymer->Nanoparticle Drug Anionic Drug / Gene Drug->Nanoparticle Delivery Targeted Drug Delivery Nanoparticle->Delivery

Workflow for the use of CHPTAC in drug delivery systems.

Safety and Toxicology

It is crucial for researchers to be aware of the toxicological profile of CHPTAC. It is classified as a suspected human carcinogen (Category 3).[11] In vitro mutagenicity tests for CHPTAC have returned positive results, although in vivo tests have been negative.[11] The reactive intermediate, EPTAC, is also considered a potential carcinogen.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling CHPTAC.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any aerosols.

References

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound (CHPTAC), a versatile quaternary ammonium compound. This guide details its chemical properties, synthesis protocols, and key applications, with a focus on its relevance in scientific research and development.

Core Chemical and Physical Properties

This compound is a cationic surfactant widely utilized as an etherifying agent to introduce permanent cationic charges to various polymers and biomolecules.

PropertyValueCitations
Molecular Weight 188.10 g/mol [1][2]
Molecular Formula C₆H₁₅Cl₂NO[1][3][4]
Linear Formula ClCH₂CH(OH)CH₂N(CH₃)₃Cl[2][5]
CAS Number 3327-22-8[3][4]
Appearance Colorless to light-yellow clear, odorless liquid[4]
Solubility in Water Miscible[4]
Density Approximately 1.154 - 1.2 g/mL[4][6]
Melting Point 191-193°C[3]

Key Applications in Research and Development

CHPTAC's primary utility lies in its ability to cationize various materials, enhancing their properties for specific applications.

  • Biopolymer Modification : It is extensively used for the synthesis of cationic starch, which has improved properties for use as a flocculant and in the paper industry.[7] It also serves as a quaternizing agent for other biopolymers like chitosan and glycogen to create water-soluble cationic derivatives for potential pharmaceutical and cosmetic uses.[7]

  • Textile Industry : In textile finishing, it improves dye affinity and other fabric properties.[7][8]

  • Pharmaceutical Formulations : There is growing interest in its use as an excipient in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients.[8][9]

  • Personal Care Products : It functions as a conditioning and antimicrobial agent in various personal care and cosmetic formulations.[8]

  • Chemical Synthesis : It is a fundamental intermediate in the synthesis of other quaternary ammonium compounds and cationic surfactants.[7]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of CHPTAC have been documented. Below are detailed protocols for common laboratory- and industrial-scale preparations.

Method 1: Reaction of Trimethylamine Hydrochloride with Epichlorohydrin

This method involves the reaction of trimethylamine hydrochloride with epichlorohydrin in an aqueous solution.

Materials:

  • Trimethylamine hydrochloride

  • Epichlorohydrin (ECH)

  • Water

  • Alkaline Al₂O₃ catalyst (or other suitable catalysts like K₂CO₃/Neutral Al₂O₃ or KF/basic Al₂O₃)

Procedure:

  • Dissolve 70g of trimethylamine hydrochloride in 64ml of water in a reaction flask with continuous stirring until fully dissolved.

  • Add 10g of alkaline Al₂O₃ catalyst to the solution and adjust the system's pH to 7.8.

  • Cool the reaction mixture to 5°C.

  • Slowly add 66g of epichlorohydrin dropwise to the cooled mixture.

  • Maintain the temperature and allow the reaction to proceed. The pH of the system will gradually increase, peaking at around 9.7. This phase typically lasts for about 3 hours.

  • Bring the reaction to room temperature (around 18°C) and continue the reaction for an additional 2 hours.

  • The reaction is considered complete when the pH drops to approximately 8.8.

  • The resulting product is an aqueous solution of this compound.[10]

Table of Reaction Parameters for Method 1:

ParameterEmbodiment 1Embodiment 2Embodiment 3
Trimethylamine HCl 70g70g70g
Water 64mL60mL70mL
Catalyst 10g alkaline Al₂O₃7g KF/basic Al₂O₃14g K₂CO₃/Neutral Al₂O₃
Initial pH 7.88.08.0
Initial Temperature 5°C2°C0°C
Epichlorohydrin 66g67g68g
Peak pH 9.710.09.5
Reaction Time 3 hours (initial) + 2 hours (room temp)5 hours (initial)4 hours (initial)

Source: Adapted from experimental embodiments.[10]

Method 2: Synthesis from 2,3-dihydroxypropyltrimethylammonium chloride

This protocol describes a laboratory-scale synthesis using thionyl chloride.

Materials:

  • 2,3-dihydroxypropyltrimethylammonium chloride

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend 9.20 g of 2,3-dihydroxypropyltrimethylammonium chloride in 50 ml of dimethylformamide.

  • Add 6.80 g of thionyl chloride to the suspension while maintaining the temperature between 5°C and 10°C.

  • Stir the mixture for 20 minutes at this temperature.

  • Heat the reaction mixture to 100°C for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent to dryness to obtain the final product, 3-chloro-2-hydroxypropyltrimethylammonium chloride.[11]

Synthesis and Cationization Workflow

The following diagram illustrates a generalized workflow for the synthesis of CHPTAC and its subsequent use in the cationization of a biopolymer like starch.

G cluster_synthesis CHPTAC Synthesis cluster_application Application: Biopolymer Cationization Reactants Reactants (e.g., Epichlorohydrin, Trimethylamine HCl) Reactor Reaction Vessel (Controlled Temp & pH) Reactants->Reactor Solvent Aqueous Medium (Water) Solvent->Reactor Catalyst Catalyst (e.g., Al₂O₃) Catalyst->Reactor Product (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (Aqueous Solution) Reactor->Product Reaction Cationization Cationization Reaction Product->Cationization Cationizing Agent Biopolymer Biopolymer (e.g., Starch, Cellulose) Biopolymer->Cationization CationizedProduct Cationized Biopolymer (e.g., Cationic Starch) Cationization->CationizedProduct Etherification

Caption: A generalized workflow for the synthesis of CHPTAC and its application in biopolymer cationization.

Mechanism of Action

The primary mechanism of action for this compound is its function as an electrophilic agent. The presence of the reactive chloro and hydroxy groups allows it to undergo substitution reactions.[7] In alkaline conditions, it is believed to form an epoxide intermediate, glycidyltrimethylammonium chloride (GTAC), which then readily reacts with nucleophiles such as the hydroxyl groups on starch or other biopolymers. This reaction introduces a permanent positive charge (the quaternary ammonium group) onto the substrate, altering its chemical and physical properties, such as its ability to interact with negatively charged surfaces.[7]

References

A Technical Guide to Research-Grade (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Key Research Applications

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a versatile quaternary ammonium compound with significant applications in various fields of research, particularly in the modification of natural polymers for use in drug delivery and other biomedical applications. Its ability to introduce a permanent positive charge onto various substrates makes it a crucial reagent for researchers and drug development professionals. This technical guide provides a comprehensive overview of commercially available research-grade CHPTAC, its key properties, and detailed protocols for its synthesis, application, and analysis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer research-grade this compound, primarily as an aqueous solution. The concentration and some physical properties can vary between suppliers. Below is a summary of offerings from prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.

Supplier Product Name CAS Number Formulation Concentration Molecular Formula Molecular Weight ( g/mol ) Density (g/mL at 25 °C) Refractive Index (n20/D)
Sigma-Aldrich This compound solution3327-22-8Liquid in H₂O60 wt. %C₆H₁₅Cl₂NO188.101.1541.4541
TCI Chemicals This compound (ca. 65% in Water)3327-22-8Liquid in H₂O~65 wt. %C₆H₁₅Cl₂NO188.10N/AN/A
Santa Cruz Biotechnology (S)-(−)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride101396-91-2Solid99%C₆H₁₅Cl₂NO188.10N/AN/A
Benchchem This compound3327-22-8Solution in water60-73%C₆H₁₅Cl₂NO188.10~1.17N/A
CP Lab Safety This compound3327-22-860 wt. % in H₂O60 wt. %C₆H₁₅Cl₂NO188.10N/AN/A

Key Physicochemical Properties and Impurities

Research-grade CHPTAC is typically a colorless to pale yellow liquid when in solution. The solid form is a white powder. It is soluble in water and methanol. Key impurities that can be present in commercial CHPTAC solutions include residual reactants and byproducts from its synthesis, such as epichlorohydrin and 1,3-dichloro-2-propanol.[1] The concentration of these impurities is a critical factor for many research applications and should be verified from the supplier's CoA.

Experimental Protocols

This section provides detailed methodologies for the synthesis of CHPTAC, its application in the cationization of biopolymers, and analytical methods for its characterization.

Synthesis of this compound

The most common laboratory synthesis of CHPTAC involves the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt in an aqueous medium.[2][3]

Materials:

  • Epichlorohydrin (ECH)

  • Trimethylamine hydrochloride

  • Deionized water

  • Sodium hydroxide (for pH adjustment)

  • Catalyst (e.g., alkaline Al₂O₃, optional)[2]

  • Reaction flask with a stirrer, cooling bath, and pH meter

Procedure:

  • Dissolve trimethylamine hydrochloride in deionized water in the reaction flask.[2]

  • Cool the mixture to 0-5 °C using a cooling bath.[2]

  • If using a catalyst, add it to the mixture.[2]

  • Adjust the initial pH of the reaction mixture to between 7.5 and 8.0 using a sodium hydroxide solution.[1]

  • Slowly add epichlorohydrin dropwise to the reaction mixture while maintaining the temperature between 10 °C and 35 °C.[1]

  • Monitor the pH of the reaction. The reaction is considered complete when the pH stabilizes.

  • The resulting aqueous solution of CHPTAC can be purified by steam distillation to remove unreacted epichlorohydrin and other volatile impurities.[1]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product epichlorohydrin Epichlorohydrin reaction_vessel Reaction Vessel (10-35°C, pH 7.5-8.0) epichlorohydrin->reaction_vessel trimethylamine_hcl Trimethylamine HCl trimethylamine_hcl->reaction_vessel water Water water->reaction_vessel purification_step Steam Distillation reaction_vessel->purification_step final_product Research-Grade CHPTAC Solution purification_step->final_product

Synthesis workflow of CHPTAC.
Cationization of Starch using CHPTAC

CHPTAC is widely used to synthesize cationic starch, which has applications in the paper and textile industries, as well as in drug delivery systems.[4]

Materials:

  • Native starch (e.g., corn, potato, or sago starch)

  • This compound (CHPTAC) solution

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Suspend the native starch in a solution of isopropanol and water.[4]

  • Add a solution of sodium hydroxide to the starch slurry and stir.[4]

  • Slowly add the CHPTAC solution to the alkaline starch slurry.

  • Heat the reaction mixture to a specific temperature (e.g., 40-50 °C) and maintain for a set period (e.g., 3-12 hours) with continuous stirring.[4]

  • After the reaction, cool the mixture and neutralize it to a pH of 7.0 with hydrochloric acid.[4]

  • Filter the resulting cationic starch and wash it with an ethanol/water mixture and then with acetone.

  • Dry the cationic starch in an oven at a low temperature (e.g., 40-50 °C).

G Workflow for Cationization of Starch with CHPTAC starch Native Starch slurry_prep Starch Slurry Preparation starch->slurry_prep chptac CHPTAC Solution reaction Cationization Reaction (e.g., 40-50°C, 3-12h) chptac->reaction naoh NaOH Solution naoh->reaction isopropanol_water Isopropanol/Water isopropanol_water->slurry_prep slurry_prep->reaction neutralization Neutralization (HCl) reaction->neutralization washing Washing (Ethanol/Water) neutralization->washing drying Drying washing->drying cationic_starch Cationic Starch Product drying->cationic_starch

Workflow for the cationization of starch.
Analytical Methods for Purity and Impurity Profiling

The purity of CHPTAC and the presence of related compounds can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[5][6]

High-Performance Liquid Chromatography (HPLC)

  • Principle: Ion-pair reversed-phase HPLC can be used to separate CHPTAC from its hydrolysis product and other impurities.

  • Column: A reversed-phase C18 column is typically used.[5]

  • Mobile Phase: A common mobile phase consists of methanol and an aqueous solution of an ion-pairing agent like heptafluorobutyric acid or sodium perchlorate in a phosphoric acid buffer.[5][7]

  • Detection: Since CHPTAC lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[5][7]

Capillary Electrophoresis (CE)

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field. This technique is effective for analyzing CHPTAC and its related quaternary ammonium compounds.[5]

  • Capillary: A fused silica capillary is used.

  • Buffer: A background electrolyte containing a chromophore for indirect UV detection, such as a copper(II) sulfate-formic acid buffer, is employed.[5]

  • Detection: Indirect UV detection is a common method for quantifying CHPTAC.[5]

G Analytical Workflow for CHPTAC Purity Assessment sample CHPTAC Sample hplc HPLC Analysis sample->hplc ce Capillary Electrophoresis sample->ce hplc_details Column: C18 Mobile Phase: Ion-pair reagent Detector: ELSD or RI hplc->hplc_details data_analysis Data Analysis hplc->data_analysis ce_details Capillary: Fused Silica Buffer: Indirect UV detection buffer Detector: Indirect UV ce->ce_details ce->data_analysis report Purity and Impurity Profile data_analysis->report

Analytical workflow for CHPTAC.

Applications in Research and Drug Development

The primary research application of CHPTAC is as a cationizing agent. By introducing quaternary ammonium groups, it modifies the properties of various materials:

  • Drug Delivery: Cationic derivatives of natural polymers like starch, chitosan, and glycogen, synthesized using CHPTAC, are explored as carriers for drug delivery. The positive charge can enhance interaction with negatively charged cell membranes and improve the solubility and bioavailability of drugs.

  • Gene Delivery: The cationic nature of modified polymers can facilitate the complexation with negatively charged nucleic acids (DNA and RNA), forming polyplexes that can be used for gene delivery.

  • Biomaterial Science: Cationization can improve the antimicrobial properties and mucoadhesion of biomaterials.

  • Pharmaceutical Formulations: CHPTAC is investigated for its potential as an excipient in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients.

Conclusion

This compound is a valuable tool for researchers and professionals in drug development and materials science. Understanding the available commercial grades, their specifications, and the experimental protocols for its use is crucial for successful research outcomes. This guide provides a foundational understanding to aid in the selection and application of research-grade CHPTAC. For specific applications, it is always recommended to consult the primary literature and the detailed technical documentation provided by the suppliers.

References

Navigating the Stability of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a versatile cationic reagent with the CAS number 3327-22-8, plays a pivotal role in various industrial and scientific applications, including the synthesis of cationic starch and the modification of biopolymers. Understanding its stability and requisite storage conditions is paramount to ensure its efficacy, safety, and the reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability profile of CHPTAC, outlining key factors influencing its degradation, recommended storage conditions, and methodologies for its analysis.

Chemical Profile and Inherent Stability

CHPTAC is a quaternary ammonium salt, typically supplied as a 60-73% aqueous solution.[1] While stable under normal conditions, its reactivity is influenced by environmental factors such as temperature, pH, and light.[2] The molecule's structure, featuring a reactive chlorohydrin group, is central to both its utility and its degradation pathways.

Factors Influencing Stability

Temperature
pH

The pH of the solution is a critical factor governing the stability of CHPTAC. In aqueous solutions, CHPTAC can undergo hydrolysis, a reaction that competes with its intended derivatization reactions.[4] This hydrolysis leads to the formation of (2,3-dihydroxypropyl)trimethylammonium chloride (DHPTAC).

Furthermore, under alkaline conditions, CHPTAC is known to be a precursor to the more reactive epoxide, glycidyltrimethylammonium chloride (GTAC).[1] This transformation is often a deliberate step in its application, for instance, in the cationization of starch. However, for storage and handling, maintaining a neutral to slightly acidic pH is advisable to prevent premature conversion and hydrolysis.

Light

Prolonged exposure to light may contribute to the degradation of CHPTAC.[2] While specific photostability studies on CHPTAC are not extensively documented, general practice for quaternary ammonium compounds suggests that protection from light is a prudent measure to ensure long-term stability.

Recommended Storage Conditions

To ensure the optimal shelf life and performance of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Store in a cool place.To minimize thermal degradation.
Light Exposure Protect from light.To prevent potential photodegradation.
Atmosphere Store in a dry, well-ventilated area.To prevent absorption of moisture which can facilitate hydrolysis.
Container Keep in a tightly sealed container.To prevent contamination and evaporation of the aqueous solution.

Incompatible Materials

CHPTAC should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions that could lead to decomposition and the creation of hazardous byproducts.

Degradation Pathways

The primary degradation pathways for CHPTAC in aqueous environments are hydrolysis and conversion to an epoxide under alkaline conditions.

DegradationPathways CHPTAC This compound DHPTAC (2,3-dihydroxypropyl)trimethylammonium chloride CHPTAC->DHPTAC Hydrolysis (H2O) GTAC Glycidyltrimethylammonium chloride (GTAC) CHPTAC->GTAC Alkaline conditions (e.g., NaOH)

Degradation pathways of CHPTAC in aqueous solution.

Experimental Protocols for Stability Assessment

A comprehensive assessment of CHPTAC stability involves forced degradation studies, which are designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Study Protocol

The following is a generalized protocol for a forced degradation study of a CHPTAC solution. The extent of degradation should ideally be in the range of 5-20%.

1. Stress Conditions:

  • Acid Hydrolysis: Treat CHPTAC solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat CHPTAC solution with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat CHPTAC solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the CHPTAC solution to elevated temperatures (e.g., 70-80°C) in a calibrated oven.

  • Photostability: Expose the CHPTAC solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

2. Sample Analysis:

At specified time points, withdraw samples from each stress condition and analyze them using a stability-indicating analytical method.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for the quantitative analysis of CHPTAC and its degradation products. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of the parent compound's concentration over time.

Example HPLC Method Parameters (for illustrative purposes):

ParameterSpecification
Column C18 Reverse-Phase
Mobile Phase A suitable buffer system, potentially with an ion-pairing agent.
Detection Refractive Index (RI) or a UV detector at a low wavelength if an appropriate chromophore is present in a derivatized form.
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL

The development and validation of such a method should be performed according to ICH guidelines.

Experimental Workflow for a Forced Degradation Study

The logical flow of a forced degradation study is crucial for obtaining meaningful stability data.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Time-point Sampling Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photostability Photo->Sampling HPLC Stability-Indicating HPLC/CE Analysis Sampling->HPLC Data Data Analysis & Degradation Profile HPLC->Data CHPTAC CHPTAC Bulk Solution

Workflow for a forced degradation study of CHPTAC.

Conclusion

This compound is a stable compound under recommended storage conditions. Its stability is primarily influenced by temperature and pH. To ensure its quality and performance, it is imperative to store it in a cool, dry, and dark place, in a tightly sealed container, and away from incompatible substances. For in-depth stability analysis, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is essential. This guide provides the foundational knowledge for researchers and professionals to handle, store, and analyze CHPTAC effectively, thereby ensuring the integrity of their work.

References

Methodological & Application

Protocol for the Cationization of Starch Using (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHPTAC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cationic starch is a modified biopolymer that carries a positive charge, rendering it useful in a wide range of industrial and pharmaceutical applications. Its positive charge allows for interaction with negatively charged substrates such as cellulose fibers, minerals, and various anionic molecules. One of the most common and efficient methods for preparing cationic starch is through the etherification of native starch with (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). This process introduces quaternary ammonium groups onto the starch backbone, resulting in a stable cationic charge over a broad pH range.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of cationic starch using CHPTAC, including reaction optimization and characterization of the final product.

Chemistry of Cationization

The cationization of starch with CHPTAC occurs under alkaline conditions. The process involves the conversion of CHPTAC into its more reactive epoxide intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC). This epoxide then reacts with the hydroxyl groups on the starch molecule to form a stable ether linkage, thereby introducing a positively charged quaternary ammonium group.[1][3] The reaction is catalyzed by a base, typically sodium hydroxide (NaOH), which activates the hydroxyl groups on the starch, making them more nucleophilic.[3][4]

Experimental Protocol

This protocol outlines a wet-slurry method for the cationization of starch.

Materials:

  • Native starch (e.g., corn, potato, tapioca, sago)

  • This compound (CHPTAC), 60-65% w/v in water

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Isopropanol or Ethanol (95%)

  • Hydrochloric acid (HCl), 1 M for neutralization

  • Distilled or deionized water

Equipment:

  • Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, condenser, and dropping funnel

  • Water bath or heating mantle with temperature control

  • pH meter

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Oven for drying

Procedure:

  • Starch Slurry Preparation: Suspend the desired amount of native starch in a solvent such as isopropanol or water. A typical concentration is 10-40% starch dry solids.[5] For example, suspend 10 g of dried sago starch in 80 mL of isopropanol.[4]

  • Alkaline Activation: Prepare a solution of sodium hydroxide. The concentration of NaOH can vary, with concentrations around 30% w/v often being effective.[4] Add the NaOH solution to the starch slurry while stirring.

  • Addition of Cationic Reagent: Add the CHPTAC solution dropwise to the alkaline starch slurry over a period of time to ensure even distribution and reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and maintain it for a specific duration (e.g., 3-18 hours) with continuous stirring.[2][4] The optimal temperature and time will depend on the desired degree of substitution.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it to a pH of 6.5-7.0 by adding 1 M hydrochloric acid.[4][6]

  • Purification: Filter the resulting cationic starch using a Buchner funnel. Wash the product multiple times with ethanol (e.g., 95%) to remove unreacted reagents and byproducts.[4]

  • Drying: Dry the purified cationic starch in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[6][7]

Data Presentation: Reaction Parameters and Degree of Substitution

The degree of substitution (DS) is a critical parameter for cationic starch, representing the average number of hydroxyl groups substituted per anhydroglucose unit. The theoretical maximum DS for starch is 3.[4] The DS can be controlled by adjusting the reaction conditions. The following table summarizes the effect of various parameters on the DS, based on published data.

ParameterConditionResulting DSSource
Reaction Temperature 50°C0.623[2]
60°C1.195[4]
Reaction Time 5 hours1.195[4]
18 hours0.623[2]
CHPTAC/Starch Molar Ratio 51.195[4]
NaOH Concentration 30% w/v1.195[4]
2.0 M0.86[8]

Determination of Degree of Substitution (DS)

The DS of cationic starch is typically determined by measuring the nitrogen content of the purified product, as the introduced quaternary ammonium group is the only source of nitrogen. The Kjeldahl method is a standard analytical technique for this purpose.[7][9][10]

The formula to calculate the DS from the nitrogen percentage is:

DS = (162 × N%) / (1400 - (M_reagent × N%))

Where:

  • 162 is the molecular weight of the anhydroglucose unit (AGU).[9][10]

  • N% is the percentage of nitrogen determined by the Kjeldahl method.[9][10]

  • 1400 is the molecular weight of nitrogen (14) multiplied by 100.[9]

  • M_reagent is the molecular weight of the cationic reagent moiety attached to the starch (for CHPTAC, this is the molecular weight of the 2-hydroxypropyl-trimethylammonium group, which is 151.6 g/mol ).[9]

Characterization of Cationic Starch

Beyond the degree of substitution, further characterization can provide insights into the properties of the modified starch.

Analytical MethodInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the introduction of the cationic group by identifying characteristic peaks, such as the C-N stretching vibration.[4][7]
X-Ray Diffraction (XRD) Analysis of the crystalline structure of the starch and changes upon cationization.[4][7]
Scanning Electron Microscopy (SEM) Visualization of the surface morphology and granule structure of the native and modified starch.[4][7]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the cationic starch.[7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Cationization Reaction cluster_purification Purification and Analysis starch Native Starch slurry Starch Slurry starch->slurry solvent Solvent (Isopropanol/Water) solvent->slurry activated_slurry Activated Slurry slurry->activated_slurry Alkaline Activation naoh NaOH Solution naoh->activated_slurry chptac CHPTAC Solution reaction_mixture Reaction Mixture chptac->reaction_mixture activated_slurry->reaction_mixture Reagent Addition cationic_starch_slurry Cationic Starch Slurry reaction_mixture->cationic_starch_slurry Heating & Stirring neutralized_slurry Neutralized Slurry cationic_starch_slurry->neutralized_slurry Neutralization filtered_starch Filtered Cationic Starch neutralized_slurry->filtered_starch Filtration hcl HCl (1M) hcl->neutralized_slurry washing Washing (Ethanol) filtered_starch->washing dried_starch Dried Cationic Starch washing->dried_starch Drying analysis Characterization (DS, FTIR, etc.) dried_starch->analysis

Caption: Experimental workflow for the cationization of starch with CHPTAC.

Signaling Pathway/Logical Relationship Diagram

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Product starch Starch (St-OH) starch_anion Starch Alkoxide (St-O⁻Na⁺) starch->starch_anion Activation chptac CHPTAC eptac EPTAC (Epoxide) chptac->eptac Intramolecular Cyclization naoh NaOH naoh->eptac naoh->starch_anion cationic_starch Cationic Starch eptac->cationic_starch starch_anion->cationic_starch Etherification

Caption: Reaction pathway for the cationization of starch with CHPTAC.

References

Application Notes: Modification of Cellulose Nanofibers with (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cellulose nanofibers (CNFs) are renewable, biodegradable nanomaterials with exceptional physical properties, making them highly attractive for various applications, including in the biomedical and pharmaceutical fields.[1][2] Their native anionic surface, however, can limit interactions with certain molecules and biological systems. Chemical modification of the CNF surface is a key strategy to tailor its properties. Cationization, the introduction of positive charges, is a common modification that enhances properties like antimicrobial activity, flocculation, and interaction with negatively charged drugs or cells.[3][4]

One of the most effective methods for cationization is through an etherification reaction using (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC).[3] This process grafts quaternary ammonium groups onto the cellulose backbone, imparting a permanent positive charge.[5] These modified CNFs, often referred to as cationic cellulose nanofibers (CCNFs), have shown significant promise as excipients, drug delivery vehicles, and components in tissue engineering scaffolds.[6][7][8] This document provides detailed protocols for the synthesis and characterization of CHPTAC-modified CNFs.

Principle of Modification

The modification of cellulose with CHPTAC is an etherification reaction that occurs under alkaline conditions.[9] The process involves two key steps. First, the alkali (typically NaOH) activates the hydroxyl groups on the cellulose surface. Simultaneously, it converts CHPTAC into its more reactive epoxide intermediate, (2,3-epoxypropyl)trimethylammonium chloride (EPTMAC).[9][10] Subsequently, a nucleophilic reaction occurs between the activated hydroxyl groups of the cellulose and the epoxy group of EPTMAC, forming a stable ether linkage and grafting the cationic quaternary ammonium group onto the nanofiber surface.[9][11]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Cellulose Cellulose-OH Cationic_CNF Cationic Cellulose (Cellulose-O-CH2-CH(OH)-CH2-N+(CH3)3Cl-) Cellulose->Cationic_CNF Nucleophilic Addition CHPTAC CHPTAC EPTMAC EPTMAC (Reactive Epoxide) CHPTAC->EPTMAC NaOH NaOH NaOH->Cellulose Activation NaOH->EPTMAC Activation EPTMAC->Cationic_CNF

Caption: Chemical pathway for the cationization of cellulose using CHPTAC.

Experimental Protocols

Protocol 1: Synthesis of Cationic Cellulose Nanofibers

This protocol describes a general method for the etherification of cellulose nanofibers using CHPTAC in an aqueous medium.

Materials:

  • Cellulose nanofibers (CNF) suspension (e.g., 3 wt%)

  • This compound (CHPTAC), 60-65 wt% solution in water

  • Sodium hydroxide (NaOH), 10 M solution

  • Hydrochloric acid (HCl), 4 M solution

  • Distilled or deionized water

Equipment:

  • Reaction vessel (beaker or flask) with a magnetic stirrer and heating mantle

  • pH meter

  • Centrifuge

  • Dialysis tubing or membrane filtration system

  • Freeze-dryer (optional)

Procedure:

  • Suspension Preparation: Suspend the cellulose nanofibers in distilled water to a consistency of approximately 3%.[3]

  • Alkaline Activation: Add 10 M NaOH solution to the CNF suspension while stirring. The molar ratio of NaOH to anhydroglucose units (AGU) of cellulose is typically around 9:1.[3] Stir the mixture for at least 30 minutes at room temperature to activate the hydroxyl groups.[4]

  • Cationization Reaction: Add the CHPTAC solution dropwise to the activated cellulose suspension. The molar ratio of CHPTAC to AGU can be varied to control the degree of substitution; a ratio of 12:1 has been shown to yield a high positive zeta potential.[9]

  • Incubation: Allow the etherification reaction to proceed for a specified time and temperature. Common conditions range from 4 to 15 hours at temperatures between 40°C and 70°C.[4][12] For example, incubate at 65°C for 4 hours.[9][11]

  • Neutralization: After the reaction is complete, stop the reaction by adding 4 M HCl to neutralize the mixture to a pH of approximately 7.[4]

  • Purification: Purify the resulting cationic cellulose nanofibers by repeated washing with distilled water. This can be achieved through several cycles of centrifugation and redispersion or through dialysis against deionized water for several days to remove unreacted reagents and salt byproducts.

  • Storage: Store the purified cationic CNF suspension in a refrigerator. For solid samples, the suspension can be freeze-dried.

Protocol 2: Characterization of Modified Nanofibers

A. Degree of Substitution (DS) via Elemental Analysis The Degree of Substitution, which indicates the number of hydroxyl groups substituted per anhydroglucose unit, is a critical parameter. It is commonly determined by measuring the nitrogen content of the modified sample.[12]

  • Sample Preparation: Prepare a dried sample of the purified cationic CNFs.

  • Analysis: Use an elemental analyzer to determine the nitrogen percentage (N%).

  • Calculation: Calculate the DS using the following formula[12]: DS = (162.14 × N%) / (1400 - (151.6 × N%)) Where 162.14 g/mol is the molecular weight of an anhydroglucose unit, 14 is the atomic weight of nitrogen, and 151.6 g/mol is the molecular weight of the grafted cationic group.

B. Surface Charge via Zeta Potential Measurement Zeta potential measurement confirms the success of the cationization by showing a shift from a negative to a positive surface charge.[9]

  • Sample Preparation: Prepare a dilute aqueous suspension of the cationic CNFs (e.g., 0.1 wt%).[5][13]

  • Measurement: Use a Zetasizer or similar instrument to measure the electrophoretic mobility of the particles. The instrument software will convert this to a zeta potential value (mV).[13] Measurements are typically performed at 25°C.[13][14] Unmodified CNFs typically exhibit a negative zeta potential, while successfully modified CNFs will have a positive zeta potential.[9][11]

C. Chemical Structure via Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to confirm the introduction of the quaternary ammonium groups onto the cellulose structure.

  • Sample Preparation: Prepare a dried sample, typically mixed with KBr and pressed into a pellet.

  • Analysis: Record the FTIR spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Interpretation: Look for the appearance of new peaks or an increase in the intensity of existing peaks. A new peak around 1477-1479 cm⁻¹ is characteristic of the C-H stretching vibration of the quaternary ammonium group (-N⁺(CH₃)₃).[3][9] An increase in the intensity of ether bands (1031-1153 cm⁻¹) also provides evidence of successful grafting.[9]

D. Thermal Stability via Thermogravimetric Analysis (TGA) TGA is used to evaluate the effect of the chemical modification on the thermal stability of the cellulose nanofibers.

  • Sample Preparation: Place a small amount of the dried sample (5-10 mg) into the TGA crucible.

  • Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from ambient temperature to around 600°C.[12]

  • Interpretation: Analyze the resulting TGA and derivative thermogravimetric (DTG) curves. The modification typically alters the decomposition profile. Cationic cellulose may show a two-stage weight loss, with the first stage at a lower temperature (~178°C) corresponding to the decomposition of the grafted ammonium groups, followed by the main cellulose backbone degradation.[12]

G cluster_char Characterization start CNF Suspension alkali Alkaline Treatment (NaOH) start->alkali chptac Add CHPTAC alkali->chptac reaction Etherification Reaction (Heat & Stir) chptac->reaction neutralize Neutralization & Washing reaction->neutralize product Purified Cationic CNF neutralize->product ftir FTIR product->ftir Analysis zeta Zeta Potential product->zeta Analysis tga TGA product->tga Analysis ea Elemental Analysis (for DS) product->ea Analysis

Caption: Experimental workflow for synthesis and characterization of cationic CNFs.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of CHPTAC-modified cellulose nanofibers.

Table 1: Reaction Conditions and Degree of Substitution (DS)

CHPTAC/AGU Molar Ratio Reaction Time (h) Reaction Temp. (°C) Resulting DS Reference
9:1 10 70 0.52 [12]
Not specified Not specified Not specified 0.02 - 1.06 [15]

| 12:1 | 4 | Not specified | Not specified |[9] |

Table 2: Zeta Potential of Unmodified vs. CHPTAC-Modified Cellulose

Material Zeta Potential (mV) Reference
Unmodified CNCs -9.49 [11]
Imidazolium-grafted CNCs +47 [11]
Unmodified CNCs -39 ± 3 [11]
EPTMAC-modified CNCs +30 ± 5 [11]
CHPTAC-modified CNCs +40.4 ± 0.7 [9]

| Cationic LCNF | +21.17 to +44.73 |[5] |

Table 3: Thermal Stability of Native vs. CHPTAC-Modified Cellulose

Sample Initial Decomposition Temp. (Tdi) Max. Decomposition Rate Temp. (Tdm) Final Decomposition Temp. (Tdf) Reference
Native Cellulose 315.8 °C 358.5 °C 389.2 °C [12]
Cellulose-CHPTAC (DS=0.52) 178.0 °C (Stage 1) 224.2 °C (Stage 1) 390.1 °C [12]

| Cellulose-CHPTAC (DS=0.52) | 305.6 °C (Stage 2) | 350.1 °C (Stage 2) | --- |[12] |

Applications in Drug Development

Cationic cellulose nanofibers possess several properties that make them suitable for pharmaceutical and drug development applications.

  • Controlled Drug Delivery: The positive surface charge allows for electrostatic interaction with negatively charged drug molecules, enabling high drug loading and controlled release profiles.[7] CNF-based films and hydrogels can act as scaffolds for the prolonged and localized delivery of therapeutics, such as anticancer drugs.[6][7]

  • Biocompatibility and Biodegradability: As a derivative of natural cellulose, cationic CNFs are generally biocompatible and biodegradable, which are crucial characteristics for materials used in drug delivery systems.[1][8]

  • Excipient for Formulations: The unique rheological properties and high surface area of CNFs make them excellent stabilizing agents and excipients in various pharmaceutical formulations, including tablets, emulsions, and hydrogels.[2][7]

  • Antimicrobial Properties: The quaternary ammonium groups introduced during cationization have intrinsic antibacterial properties, which can be beneficial for applications like wound dressings or for preventing contamination in formulations.[3]

References

Application Notes and Protocols for Determining the Degree of Substitution after CHPTAC Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) with polymers containing hydroxyl groups, such as cellulose, starch, and other polysaccharides, is a widely utilized method for imparting a positive charge to these materials. This cationization process is crucial in various applications, including the manufacturing of paper, textiles, personal care products, and drug delivery systems. The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per monomer unit, is a critical parameter that dictates the physicochemical properties and performance of the modified polymer. Accurate determination of the DS is therefore essential for quality control, process optimization, and understanding structure-activity relationships.

These application notes provide detailed protocols for the most common and reliable methods for determining the DS of polymers after reaction with CHPTAC. The methods covered include elemental analysis, titration techniques, and spectroscopic analysis.

CHPTAC Reaction Mechanism

Under alkaline conditions, CHPTAC is converted to its more reactive epoxide form, 2,3-epoxypropyltrimethylammonium chloride (EPTAC). The hydroxyl groups on the polymer backbone then act as nucleophiles, attacking the epoxide ring of EPTAC, which results in the formation of a stable ether linkage and the introduction of a quaternary ammonium group.[1][2][3]

CHPTAC_Reaction cluster_reaction Etherification CHPTAC CHPTAC This compound EPTAC EPTAC (2,3-epoxypropyl)trimethylammonium chloride CHPTAC->EPTAC NaOH CationizedPolymer Cationized Polymer EPTAC->CationizedPolymer PolymerOH Polymer-OH (e.g., Cellulose, Starch) PolymerOH->CationizedPolymer

Figure 1: CHPTAC reaction with a hydroxyl-containing polymer.

Methods for Determining the Degree of Substitution (DS)

Several analytical techniques can be employed to determine the DS of CHPTAC-modified polymers. The choice of method often depends on the polymer type, the expected DS range, available equipment, and the desired accuracy and precision.

Elemental Analysis (Kjeldahl Method)

This method is based on the determination of the nitrogen content of the purified cationic polymer. Since the nitrogen is exclusively present in the quaternary ammonium group introduced by the CHPTAC reaction, the nitrogen content is directly proportional to the degree of substitution. The Kjeldahl method is a classic and reliable technique for nitrogen determination.[4][5]

Experimental Protocol: Kjeldahl Method

  • Sample Preparation:

    • Accurately weigh approximately 100-250 mg of the dried and purified CHPTAC-modified polymer into a Kjeldahl digestion flask.[6]

    • Add 1.5 g of a catalyst mixture (e.g., potassium sulfate and copper sulfate) and 3 mL of concentrated sulfuric acid.[6][7]

  • Digestion:

    • Heat the flask gently in a digestion block.

    • Increase the temperature and continue heating until the mixture becomes clear (typically 1-2 hours at around 180°C).[6]

    • Allow the flask to cool completely.

  • Distillation:

    • Carefully dilute the digested sample with distilled water.

    • Transfer the diluted solution to a distillation apparatus.

    • Add an excess of concentrated sodium hydroxide solution (e.g., 40% w/v) to liberate ammonia gas.[7]

    • Distill the ammonia into a receiving flask containing a known volume of a standard acid solution (e.g., 0.01 N HCl) or a boric acid solution (e.g., 2% w/v).[6]

  • Titration:

    • If a standard acid was used as the receiving solution, titrate the excess acid with a standardized sodium hydroxide solution.

    • If boric acid was used, titrate the ammonium borate formed with a standard solution of hydrochloric acid or sulfuric acid using a suitable indicator (e.g., Tashiro's indicator).[6]

DS Calculation:

The degree of substitution can be calculated from the nitrogen content using the following formula[4]:

DS = (162.14 * N%) / (1400.67 - (151.63 * N%))

Where:

  • DS = Degree of Substitution

  • N% = Percentage of nitrogen in the sample

  • 162.14 = Molecular weight of the anhydroglucose unit (for cellulose or starch)

  • 1400.67 = Atomic weight of nitrogen (14.0067) x 100

  • 151.63 = Molecular weight of the CHPTAC substituent group (C6H14NOCl)

Kjeldahl_Workflow Sample Sample Weighing Digestion Digestion (H₂SO₄, Catalyst, Heat) Sample->Digestion Distillation Distillation (NaOH, Steam) Digestion->Distillation Titration Titration (Standard Acid) Distillation->Titration Calculation DS Calculation Titration->Calculation

Figure 2: Experimental workflow for the Kjeldahl method.

Titration Methods

Titration methods offer a simpler and often faster alternative to elemental analysis.

In this method, the cationic polymer is treated with a known excess of a standard anionic polymer solution. The unreacted anionic polymer is then titrated with a standard cationic solution. This method, however, can be tedious and time-consuming.[8]

Experimental Protocol: Back Titration

  • Sample Preparation:

    • Accurately weigh a sample of the CHPTAC-modified polymer and dissolve it in a known volume of deionized water.

  • Reaction with Excess Anionic Polymer:

    • Add a known excess volume of a standardized anionic polymer solution (e.g., potassium polyvinyl sulfate, PVSK) to the sample solution.

    • Allow the mixture to react completely.

  • Titration of Excess Anionic Polymer:

    • Titrate the excess PVSK with a standardized cationic polymer solution (e.g., poly(diallyldimethylammonium chloride), pDADMAC) until the endpoint is reached. The endpoint can be detected using an indicator or a streaming current detector.

DS Calculation:

The DS is calculated based on the amount of anionic polymer that reacted with the cationic sample.

Colloid titration is a direct titration method where the cationic polymer is titrated with a standard solution of an anionic polymer, such as potassium polyvinyl sulfate (PVSK). The endpoint is determined using a colorimetric indicator like toluidine blue O (OTB).[1][9][10]

Experimental Protocol: Colloid Titration

  • Reagent Preparation:

    • Prepare a standardized solution of potassium polyvinyl sulfate (PVSK), typically around N/400.

    • Prepare an indicator solution of toluidine blue O (OTB).[1]

  • Sample Preparation:

    • Accurately weigh a sample of the CHPTAC-modified polymer and dissolve it in a known volume of deionized water to a concentration suitable for titration.

  • Titration:

    • Place a known volume of the sample solution in a beaker with a magnetic stirrer.

    • Add a few drops of the OTB indicator. The solution should turn blue.

    • Titrate the sample solution with the standardized PVSK solution. The endpoint is reached when the color of the solution changes from blue to reddish-purple.[1]

DS Calculation:

The degree of substitution is calculated using the following equation:

DS = (C_PVSK * V_PVSK * M_AGU) / (W_sample * 1000)

Where:

  • DS = Degree of Substitution

  • C_PVSK = Concentration of the PVSK solution (in N)

  • V_PVSK = Volume of the PVSK solution used for titration (in mL)

  • M_AGU = Molecular weight of the anhydroglucose unit (e.g., 162.14 g/mol for starch/cellulose)

  • W_sample = Weight of the sample (in g)

Titration_Methods cluster_back Back Titration cluster_colloid Colloid Titration A Sample + Excess Anionic Polymer B Titrate Excess with Cationic Titrant A->B C Sample + Indicator D Titrate with Anionic Polymer C->D

Figure 3: Logical relationship between back and colloid titration.

Spectroscopic Methods

Spectroscopic methods are powerful tools for structural elucidation and quantification.

FTIR spectroscopy can be used to confirm the cationization and, in some cases, to quantify the DS. The appearance of new peaks or changes in the intensity of existing peaks can be correlated with the degree of substitution. For CHPTAC-modified polymers, a new peak around 1480 cm⁻¹ corresponding to the C-N stretching of the quaternary ammonium group is often observed. The DS can be estimated by creating a calibration curve using standards with known DS values or by calculating the ratio of the area of a characteristic peak of the substituent to that of a peak from the polymer backbone.[11][12]

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation:

    • Ensure the sample is dry and homogenous. For solid samples, a small amount is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record the FTIR spectrum over a suitable range (e.g., 4000-650 cm⁻¹).

    • Perform baseline correction and normalization of the spectra.

  • Data Analysis:

    • Identify the characteristic absorption band of the quaternary ammonium group (around 1480 cm⁻¹).

    • Identify a reference peak from the polymer backbone that is not affected by the modification (e.g., the C-O-C stretching vibration of the anhydroglucose unit).

    • Calculate the ratio of the peak areas or intensities of the substituent peak to the reference peak.

    • Determine the DS from a pre-established calibration curve.

Proton NMR (¹H-NMR) spectroscopy is a highly accurate method for determining the DS. The protons of the methyl groups of the quaternary ammonium substituent give a distinct signal in the ¹H-NMR spectrum. By comparing the integral of this signal to the integral of a known number of protons on the polymer backbone (e.g., the anomeric proton), the DS can be calculated directly without the need for a calibration curve.[13][14][15]

Experimental Protocol: ¹H-NMR Analysis

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the dried CHPTAC-modified polymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[15]

    • For some polymers, acid hydrolysis may be necessary to reduce the viscosity and improve spectral resolution.[16]

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a high-resolution NMR spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signal corresponding to the methyl protons of the trimethylammonium group (typically around 3.2 ppm).

    • Integrate a well-resolved signal from the polymer backbone (e.g., the anomeric proton of the anhydroglucose unit, typically between 4.5 and 5.5 ppm).

DS Calculation:

DS = (Integral_substituent / Number of protons_substituent) / (Integral_backbone / Number of protons_backbone)

For CHPTAC-modified polysaccharides:

DS = (Integral of N(CH₃)₃ signal / 9) / (Integral of anomeric proton signal / 1)

Comparison of Methods

The following table summarizes the key features of the different methods for determining the DS of CHPTAC-modified polymers.

Method Principle Advantages Disadvantages Typical DS Range
Elemental Analysis (Kjeldahl) Measures the total nitrogen content.High accuracy and precision, well-established method.Time-consuming, requires specialized equipment, uses harsh chemicals.Wide range
Back Titration Titration of excess anionic polymer.Relatively simple and inexpensive.Can be tedious, endpoint detection can be subjective.Low to medium
Colloid Titration Direct titration with an anionic polymer.Fast, simple, and cost-effective.Endpoint detection can be influenced by other charged species in the sample.Low to medium
FTIR Spectroscopy Measures the vibrational absorption of the substituent group.Fast, non-destructive, requires minimal sample preparation.Often requires a calibration curve, less accurate for low DS.Medium to high
¹H-NMR Spectroscopy Quantifies protons on the substituent and polymer backbone.High accuracy and precision, provides structural information, no calibration needed.Requires expensive equipment, sample solubility can be an issue.Wide range

Quantitative Data Summary

The following table presents a hypothetical comparison of DS values for a CHPTAC-modified starch sample as determined by different methods.

Sample ID Kjeldahl DS Colloid Titration DS ¹H-NMR DS
Cationic Starch-10.0350.0320.036
Cationic Starch-20.0720.0680.075
Cationic Starch-30.150.140.16

Conclusion

The determination of the degree of substitution is a critical step in the characterization of CHPTAC-modified polymers. The choice of the analytical method should be based on a careful consideration of the specific requirements of the analysis, including the desired accuracy, the available resources, and the nature of the sample. For routine quality control, colloid titration offers a rapid and cost-effective solution. For accurate and detailed structural analysis, ¹H-NMR spectroscopy is the method of choice. Elemental analysis remains a reliable reference method. By following the detailed protocols provided in these application notes, researchers can confidently and accurately determine the DS of their CHPTAC-modified polymers, enabling better control over their material properties and performance.

References

Synthesis of Novel Cationic Surfactants from (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a series of novel cationic surfactants derived from (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). These surfactants, featuring a hydrophilic quaternary ammonium head group and a variable hydrophobic alkyl chain, are of significant interest for various applications, including as antimicrobial agents and as components of drug delivery systems.

Introduction

Cationic surfactants are amphiphilic molecules that possess a positively charged headgroup. This characteristic allows them to interact with negatively charged surfaces, such as cell membranes, making them effective antimicrobial agents and enabling their use in drug and gene delivery. This compound (CHPTAC) is a versatile reagent that can be used to synthesize a variety of cationic compounds. By reacting CHPTAC with hydrophobic molecules like long-chain fatty amines, a homologous series of cationic surfactants with tunable properties can be prepared. The length of the alkyl chain is a critical factor influencing their physicochemical properties, such as critical micelle concentration (CMC), and their biological activity.

Synthesis of N-Alkyl-N-(2-hydroxypropyl)-N,N-dimethylammonium Chloride Surfactants

The synthesis of this class of cationic surfactants is achieved through a nucleophilic substitution reaction between a fatty amine and CHPTAC. The lone pair of electrons on the nitrogen atom of the fatty amine attacks the carbon atom bearing the chlorine atom in CHPTAC, displacing the chloride ion and forming a new carbon-nitrogen bond. This reaction results in the formation of a quaternary ammonium salt.

General Reaction Scheme

Synthesis_Scheme CHPTAC This compound (CHPTAC) CationicSurfactant N-Alkyl-N-(2-hydroxypropyl)-N,N-dimethylammonium Chloride CHPTAC->CationicSurfactant + NaOH, Ethanol, Reflux FattyAmine Fatty Amine (R-NH2) FattyAmine->CationicSurfactant +

Caption: General reaction scheme for the synthesis of cationic surfactants from CHPTAC and a fatty amine.

Experimental Protocol: Synthesis of N-Dodecyl-N-(2-hydroxypropyl)-N,N-dimethylammonium Chloride

This protocol details the synthesis of a representative cationic surfactant using dodecylamine as the hydrophobic precursor.

Materials:

  • This compound (CHPTAC), 65 wt. % in H₂O

  • Dodecylamine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dodecylamine (e.g., 0.1 mol) in 100 mL of ethanol.

  • Addition of CHPTAC: While stirring, add a stoichiometric equivalent of CHPTAC solution (0.1 mol) to the flask.

  • Basification: Slowly add a 1 M solution of NaOH in ethanol to the reaction mixture until a pH of 9-10 is achieved. The addition of a base is crucial to deprotonate the amine and facilitate the nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any precipitated salts.

    • Transfer the filtrate to a separatory funnel and wash it three times with 50 mL of diethyl ether to remove any unreacted dodecylamine.

    • The aqueous ethanol layer containing the product is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting aqueous solution can be further purified by dialysis against deionized water to remove any remaining salts and impurities.

  • Isolation: The final product can be obtained as a solid by lyophilization (freeze-drying) of the purified aqueous solution.

Characterization

The synthesized cationic surfactants should be characterized to confirm their structure and purity.

  • **Fourier-Transform Infrared (FTIR) Spectroscopy

Application Notes and Protocols for the Characterization of CHPTAC-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modification of natural and synthetic polymers with (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) introduces quaternary ammonium groups, imparting a permanent positive charge to the polymer backbone. This cationic modification is a versatile strategy to enhance properties such as water solubility, antimicrobial activity, and affinity for anionic substances. Consequently, CHPTAC-modified polymers are extensively investigated for applications in drug delivery, gene therapy, papermaking, and wastewater treatment.

Thorough characterization of these modified polymers is crucial to establish structure-property relationships and ensure their quality and performance. This document provides detailed application notes and protocols for the key analytical techniques employed in the characterization of CHPTAC-modified polymers.

I. Structural Characterization

Structural characterization techniques are fundamental to confirm the successful grafting of the CHPTAC moiety onto the polymer backbone and to determine the degree of substitution (DS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the modified polymer. The appearance of new absorption bands characteristic of the quaternary ammonium group confirms the successful modification.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet by grinding a mixture of 1-2 mg of the dried polymer sample with approximately 200 mg of spectroscopic grade KBr.

    • Alternatively, for thin films, cast the polymer solution onto a suitable substrate (e.g., CaF2 or BaF2) and evaporate the solvent.

    • For attenuated total reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the FTIR spectrum over a wavenumber range of 4000-400 cm⁻¹.

    • Acquire at least 32 scans with a resolution of 4 cm⁻¹.

    • Perform a background scan using a pure KBr pellet or an empty ATR crystal.

  • Data Analysis:

    • Identify the characteristic absorption bands of the parent polymer.

    • Look for the appearance of new peaks corresponding to the CHPTAC modification. A key indicator is the emergence of a peak around 1480 cm⁻¹, which is attributed to the C-H bending vibration of the methyl groups in the quaternary ammonium moiety[1]. Other relevant peaks include those for C-N stretching and O-H stretching of the newly introduced hydroxyl group.

Quantitative Data Summary:

Functional GroupCharacteristic Wavenumber (cm⁻¹)Reference
C-H bending (Quaternary Ammonium)~1480[1]
C-N Stretching~950-1200[2]
O-H Stretching (from CHPTAC)~3400 (broad)[3]
C-O Stretching~1156[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed structural information at the atomic level, enabling the unambiguous confirmation of the CHPTAC graft and the quantification of the degree of substitution (DS). Both ¹H NMR and ¹³C NMR are valuable techniques.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the CHPTAC-modified polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

    • For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • ¹H NMR: Identify the characteristic singlet peak of the nine protons of the trimethylammonium group [-N⁺(CH₃)₃] which typically appears around 3.2 ppm[6]. The protons of the polymer backbone will have their own characteristic chemical shifts.

    • ¹³C NMR: Look for the signal corresponding to the methyl carbons of the trimethylammonium group, typically around 54 ppm. The carbons of the 2-hydroxypropyl linker will also give rise to new signals.

    • Degree of Substitution (DS) Calculation: The DS can be calculated from the ¹H NMR spectrum by comparing the integrated area of the trimethylammonium proton signal to the integrated area of a well-resolved proton signal from the repeating unit of the parent polymer.

Quantitative Data Summary:

NucleusFunctional GroupChemical Shift (ppm)Reference
¹H-N⁺(CH₃)₃~3.2[6]
¹³C-N⁺(CH₃)₃~54[7]
Elemental Analysis

Application Note: Elemental analysis provides the weight percentage of key elements (C, H, N, O) in the modified polymer. The nitrogen content is directly proportional to the amount of CHPTAC incorporated and can be used to calculate the degree of substitution.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the polymer sample is thoroughly dried to remove any residual solvent or moisture.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Data Acquisition:

    • Analyze the sample using a CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis:

    • The instrument software will provide the weight percentage of nitrogen (N%).

    • Calculate the Degree of Substitution (DS) using the following formula, which depends on the molecular weight of the repeating unit of the parent polymer and the molecular weight of the CHPTAC substituent.

DS Calculation from Nitrogen Content: DS = (M_RU * N%) / (1400 - M_sub * N%)

Where:

  • M_RU = Molecular weight of the repeating unit of the parent polymer

  • N% = Weight percentage of nitrogen from elemental analysis

  • M_sub = Molecular weight of the CHPTAC substituent (151.05 g/mol , considering the attached moiety)

II. Molecular Weight and Distribution

The molecular weight and its distribution are critical parameters that influence the physical and biological properties of polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application Note: GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4][8][9][10] This is crucial for monitoring changes in the polymer's molar mass after modification.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the polymer sample in the GPC eluent at a concentration of 1-5 mg/mL.

    • Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Instrumentation and Data Acquisition:

    • Use a GPC system equipped with a refractive index (RI) detector. Multi-angle light scattering (MALS) and viscometer detectors can provide absolute molecular weight determination.

    • Select a column set appropriate for the expected molecular weight range of the polymer.

    • The mobile phase should be a good solvent for the polymer and may require the addition of salts (e.g., NaNO₃) to suppress ionic interactions with the column packing material for charged polymers[11].

    • Inject the sample and run the analysis at a constant flow rate.

  • Data Analysis:

    • Generate a calibration curve using polymer standards of known molecular weight.

    • The software will calculate Mn, Mw, and PDI based on the elution profile of the sample relative to the calibration curve.

Quantitative Data Summary:

ParameterDescriptionTypical Range for Modified Polymers
Mn ( g/mol )Number-average molecular weightVaries widely depending on the parent polymer
Mw ( g/mol )Weight-average molecular weightVaries widely depending on the parent polymer
PDI (Mw/Mn)Polydispersity Index1.1 - 5.0

III. Thermal Properties

Thermal analysis techniques are used to evaluate the thermal stability and phase transitions of the modified polymers.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the CHPTAC-modified polymer.[4][12]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan (e.g., platinum or alumina).

  • Data Acquisition:

    • Heat the sample from ambient temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis:

    • The TGA thermogram plots the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Td) and the temperature of maximum decomposition rate (Tmax).

    • Compare the thermal stability of the modified polymer to the parent polymer.

Quantitative Data Summary:

ParameterDescriptionTypical Observation
Td (°C)Onset temperature of decompositionOften lower for modified polymers due to the introduction of less stable quaternary ammonium groups.
Char Yield (%)Residual mass at high temperatureCan be influenced by the modification.
Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[12][13][14]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan and seal it.

  • Data Acquisition:

    • Perform a heat-cool-heat cycle. For example, heat from ambient to a temperature above the expected melting point, cool down, and then reheat. A typical heating/cooling rate is 10 °C/min.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • Determine the Tg from the second heating scan as a change in the baseline.

    • Identify Tm as the peak of the endothermic melting transition and Tc as the peak of the exothermic crystallization transition.

Quantitative Data Summary:

ParameterDescriptionTypical Observation
Tg (°C)Glass transition temperatureCan be affected by the modification due to changes in chain mobility.
Tm (°C)Melting temperatureMay be altered by the modification, reflecting changes in crystallinity.
Tc (°C)Crystallization temperatureCan be influenced by the presence of the grafted groups.

IV. Crystalline Structure

X-Ray Diffraction (XRD)

Application Note: XRD is used to investigate the crystalline structure of the polymer. It can provide information on changes in crystallinity after modification.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a flat sample of the polymer, either as a powder pressed into a sample holder or as a thin film.

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range (e.g., 5° to 50°) at a specific scan rate.

  • Data Analysis:

    • The XRD pattern will show sharp peaks for crystalline regions and broad halos for amorphous regions.

    • Calculate the degree of crystallinity by integrating the areas of the crystalline peaks and the amorphous halo.

    • Compare the XRD pattern of the modified polymer with that of the parent polymer to identify any changes in the crystalline structure.

V. Visualizations

Experimental_Workflow cluster_synthesis Polymer Modification cluster_characterization Characterization cluster_properties Property Evaluation Polymer Parent Polymer Reaction Modification Reaction Polymer->Reaction CHPTAC CHPTAC Reagent CHPTAC->Reaction Modified_Polymer CHPTAC-Modified Polymer Reaction->Modified_Polymer FTIR FTIR Spectroscopy Modified_Polymer->FTIR Functional Groups NMR NMR Spectroscopy Modified_Polymer->NMR Structure & DS Elemental_Analysis Elemental Analysis Modified_Polymer->Elemental_Analysis Composition & DS GPC GPC/SEC Modified_Polymer->GPC Molecular Weight TGA TGA Modified_Polymer->TGA Thermal Stability DSC DSC Modified_Polymer->DSC Phase Transitions XRD XRD Modified_Polymer->XRD Crystallinity Properties Structure-Property Relationship FTIR->Properties NMR->Properties Elemental_Analysis->Properties GPC->Properties TGA->Properties DSC->Properties XRD->Properties

Caption: Experimental workflow for CHPTAC-modified polymer characterization.

Logical_Relationships cluster_primary Primary Structural Analysis cluster_secondary Secondary Property Analysis cluster_techniques Analytical Techniques Confirmation Confirmation of Modification DS Degree of Substitution (DS) MW Molecular Weight Thermal Thermal Properties Crystallinity Crystallinity FTIR FTIR FTIR->Confirmation NMR NMR NMR->Confirmation NMR->DS EA Elemental Analysis EA->DS GPC GPC/SEC GPC->MW TGA TGA TGA->Thermal DSC DSC DSC->Thermal XRD XRD XRD->Crystallinity

Caption: Logical relationships between analytical techniques and properties.

References

Application Notes: (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHPTAC) in Wastewater Flocculation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, commonly known as CHPTAC, is a quaternary ammonium compound that serves as a highly effective cationic reagent.[1][2] In the field of wastewater treatment, CHPTAC is not typically used as a primary flocculant itself but is a critical precursor for synthesizing cationic flocculants.[1][3] Its primary function is to introduce permanent cationic charges onto various natural and synthetic polymers, such as starch, chitosan, cellulose, and polyacrylamide.[1][4][5][6] This process, known as cationization, significantly enhances the polymer's ability to act as a flocculant for removing negatively charged suspended solids, organic matter, and other pollutants commonly found in industrial and municipal wastewater.[3][7][8]

Mechanism of Action

The efficacy of CHPTAC in wastewater treatment originates from its chemical structure. Under alkaline conditions, CHPTAC is converted into its more reactive epoxy form, glycidyltrimethylammonium chloride (GTAC).[1][9] This epoxide readily reacts with nucleophilic groups (like hydroxyl groups) on polymer backbones in a process called etherification.[4][10]

This reaction grafts a permanent quaternary ammonium group onto the polymer. The resulting cationic polymer can then effectively treat wastewater through several flocculation mechanisms[5][11]:

  • Charge Neutralization: The positive charges on the modified polymer neutralize the negative surface charges of colloidal particles and other suspended impurities in the wastewater.[3][5] This destabilizes the colloidal suspension, allowing the particles to agglomerate.

  • Polymer Bridging: The long-chain cationic polymers can adsorb onto multiple particles simultaneously, forming "bridges" that link them together into larger aggregates, or flocs.[5]

  • Electrostatic Patching: High charge density on the polymer can create positively charged "patches" on the surface of negatively charged particles, which then attract other bare anionic particles, contributing to floc formation.[5]

These larger, heavier flocs can then be easily removed from the water through sedimentation or filtration.[3][12] The use of CHPTAC to modify natural polymers like starch or chitosan is particularly advantageous as it creates effective, biodegradable, and less toxic flocculants compared to conventional synthetic polymers or inorganic salts like alum.[4][11]

Quantitative Data on CHPTAC-Based Flocculant Performance

The performance of flocculants synthesized using CHPTAC has been evaluated across various wastewater types. The following tables summarize the quantitative data from key studies.

Table 1: Performance of Cationic Starch Flocculants Synthesized with CHPTAC

Wastewater TypePollutantFlocculant Dosage (mg/L)Optimal pHRemoval Efficiency (%)Reference
Livestock (Swine)Total Suspended Solids (TSS)200Not Specified27.9%[4]
Livestock (Dairy)Total Suspended Solids (TSS)160Not Specified58.0%[4]

Table 2: Performance of Cationic Chitosan Flocculants Synthesized with CHPTAC

Wastewater TypePollutantFlocculant Dosage (g/L)Optimal pHRemoval Efficiency (%)Reference
Industrial (Melanoidin Dye)Color33.076.2%[13]
Industrial (Initial Turbidity 60 NTU)Turbidity35.6690.14%[13]

Table 3: Performance of Cationic Cellulose Nanocrystals (CNC) Synthesized with CHPTAC

Wastewater TypePollutantFlocculant Dosage (ppm)Optimal pHRemoval Efficiency (%)Reference
Simulated (Silica Suspension)Turbidity24up to 99.7%[6]

Experimental Protocols

Protocol 1: Synthesis of Cationic Starch Flocculant using CHPTAC

This protocol describes the etherification of starch with CHPTAC under alkaline conditions to produce a cationic starch flocculant. The procedure is adapted from methodologies described in scientific literature.[4][10]

Materials & Equipment:

  • Native starch (e.g., from potato peels, corn)

  • This compound (CHPTAC), 60-69% solution in water[2][4]

  • Sodium hydroxide (NaOH)

  • Isopropanol (solvent)

  • Hydrochloric acid (HCl) for neutralization

  • Ethanol for washing

  • Beakers and magnetic stirrer with hot plate

  • pH meter

  • Centrifuge or filtration apparatus

Procedure:

  • Alkalization: a. Suspend a defined amount of starch (e.g., 2.0 g) in a larger volume of isopropanol (e.g., 200 mL) in a beaker.[4] b. Stir the mixture at 300 rpm for 15 minutes to ensure uniform dispersion.[4] c. Prepare a NaOH solution (e.g., 2.0 M).[4] d. Add the NaOH solution dropwise to the starch suspension while stirring. Continue stirring for an additional 60 minutes.[4]

  • Etherification: a. Heat the alkalized starch mixture to the desired reaction temperature (e.g., 60°C).[4][10] b. Add the required molar ratio of CHPTAC solution dropwise to the mixture while maintaining temperature and stirring.[10] c. Continue the reaction under constant stirring and temperature for a set duration (e.g., 2-5 hours).[4][10]

  • Neutralization and Purification: a. After the reaction period, cool the mixture to room temperature. b. Neutralize the product by adding 1 M HCl until the pH reaches ~7.0.[10] c. Filter the solid product from the suspension.[10] d. Wash the collected cationic starch product multiple times with ethanol (e.g., 95%) to remove unreacted reagents and byproducts.[10] e. Dry the final product in an oven at a moderate temperature (e.g., 50°C) or air-dry until a constant weight is achieved.

Protocol 2: Flocculation Performance Evaluation via Jar Test

The jar test is a standard laboratory procedure to determine the optimal operating conditions (dosage, pH) for a flocculant in a specific wastewater sample.[12][14]

Materials & Equipment:

  • Jar testing apparatus (gang stirrer)[12]

  • Beakers (1000 mL)[15]

  • Wastewater sample

  • Flocculant stock solution (e.g., 1 g/L of the synthesized cationic starch)[14]

  • pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Pipettes or syringes for dosing[12]

  • Turbidimeter

  • Spectrophotometer (for color or COD measurement)

  • Timer

Procedure:

  • Preparation: a. Prepare a stock solution of the CHPTAC-based flocculant at a known concentration (e.g., 1 g/L or 0.1%).[16] b. Fill six beakers with equal volumes (e.g., 500 mL or 1000 mL) of the representative wastewater sample.[15][17] c. Place the beakers in the jar test apparatus.

  • pH Adjustment (Optional but Recommended): a. Measure the initial pH of the wastewater. b. If investigating the effect of pH, adjust the pH of each beaker to the desired value using HCl or NaOH solutions.[18][19]

  • Coagulation/Flocculation: a. Begin stirring all beakers at a high speed (rapid mix, e.g., 100-200 rpm) to simulate flash mixing.[6][12] b. Add varying dosages of the flocculant stock solution to each beaker simultaneously.[17] Leave one beaker without flocculant as a control. c. Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the flocculant.[12][16] d. Reduce the stirring speed to a slow mix (e.g., 30-50 rpm) for a longer period (e.g., 10-20 minutes).[12][16] This stage promotes the formation and growth of flocs.

  • Sedimentation: a. Stop the stirrers completely and allow the flocs to settle undisturbed for a predetermined time (e.g., 15-30 minutes).[12] b. Observe the floc size, formation, and settling characteristics in each beaker.

  • Analysis: a. Carefully withdraw a supernatant sample from the top portion of each beaker, avoiding any settled sludge.[12] b. Measure the residual turbidity of each supernatant sample using a turbidimeter.[12] c. If required, measure other parameters such as residual COD, color, or specific pollutants. d. Plot the residual turbidity (or percent removal) against the flocculant dosage to determine the optimal dose that yields the highest pollutant removal.[12]

Visualizations

Workflow for Synthesis of Cationic Starch with CHPTAC cluster_prep Preparation cluster_reaction Reaction Stages cluster_purification Purification Starch Native Starch Dispersion Disperse Starch in Isopropanol Starch->Dispersion Solvent Isopropanol Solvent->Dispersion Alkalization Alkalization: Add NaOH, Stir for 60 min Dispersion->Alkalization Stir at 300 rpm Etherification Etherification: Heat to 60°C, Add CHPTAC, React for 2-5 hrs Alkalization->Etherification Alkalized Starch Neutralization Neutralize with HCl Etherification->Neutralization Filtration Filter Product Neutralization->Filtration Washing Wash with Ethanol Filtration->Washing Drying Dry Final Product Washing->Drying FinalProduct Cationic Starch Flocculant Drying->FinalProduct Standard Jar Test Protocol Workflow Prep 1. Preparation Fill beakers with wastewater sample Dosing 2. Flocculant Dosing Add varying dosages to each beaker Prep->Dosing RapidMix 3. Rapid Mix 1-3 min at 100-200 rpm Dosing->RapidMix SlowMix 4. Slow Mix 10-20 min at 30-50 rpm RapidMix->SlowMix Disperses Flocculant Settle 5. Sedimentation 15-30 min with no stirring SlowMix->Settle Promotes Floc Growth Analysis 6. Analysis Measure supernatant turbidity, COD, etc. Settle->Analysis Collect Supernatant Result Determine Optimal Dosage & Conditions Analysis->Result Logical Relationship: CHPTAC Flocculation Mechanism CHPTAC CHPTAC (Cationic Reagent) Cationization Cationization (Etherification) CHPTAC->Cationization Polymer Natural Polymer (e.g., Starch, Chitosan) (Neutral or Weak Charge) Polymer->Cationization CationicFloc Cationic Flocculant (Strong Positive Charge) Cationization->CationicFloc Flocculation Flocculation (Charge Neutralization, Bridging) CationicFloc->Flocculation Wastewater Wastewater with Negatively Charged Suspended Particles Wastewater->Flocculation Flocs Large, Settlable Flocs Flocculation->Flocs Separation Solid-Liquid Separation (Sedimentation / Filtration) Flocs->Separation CleanWater Treated Water Separation->CleanWater

References

Application Notes and Protocols for the Use of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a cationic etherifying agent utilized extensively for the modification of natural polymers such as starch, chitosan, and cellulose. This modification introduces a permanent positive charge to the polymer backbone, significantly enhancing their utility in pharmaceutical formulations. The resulting cationic polymers are valuable excipients for a range of applications, including controlled drug delivery, gene therapy, and tissue engineering.

The primary mechanism involves the reaction of the hydroxyl groups of the polysaccharide with CHPTAC under alkaline conditions. In this environment, CHPTAC is converted to its more reactive epoxide form, 2,3-epoxypropyltrimethylammonium chloride (EPTAC or GTMAC), which then forms an ether linkage with the polymer. This quaternization results in a polycationic material with enhanced solubility and the ability to interact with negatively charged biological molecules like DNA, siRNA, and certain proteins, as well as cell membranes.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of CHPTAC-modified polymers in pharmaceutical research and development.

II. Key Applications in Pharmaceutical Formulations

The introduction of a permanent positive charge onto polysaccharides via CHPTAC modification imparts several advantageous properties for pharmaceutical applications:

  • Enhanced Mucoadhesion: Cationic polymers exhibit strong electrostatic interactions with the negatively charged sialic acid residues in mucus, prolonging the residence time of the formulation at mucosal surfaces (e.g., nasal, ocular, gastrointestinal).

  • Improved Drug Solubility and Stability: Cationic modification can enhance the solubility of poorly water-soluble drugs through various interactions.

  • Controlled Drug Release: The cationic nature of the polymer can be used to control the release of anionic drugs through ionic interactions.

  • Gene Delivery: The positive charge allows for the complexation and condensation of negatively charged nucleic acids (pDNA, siRNA) into nanoparticles, protecting them from enzymatic degradation and facilitating their cellular uptake.

  • Targeted Delivery: The surface of these cationic polymer-based nanoparticles can be further modified with targeting ligands to enhance delivery to specific cells or tissues.

III. Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxypropyl)-3-trimethylammonium Chitosan Chloride (HTCC)

This protocol details the synthesis of a water-soluble, quaternized chitosan derivative.

Materials:

  • Chitosan (low molecular weight)

  • This compound (CHPTAC) solution (typically 60-65% in water)

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Acetone

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization (optional)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Oven or vacuum oven for drying

Procedure:

  • Chitosan Slurry Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 10 g of chitosan in 150 mL of isopropanol.

  • Alkaline Activation: While stirring, add 15 mL of a 40% (w/v) aqueous NaOH solution to the chitosan slurry. Continue stirring at 55°C for 4-5 hours to activate the hydroxyl and amino groups of chitosan.

  • Cationization Reaction: Increase the temperature to 60°C. Slowly add 80 mL of a 50% (w/v) CHPTAC solution dropwise to the reaction mixture using a dropping funnel over a period of 1 hour.

  • Reaction Completion: Allow the reaction to proceed at 60°C for 8-10 hours with continuous stirring. The mixture may become a transparent, yellowish solution.

  • Precipitation and Washing: Cool the reaction mixture to room temperature. Precipitate the product by pouring the solution into a large volume of acetone (e.g., 1 L) with vigorous stirring.

  • Purification: Allow the precipitate to settle overnight at room temperature. Decant the supernatant and collect the solid product by filtration. Wash the product repeatedly with isopropanol to remove unreacted reagents and byproducts.

  • Neutralization (Optional): The product can be neutralized by washing with a dilute HCl solution followed by washing with deionized water until the filtrate is neutral.

  • Drying: Dry the final product (HTCC) in an oven at 60°C or in a vacuum oven to a constant weight.

Characterization: The resulting HTCC should be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the introduction of the quaternary ammonium group and by ¹H NMR to determine the degree of quaternization (DQ).

Protocol 2: Preparation of Cationic Starch using CHPTAC

This protocol describes the synthesis of cationic starch for potential use in drug delivery systems.

Materials:

  • Native starch (e.g., corn, potato, or sago starch)

  • This compound (CHPTAC)

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Hydrochloric acid (HCl)

  • Ethanol

Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Starch Suspension: Suspend 10 g of dried sago starch in 80 mL of isopropanol in a reaction vessel.[1]

  • Alkalization: Prepare a solution of NaOH (e.g., 30% w/v) in 20 mL of water and add it to the starch suspension with stirring.[1]

  • Cationization: Slowly add a solution of CHPTAC (e.g., 0.615 mol) dropwise to the suspension.[1] The molar ratio of CHPTAC to the anhydroglucose unit of starch can be varied to control the degree of substitution (DS).

  • Reaction: Heat the mixture to 60°C and maintain this temperature for 3-5 hours with continuous stirring.[1]

  • Neutralization and Purification: After cooling to room temperature, neutralize the mixture with 1 M HCl.[1]

  • Washing: Filter the solid product and wash it thoroughly with 95% ethanol to remove salts and unreacted reagents.[1]

  • Drying: Dry the cationic starch in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Characterization: The degree of substitution (DS) can be determined by elemental analysis (nitrogen content). FTIR spectroscopy can be used to confirm the modification.

Protocol 3: Preparation of HTCC Nanoparticles for Drug/Gene Delivery

This protocol outlines the formation of HTCC nanoparticles by ionic gelation, suitable for encapsulating therapeutic agents.

Materials:

  • Synthesized HTCC

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Model drug (e.g., bovine serum albumin for protein delivery) or plasmid DNA (for gene delivery)

Equipment:

  • Magnetic stirrer

  • Ultrasonic bath (optional)

  • Centrifuge

  • Particle size and zeta potential analyzer

Procedure:

  • HTCC Solution: Prepare an aqueous solution of HTCC (e.g., 1 mg/mL).

  • Drug/Gene Loading: If loading a drug or gene, dissolve the therapeutic agent in the HTCC solution.

  • TPP Solution: Prepare an aqueous solution of TPP (e.g., 0.5-1.0 mg/mL).

  • Nanoparticle Formation: While gently stirring the HTCC solution, add the TPP solution dropwise. An opalescent suspension will form, indicating the spontaneous formation of nanoparticles through ionic crosslinking between the cationic HTCC and the anionic TPP.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant (which contains any unloaded drug/gene) and resuspend the nanoparticles in deionized water. Repeat this washing step twice.

  • Characterization: Analyze the size, polydispersity index (PDI), and zeta potential of the nanoparticles using a dynamic light scattering (DLS) instrument. The morphology can be observed using Transmission Electron Microscopy (TEM).

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical method for evaluating the release of a drug from a cationic polymer formulation.

Materials:

  • Drug-loaded nanoparticles or hydrogel

  • Phosphate-buffered saline (PBS) at a desired pH (e.g., 7.4 to simulate physiological conditions, or a lower pH to simulate the tumor microenvironment)

Equipment:

  • Thermostatically controlled shaker or water bath

  • Centrifuge or dialysis membrane

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Sample Preparation: Suspend a known amount of the drug-loaded formulation in a specific volume of PBS in a sealed container.

  • Incubation: Place the container in a shaker or water bath set at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium. To maintain a constant volume (sink conditions), replace the withdrawn volume with fresh PBS.

  • Analysis: Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1]

Protocol 5: In Vitro Gene Transfection Study

This protocol details a general procedure for assessing the transfection efficiency of HTCC/pDNA nanoparticles.

Materials:

  • HTCC/pDNA nanoparticles

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Reporter plasmid (e.g., pEGFP for green fluorescent protein expression)

  • Transfection reagent (for positive control, e.g., Lipofectamine)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-80% confluency at the time of transfection.

  • Nanoparticle Preparation: Prepare HTCC/pDNA nanoparticles at various N/P ratios (the molar ratio of amine groups in HTCC to phosphate groups in DNA).

  • Transfection: Replace the cell culture medium with a serum-free medium. Add the nanoparticle suspension to the cells. As a positive control, transfect a set of cells with the pDNA using a commercial transfection reagent according to the manufacturer's protocol. Include a negative control of untreated cells.

  • Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-transfection: After the incubation period, replace the transfection medium with a fresh complete culture medium (containing FBS).

  • Expression Analysis: Incubate the cells for another 24-48 hours to allow for gene expression.

  • Quantification of Transfection Efficiency: Assess the expression of the reporter gene. For GFP, this can be done qualitatively by observing the cells under a fluorescence microscope or quantitatively by analyzing the percentage of GFP-positive cells using a flow cytometer.

IV. Data Presentation

The following tables summarize typical quantitative data obtained from studies using CHPTAC-modified polymers in pharmaceutical formulations.

Table 1: Physicochemical Properties of CHPTAC-Modified Polymer Nanoparticles

Polymer SystemTherapeutic AgentN/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
HTCC/TPPBSA-110-180N/AN/A[2]
HTCC/pDNApGL3 Luciferase3:1 - 20:1160-300N/A+10.8 to +18.7[3]
Chitosan/pDNApEGFP-C26~100-250N/A+12 to +18[4]
HTCC/TPPRibavirin-~200N/APositive[5]

Table 2: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
HTCC/TPPBSAN/Aup to 90%[2]
HTCC/TPPRibavirinN/AMore efficient than chitosan[5]

Table 3: In Vitro Drug Release

Polymer SystemDrugRelease ConditionsCumulative Release (%)Time (h)Release KineticsReference
HTCC/TPPBSAPBS (pH 7.4)~42% (burst)1Slow and continuous[2]
Cationic StarchModel Anionic DrugN/AN/AN/ASustained[6]

Table 4: In Vitro Gene Transfection Efficiency

Polymer SystemCell LineN/P RatioTransfection Efficiency (%)Reference
HTCC/pDNAHeLaHighSignificantly higher than chitosan[3]
Chitosan/pDNAA549612.1% (for high MW, high DD chitosan)[5]
Chitosan/pDNAHEK2933-82-10 times lower than Lipofectamine[4]

N/A: Not Available in the cited sources.

V. Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_synthesis Polymer Modification cluster_formulation Nanoparticle Formulation cluster_characterization Characterization chitosan Chitosan/Starch reaction Cationization Reaction chitosan->reaction chptac CHPTAC + NaOH chptac->reaction htcc Cationic Polymer (HTCC/Cationic Starch) reaction->htcc ionic_gelation Ionic Gelation htcc->ionic_gelation cluster_formulation cluster_formulation drug Drug/Gene drug->ionic_gelation tpp TPP Solution tpp->ionic_gelation nps Drug-loaded Nanoparticles ionic_gelation->nps dls DLS (Size, PDI, Zeta Potential) nps->dls tem TEM (Morphology) nps->tem uv_vis UV-Vis/HPLC (Drug Loading/Release) nps->uv_vis flow Flow Cytometry (Transfection) nps->flow

Caption: Workflow for creating and analyzing drug-loaded cationic nanoparticles.

Cellular Uptake and Intracellular Trafficking of Cationic Nanoparticles for Gene Delivery

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment np Cationic Nanoparticle (HTCC/pDNA) membrane Cell Membrane (Negatively Charged) np->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape ('Proton Sponge' Effect) endosome->escape cytoplasm Cytoplasm escape->cytoplasm pDNA Release nucleus Nucleus cytoplasm->nucleus pDNA Translocation transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein

Caption: Pathway of cationic nanoparticle-mediated gene delivery into a cell.

Signaling Pathways Potentially Modulated by Chitosan-Based Carriers

Chitosan and its derivatives, including HTCC, are not merely passive carriers. They can interact with cell surface receptors and modulate various signaling pathways. The specific downstream effects will ultimately depend on the therapeutic agent being delivered. However, the carrier itself can have an influence.

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Responses htcc_np HTCC Nanoparticle receptors Cell Surface Receptors (e.g., TLRs) htcc_np->receptors nfkb NF-κB Pathway receptors->nfkb nrf2 Keap1-Nrf2 Pathway receptors->nrf2 stat1 STAT-1 Pathway receptors->stat1 inflammation Modulation of Inflammation nfkb->inflammation oxidative_stress Oxidative Stress Response nrf2->oxidative_stress immune_response Immune Modulation stat1->immune_response

Caption: Potential signaling pathways influenced by chitosan-based nanoparticles.[4][7]

VI. Conclusion

The modification of natural polysaccharides with this compound offers a versatile platform for the development of advanced pharmaceutical formulations. The resulting cationic polymers demonstrate significant potential in enhancing drug delivery, enabling gene therapy, and providing a basis for novel tissue engineering scaffolds. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers and scientists in this exciting field. Further optimization of synthesis parameters and formulation strategies will continue to expand the applications of these valuable biomaterials in medicine.

References

Troubleshooting & Optimization

How to improve reaction efficiency of cellulose cationization with CHTAC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the reaction efficiency of cellulose cationization with (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC).

Troubleshooting Guide

This guide addresses common issues encountered during the cationization of cellulose with CHTAC, offering potential causes and solutions to enhance reaction efficiency.

Issue Potential Cause(s) Recommended Solution(s)
Low Degree of Substitution (DS) 1. Suboptimal Molar Ratio: Incorrect ratio of CHTAC to anhydroglucose units (AGU) of cellulose.[1] 2. Inadequate Alkalization: Insufficient sodium hydroxide (NaOH) concentration to activate the cellulose hydroxyl groups.[2] 3. Incorrect Reaction Temperature: Temperature may be too low, slowing the reaction rate, or too high, causing degradation or side reactions.[1] 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[1] 5. Poor Reagent Purity: Impurities in cellulose or CHTAC can interfere with the reaction. 6. Competing Hydrolysis Reaction: CHTAC can be hydrolyzed to an unreactive diol, reducing its availability for the cationization reaction.[3][4]1. Optimize Molar Ratio: Systematically vary the CHTAC/AGU molar ratio. A ratio of 9:1 has been shown to be effective in some systems.[1] However, an excessive amount of CHTAC can lead to re-precipitation of cellulose and reduce efficiency.[1] 2. Adjust Alkali Concentration: Ensure adequate and uniform swelling of cellulose with an appropriate concentration of NaOH. The alkali acts as a catalyst for the etherification reaction.[2] 3. Optimize Temperature: Experiment with a temperature range of 25°C to 70°C. A temperature of 70°C has been identified as optimal in certain studies.[1] Temperatures above 80°C may lead to a decrease in DS.[1] 4. Increase Reaction Time: Extend the reaction time to allow for greater substitution. A reaction time of 10 hours has been found to be optimal in some cases.[1] 5. Use High-Purity Reagents: Ensure the cellulose is properly purified and the CHTAC is of high quality. 6. Control Reaction Conditions: Minimize water content where possible and optimize other parameters (temperature, alkali concentration) to favor the etherification reaction over hydrolysis.[5]
Poor Reproducibility 1. Inhomogeneous Reaction Mixture: Uneven distribution of reagents and temperature. 2. Variability in Starting Material: Differences in the source, purity, or pretreatment of the cellulose. 3. Inconsistent Control of Reaction Parameters: Fluctuations in temperature, time, or reagent addition.1. Ensure Proper Mixing: Use effective stirring to maintain a homogeneous suspension or solution throughout the reaction. 2. Standardize Cellulose Source: Use cellulose from a consistent source and apply a standardized pretreatment protocol. 3. Maintain Strict Control: Precisely control all reaction parameters, including temperature, time, and the rate of reagent addition.
Product Insolubility (when solubility is desired) 1. Low Degree of Substitution: Insufficient cationic groups to promote solubility in the desired solvent. 2. Cross-linking: Potential for side reactions leading to cross-linking of cellulose chains.1. Increase Degree of Substitution: Optimize reaction conditions to achieve a higher DS. 2. Modify Reaction Conditions: Adjust the alkali concentration and temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

1. What is the primary reaction for the cationization of cellulose with CHTAC?

The cationization of cellulose with CHTAC is an etherification reaction. In an alkaline medium, the hydroxyl groups of the anhydroglucose units (AGU) of cellulose are activated. CHTAC is converted to its more reactive epoxide form, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[2][6][7] The activated cellulose then reacts with EPTAC to form a stable ether linkage, introducing a permanent positive charge onto the cellulose backbone.[8]

2. What is the role of sodium hydroxide (NaOH) in the reaction?

Sodium hydroxide serves two primary functions:

  • Cellulose Activation: It acts as a swelling agent and deprotonates the hydroxyl groups on the cellulose chain, making them more nucleophilic and reactive.

  • Catalyst: It catalyzes the conversion of CHTAC to the more reactive epoxide intermediate, EPTAC.[2][9]

3. How do reaction temperature and time affect the degree of substitution (DS)?

Generally, increasing the reaction temperature and time will increase the DS, up to an optimal point.[1][10] For instance, increasing the temperature from 25°C to 70°C can accelerate the reaction rate and improve the DS.[1] Similarly, longer reaction times can allow for more complete substitution. However, excessively high temperatures (e.g., above 80°C) or prolonged reaction times can lead to degradation of the cellulose or promote side reactions, which may decrease the DS.[1]

4. What is the effect of the CHTAC to anhydroglucose unit (AGU) molar ratio on the reaction?

Increasing the molar ratio of CHTAC to AGU generally leads to a higher degree of substitution because it increases the probability of collision between the reactant molecules.[1] However, an excessive amount of CHTAC can cause the partial re-precipitation of cellulose from the solution, thereby reducing the overall reaction efficiency.[1]

5. What are the common side reactions, and how can they be minimized?

The most significant side reaction is the hydrolysis of CHTAC (or EPTAC) to form an unreactive diol, 2,3-dihydroxypropyl trimethylammonium chloride.[3][4] This side reaction consumes the cationizing agent and reduces the overall efficiency. To minimize this, it is crucial to control the amount of water in the reaction medium and optimize the other reaction conditions (temperature, alkali concentration) to favor the etherification of cellulose.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of reaction parameters on the degree of substitution (DS).

Table 1: Effect of CHTAC/AGU Molar Ratio, Temperature, and Time on DS

CHTAC/AGU Molar RatioReaction Temperature (°C)Reaction Time (h)Degree of Substitution (DS)Reference
3:19060.121[1]
6:19060.253[1]
9:19060.398[1]
12:19060.169[1]
9:12560.112[1]
9:14060.189[1]
9:16060.315[1]
9:17060.398[1]
9:18060.321[1]
9:17020.156[1]
9:17040.287[1]
9:17080.453[1]
9:170100.520[1]
9:170120.520[1]

Experimental Protocols

Homogeneous Cationization of Cellulose in NaOH/Urea Aqueous Solution

This protocol is based on the method described by Song et al. (2015).[1]

  • Cellulose Dissolution:

    • Prepare a NaOH/urea aqueous solution (e.g., 7 wt% NaOH, 12 wt% urea).

    • Disperse a known amount of cellulose (e.g., cotton dissolving pulp) in the NaOH/urea solution at room temperature with vigorous stirring until a transparent solution is formed.

  • Cationization Reaction:

    • Transfer the cellulose solution to a three-necked flask equipped with a mechanical stirrer.

    • Add a predetermined amount of CHTAC to achieve the desired CHTAC/AGU molar ratio.

    • Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain it for the specified reaction time (e.g., 10 hours) with continuous stirring.

  • Product Isolation and Purification:

    • After the reaction, precipitate the product by adding deionized water.

    • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

    • Dry the purified cationic cellulose in a vacuum oven at 60°C.

Cationization of Cellulose Fibers in an Organic Solvent

This protocol is adapted from the procedure described by Odabas et al. (2016).[11]

  • Cellulose Suspension:

    • Add 5 g of dried cellulose fibers to 225 mL of tetrahydrofuran (THF) in a two-necked round-bottom flask equipped with a condenser.

    • Stir the suspension for 1 hour at ambient temperature.

  • Alkalization:

    • Add 2.5 mL of 10 M NaOH to the suspension and stir for 30 minutes.

  • Etherification:

    • Add 17.8 mL of CHTAC dropwise to the mixture.

    • Heat the reaction to 40°C and allow it to proceed for 15 hours with continuous stirring.

  • Reaction Quenching and Product Isolation:

    • Stop the reaction by adding 12.5 mL of 4 M HCl.

    • Filter the product, wash it extensively with deionized water, and then with ethanol.

    • Dry the final product in an oven.

Visualizations

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_reaction Side Reaction Cellulose Cellulose-OH ActivatedCellulose Cellulose-O- Na+ Cellulose->ActivatedCellulose Activation CHTAC CHTAC EPTAC EPTAC (epoxide) CHTAC->EPTAC Conversion NaOH NaOH CationicCellulose Cationic Cellulose ActivatedCellulose->CationicCellulose Etherification EPTAC->CationicCellulose Diol Unreactive Diol EPTAC->Diol Hydrolysis H2O H₂O

Caption: Reaction pathway for cellulose cationization with CHTAC.

TroubleshootingFlowchart Start Start Experiment CheckDS Low Degree of Substitution (DS)? Start->CheckDS OptimizeRatio Optimize CHTAC/AGU Molar Ratio CheckDS->OptimizeRatio Yes Success Successful Cationization CheckDS->Success No Failure Re-evaluate Protocol CheckDS->Failure Persistent Issue OptimizeTempTime Optimize Temperature & Time OptimizeRatio->OptimizeTempTime CheckAlkali Adjust Alkali Concentration OptimizeTempTime->CheckAlkali CheckPurity Verify Reagent Purity CheckAlkali->CheckPurity CheckPurity->CheckDS

Caption: Troubleshooting workflow for low reaction efficiency.

References

Technical Support Center: (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHPTAC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing CHPTAC?

A1: The most common industrial synthesis involves the reaction of epichlorohydrin (ECH) with trimethylamine (TMA) or its salt, trimethylamine hydrochloride, in an aqueous medium.[1][2] This reaction is typically performed under controlled temperature and pH conditions to achieve high yields.[1] An alternative, though less common, route is the hypochlorination of allyltrimethylammonium chloride (ATMAC).[3]

Q2: What are the most common side reactions I should be aware of?

A2: During the synthesis of CHPTAC, several side reactions can occur, leading to the formation of impurities and a reduction in yield. The most significant side reactions include:

  • Hydrolysis of Epichlorohydrin: ECH can react with water, especially at elevated temperatures or non-optimal pH, to form glycidol, glycerol, and other related glycols.[4][5][6]

  • Formation of (2,3-dihydroxypropyl)trimethylammonium chloride: This is a major by-product, often referred to as the "glyceryl" or "diol" by-product. It forms from the hydrolysis of the epoxide ring in an intermediate or the final CHPTAC molecule itself.[7]

  • Formation of Dichlorinated By-products: In syntheses that use a hypochlorination route, an excess of chlorine can lead to the formation of 2,3-dichloropropyltrimethylammonium chloride.[8]

  • Rearrangement Products: In certain polar aprotic solvents like acetonitrile, an anomalous reaction can occur where the expected epoxy intermediate rearranges to form N-(3-hydroxy-1-propenyl)trimethylammonium chloride.[9][10]

  • Polymerization: High reaction temperatures can promote the formation of undesirable high-boiling-point polymeric by-products.[4]

Q3: How do reaction conditions affect the formation of by-products?

A3: Reaction conditions are critical for minimizing side reactions and maximizing the purity of CHPTAC.

  • Temperature: This is a crucial parameter. To minimize hydrolysis and polymerization, the reaction temperature should be maintained at a low level, typically between 0°C and 40°C. Temperatures above 50°C significantly accelerate the rate of ECH hydrolysis, leading to a rapid decrease in yield.[5][6]

  • pH: The pH of the reaction mixture should be carefully controlled, generally within a range of 6.5 to 9.5.[1][3][11] While alkaline conditions are necessary to catalyze the reaction, excessively high pH can increase the rate of hydrolysis.

  • Reactant Stoichiometry: Precise control over the molar ratio of reactants is essential. For instance, in the hypochlorination route, using more than a slight excess of chlorine will increase the formation of dichlorinated impurities.[8]

Q4: What is the expected yield and purity for CHPTAC synthesis?

A4: Under optimized conditions, including controlled temperature, pH, and reactant ratios, the synthesis of CHPTAC from epichlorohydrin and trimethylamine can achieve high yields with purities exceeding 97%.[1][3] However, deviations from optimal conditions can significantly lower these values.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
Low Yield of CHPTAC 1. ECH Hydrolysis: Reaction temperature was too high or reaction time was too long.[6] 2. Incorrect pH: The pH may have drifted outside the optimal 6.5-9.5 range, favoring hydrolysis.[1][3] 3. Impure Reactants: Starting materials (ECH, TMA) may contain impurities or excess water.1. Lower the reaction temperature to the 5-40°C range. Optimize reaction time through kinetic studies. 2. Implement robust pH monitoring and control throughout the reaction. 3. Use reactants of high purity and accurately determine their water content.
High Levels of (2,3-dihydroxypropyl)trimethylammonium chloride 1. Excess Water: Too much water in the reaction medium. 2. High Temperature: Elevated temperatures during the reaction or work-up promote hydrolysis of the product.[7] 3. Prolonged Reaction Time: Extended reaction times increase the likelihood of product hydrolysis.1. Reduce the amount of water used as a solvent. 2. Maintain strict temperature control below 40°C. 3. Monitor the reaction progress (e.g., by titration of ionic chloride) to avoid unnecessary extensions.
Presence of Unexpected Peaks in NMR/LC-MS 1. Anomalous Rearrangement: If using a polar aprotic solvent, N-(3-hydroxy-1-propenyl)trimethylammonium chloride may have formed.[9][10] 2. Polymerization: High reaction temperatures may have led to the formation of oligomers/polymers.[4]1. Switch to an aqueous reaction medium, which is standard for this synthesis. 2. Repeat the synthesis at a lower temperature. Analyze by-products using techniques like GPC or mass spectrometry.
High Total Organic Chlorine Content 1. Dichlorinated By-product: (Primarily in hypochlorination route) Excess chlorine was used. 2. Unreacted ECH: Incomplete reaction.1. Carefully control the stoichiometry of chlorine addition. Aim for a molar ratio of Cl₂ to ATMAC between 1.10 and 1.30.[3] 2. Increase reaction time or temperature slightly, or consider the use of a catalyst to drive the reaction to completion.[1][11]

Experimental Protocols

Protocol 1: Synthesis of CHPTAC from Trimethylamine Hydrochloride and Epichlorohydrin

This protocol is adapted from methodologies described in patent literature.[2]

Materials:

  • Trimethylamine hydrochloride (70g)

  • Deionized water (60-70 mL)

  • Epichlorohydrin (ECH) (66-68g)

  • Catalyst (e.g., KF/basic Al₂O₃ composite, 7g)

  • Ice bath

  • Reaction flask with stirring

Procedure:

  • Add trimethylamine hydrochloride and deionized water to the reaction flask. Stir until all solids are completely dissolved.

  • Add the catalyst to the solution and adjust the pH to approximately 8.

  • Cool the reaction mixture to between 0°C and 5°C using an ice bath.

  • Begin dropwise addition of epichlorohydrin (ECH), ensuring the temperature is maintained below 5°C.

  • After the addition is complete, continue stirring at low temperature. Monitor the pH, which will rise to a peak (e.g., 9.5-10.0) and the mixture will become homogeneous. Maintain these conditions for 3-5 hours.

  • Allow the reaction to warm to room temperature (e.g., 18-25°C) and continue stirring for an additional 2-3 hours, or until the pH drops to a stable value (e.g., 7.8), indicating the end of the reaction.

  • Remove the catalyst by filtration to obtain the crude aqueous solution of CHPTAC.

  • The product can be purified further by methods such as continuous vacuum azeotropic distillation.[2]

Visualizations

Reaction Pathways and Troubleshooting Logic

CHPTAC_Synthesis_Pathway cluster_main Main Reaction Pathway ECH Epichlorohydrin (ECH) CHPTAC (3-Chloro-2-hydroxypropyl) trimethylammonium chloride (CHPTAC) ECH->CHPTAC + TMA (Aqueous, pH 6.5-9.5, < 40°C) TMA Trimethylamine (TMA) TMA->CHPTAC

Caption: Main reaction pathway for the synthesis of CHPTAC.

Side_Reactions ECH Epichlorohydrin (ECH) Glycerol Glycerol / Glycols ECH->Glycerol + H₂O (High Temp / Incorrect pH) Rearrangement N-(3-hydroxy-1-propenyl) trimethylammonium chloride ECH->Rearrangement + TMA (in Acetonitrile) CHPTAC CHPTAC (Product) Diol (2,3-dihydroxypropyl) trimethylammonium chloride CHPTAC->Diol + H₂O (Hydrolysis)

Caption: Common side reactions and by-products in CHPTAC synthesis.

Troubleshooting_Workflow start Experiment Complete: Analyze Product check_yield Is Yield < 90%? start->check_yield check_purity Is Purity < 97%? check_yield->check_purity No low_yield Low Yield Detected check_yield->low_yield Yes high_impurity High Impurity Detected check_purity->high_impurity Yes end Synthesis Optimized check_purity->end No sol_yield Action: 1. Verify Temp (< 40°C) 2. Check pH (6.5-9.5) 3. Check Reactant Purity low_yield->sol_yield sol_impurity Action: 1. Identify by-products (LCMS/NMR) 2. Adjust Temp/pH to minimize 3. Optimize work-up/purification high_impurity->sol_impurity sol_yield->start Rerun sol_impurity->start Rerun

Caption: A logical workflow for troubleshooting CHPTAC synthesis issues.

References

Technical Support Center: Optimizing CHPTAC Reactions with Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) to synthesize cationic polysaccharides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for cationization of polysaccharides with CHPTAC?

A1: The cationization of polysaccharides with CHPTAC is a two-step process that occurs under alkaline conditions. First, CHPTAC is converted in situ to its more reactive epoxy form, 2,3-epoxypropyltrimethylammonium chloride (EPTAC), through the action of a base like sodium hydroxide (NaOH).[1][2][3] Subsequently, the hydroxyl groups on the polysaccharide chain act as nucleophiles, attacking the epoxide ring of EPTAC.[3] This results in the formation of a stable ether bond and the introduction of a positively charged quaternary ammonium group onto the polysaccharide backbone.[2][3]

Q2: What are the optimal pH and temperature ranges for CHPTAC reactions with polysaccharides like starch and cellulose?

A2: The optimal pH for the reaction is typically in the alkaline range. For instance, a pH of 11.5 is commonly used for the cationization process.[4] However, it's a delicate balance, as excessively high pH can lead to the degradation of both the polysaccharide and the EPTAC reagent.[4][5]

The optimal temperature is also a critical parameter. For starch, a reaction temperature in the range of 60-80°C has been found to be optimal for dry cationization processes.[1] For cellulose, etherification is often carried out at around 60°C.[5] Some studies suggest that for certain polysaccharides, lower temperatures (e.g., 35–85 °C for starch with EPTAC) can favor the main reaction over side reactions, leading to higher efficiency.[4] Conversely, other research on starch and CHPTAC indicates that an increase in temperature (from 26–53 °C) can lead to a higher degree of substitution (DS).[4] It is crucial to determine the optimal temperature for each specific polysaccharide and reaction setup.

Q3: What is the role of sodium hydroxide (NaOH) in the reaction?

A3: Sodium hydroxide serves two primary functions in the CHPTAC reaction. Firstly, it acts as a catalyst to convert the less reactive CHPTAC into the highly reactive epoxide intermediate, EPTAC.[1][6] Secondly, it activates the hydroxyl groups on the polysaccharide by forming alkoxides, which are stronger nucleophiles and readily react with EPTAC.[4] An adequate amount of NaOH is essential for a high degree of substitution; however, an excess can promote undesirable side reactions and polysaccharide degradation.[4][7]

Q4: What factors influence the degree of substitution (DS)?

A4: The degree of substitution is influenced by several factors, including:

  • Molar ratio of CHPTAC to the anhydroglucose unit (AGU) of the polysaccharide: A higher molar ratio generally leads to a higher DS, up to a certain point.[2][8]

  • Concentration of NaOH: Sufficient alkali is necessary to catalyze the reaction, but an excess can be detrimental.[7]

  • Reaction temperature: Temperature affects the reaction kinetics, with an optimal range for maximizing DS.[4][9]

  • Reaction time: The DS generally increases with reaction time up to a certain point, after which it may plateau or even decrease due to degradation.[4][9]

  • Water content: The presence of excess water can lead to the hydrolysis of EPTAC, reducing the efficiency of the cationization reaction.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Degree of Substitution (DS) Insufficient CHPTAC concentration.Increase the molar ratio of CHPTAC to the polysaccharide's anhydroglucose unit (AGU).[2][8]
Inadequate amount of NaOH.Ensure sufficient NaOH is present to both convert CHPTAC to EPTAC and activate the polysaccharide's hydroxyl groups.[4][7]
Suboptimal reaction temperature.Optimize the reaction temperature. For many polysaccharides, a temperature between 50°C and 80°C is effective.[1][4][9]
Short reaction time.Increase the reaction time to allow for more complete etherification.[4][9]
Excess water in the reaction mixture.In processes where applicable, remove excess water after the alkalization step to minimize the hydrolysis of EPTAC.[5]
Poor Reaction Efficiency Hydrolysis of EPTAC to 2,3-dihydroxypropyl trimethylammonium chloride (DHPTAC).Control the pH and temperature carefully. Lowering the temperature can sometimes favor the main reaction over hydrolysis.[4]
Degradation of the polysaccharide.Avoid excessively high concentrations of NaOH and prolonged reaction times at high temperatures.[4]
Inconsistent Results Non-uniform mixing of reactants.Ensure thorough and consistent stirring throughout the reaction to promote homogeneous contact between the polysaccharide, CHPTAC, and NaOH.
Variability in raw materials.Characterize the starting polysaccharide for properties like moisture content and purity to ensure consistency between batches.
Product Degradation (e.g., reduced viscosity) Harsh reaction conditions.Reduce the concentration of NaOH, lower the reaction temperature, or shorten the reaction time to minimize polysaccharide chain cleavage.[4]

Quantitative Data Summary

Table 1: Influence of Reactant Concentration and Time on Degree of Substitution (DS) for Sago Starch Cationization

CHPTAC Concentration (mol)NaOH Concentration (%)Reaction Time (h)Degree of Substitution (DS)
0.123303Low
0.369504Optimal
0.615705May decrease due to side reactions

Source: Adapted from data on the optimization of cationic sago starch modification.[7]

Table 2: Effect of Temperature on the Stability of the EPTAC Reagent at pH 11.5

Temperature (°C)Time% Remaining EPTAC
203 days90
252 days90
504 hours90
501 day50

Source: Illustrates the degradation of the reactive epoxide intermediate over time at different temperatures.[4]

Experimental Protocols

Protocol 1: Cationization of Cellulose in an Aqueous Medium

This protocol is based on a general method for the cationization of cellulose.

  • Alkalization: Suspend cellulose fibers (e.g., 5 g) in a suitable solvent like tetrahydrofuran (THF) (e.g., 225 mL) in a round-bottom flask with stirring for 1 hour at room temperature.[10]

  • Add a concentrated solution of NaOH (e.g., 2.5 mL of 10 M NaOH) and continue stirring for 30 minutes.[10]

  • Etherification: Add the CHPTAC solution (e.g., 17.8 mL) dropwise to the reaction mixture.[10]

  • Heat the reaction mixture to the desired temperature (e.g., 40°C) and allow the reaction to proceed for a set time (e.g., 15 hours).[10]

  • Neutralization and Purification: Stop the reaction by adding a dilute acid solution (e.g., 4 M HCl) until the mixture is neutralized.[10]

  • Decant the supernatant and wash the resulting cationic cellulose product thoroughly with ultrapure water until the pH of the washings is stable.[10]

  • Dry the final product.

Protocol 2: Cationization of Sago Starch in an Isopropanol Slurry

This protocol is adapted from a method for preparing cationic sago starch.[7]

  • Slurry Preparation: Suspend dried sago starch (e.g., 10 g) in isopropanol (e.g., 80 mL).

  • Catalyst Addition: Dissolve NaOH (at the desired concentration, e.g., 30-70% w/v) in water (e.g., 20 mL) and add it to the starch suspension.

  • Reagent Addition: Add the CHPTAC solution (at the desired molar ratio to starch) dropwise into the suspension.

  • Reaction: Maintain the reaction mixture at a constant temperature (e.g., 60°C) for the desired duration (e.g., 3-5 hours) with continuous stirring.

  • Neutralization and Washing: After cooling to room temperature, neutralize the product with 1 M hydrochloric acid.

  • Filter the product and wash it with ethanol (e.g., 95%) to remove unreacted reagents and byproducts.

  • Dry the cationic sago starch.

Visualizations

CHPTAC_Reaction_Pathway cluster_reactants cluster_catalyst cluster_intermediates cluster_products CHPTAC CHPTAC (3-chloro-2-hydroxypropyl- trimethylammonium chloride) EPTAC EPTAC (2,3-epoxypropyltrimethyl- ammonium chloride) CHPTAC->EPTAC In situ conversion NaOH NaOH (Sodium Hydroxide) Alkoxide Polysaccharide-O- CationicPolysaccharide Cationic Polysaccharide DHPTAC DHPTAC (2,3-dihydroxypropyl- trimethylammonium chloride) EPTAC->DHPTAC Hydrolysis (Side Reaction) Polysaccharide Polysaccharide-OH Polysaccharide->Alkoxide Activation Alkoxide->CationicPolysaccharide Nucleophilic attack Water H₂O

Caption: Reaction pathway for polysaccharide cationization with CHPTAC.

Troubleshooting_Logic Start Start Troubleshooting: Low Degree of Substitution (DS) Check_CHPTAC Is CHPTAC:AGU ratio optimal? Start->Check_CHPTAC Increase_CHPTAC Increase CHPTAC concentration Check_CHPTAC->Increase_CHPTAC No Check_NaOH Is NaOH concentration sufficient? Check_CHPTAC->Check_NaOH Yes Increase_CHPTAC->Check_NaOH Adjust_NaOH Optimize NaOH concentration Check_NaOH->Adjust_NaOH No Check_Temp Is reaction temperature optimal? Check_NaOH->Check_Temp Yes Adjust_NaOH->Check_Temp Adjust_Temp Adjust temperature Check_Temp->Adjust_Temp No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Increase_Time Increase reaction time Check_Time->Increase_Time No Check_Water Is there excess water? Check_Time->Check_Water Yes Increase_Time->Check_Water Remove_Water Minimize water content Check_Water->Remove_Water Yes End Re-evaluate DS Check_Water->End No Remove_Water->End

Caption: Troubleshooting workflow for low degree of substitution.

References

Troubleshooting uneven dyeings on CHPTAC-modified cotton fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and scientists working with 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC) modified cotton fabrics. Find answers to common problems encountered during the dyeing process to ensure uniform and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the dyeing of CHPTAC-modified cotton, leading to uneven color distribution.

Issue 1: Patchy or Uneven Dyeing (Shade Variation)

Q: My dyed CHPTAC-modified cotton fabric shows patches of lighter and darker shades. What is the cause and how can I fix it?

A: Patchy or uneven dyeing is one of the most common defects and can be attributed to several factors, often related to either the initial CHPTAC modification or the dyeing process itself. The primary reason for this issue on cationic cotton is the rapid initial uptake of the anionic dye by the positively charged fabric, which can lead to poor dye migration and leveling.[1][2][3]

Troubleshooting Steps:

  • Review the Cationization Process:

    • Uneven CHPTAC Application: Ensure the CHPTAC solution is applied uniformly during the modification step. For pad-batch applications, check for consistent padding pressure and liquor pickup across the fabric width.[4] Uneven application will result in areas with varying cationic charge, leading to differential dye uptake.[5]

    • Inadequate Reaction Time/Temperature: Verify that the CHPTAC modification was carried out for the recommended time and at the correct temperature to ensure a complete and uniform reaction with the cellulose.[6][7]

  • Optimize the Dyeing Process:

    • Control the Initial Dye Strike: The strong electrostatic attraction between the cationic cotton and anionic dyes causes a rapid initial dye exhaustion, which is a major cause of unlevelness.[1][8]

      • Use a Leveling Agent: Employ an anionic leveling agent in the dyebath.[1][2] These agents temporarily compete with the dye for the cationic sites on the fiber, slowing down the initial dye uptake and allowing for more even distribution.[9][10]

      • Gradual Temperature Increase: Start the dyeing process at a lower temperature and gradually increase it. A rapid temperature rise can accelerate dye uptake, leading to unevenness.[11][12]

    • Ensure Proper Dyebath Circulation: Inadequate circulation of the dye liquor can cause localized dye concentration differences, resulting in patchy dyeing.[12][13] Ensure the dyeing machine's pump is functioning correctly and the fabric is not overloaded, which can restrict movement.[14][15]

    • Check Water Quality: The presence of hard water ions (calcium and magnesium) can interfere with dye solubility and lead to dye agglomeration, causing spots or unevenness.[12][16] Using softened or deionized water is recommended.

  • Verify Fabric Preparation:

    • Thorough Pretreatment: The raw cotton fabric must be properly scoured and bleached before CHPTAC modification.[12][13] Residual waxes, oils, or sizing agents will create a barrier, preventing uniform modification and subsequent dyeing.[14][17]

Issue 2: Color Variation Between Different Batches

Q: I am observing significant color differences between different batches of CHPTAC-modified cotton dyed with the same recipe. What could be causing this inconsistency?

A: Batch-to-batch inconsistency is a critical issue in research and production. The root cause often lies in the reproducibility of the cationization and dyeing parameters.

Troubleshooting Steps:

  • Standardize the CHPTAC Modification:

    • Consistent Chemical Dosing: Precisely measure the concentrations of CHPTAC and sodium hydroxide for each batch.[6][18] Small variations can alter the degree of cationization, significantly impacting the final shade.

    • Control Reaction Conditions: Maintain identical temperature, reaction time, and liquor-to-goods ratio for every modification run.[19]

  • Maintain Consistent Dyeing Parameters:

    • Accurate Dyebath Formulation: Ensure precise measurement of dyes and auxiliaries (leveling agents, pH buffers).

    • Reproducible Dyeing Cycle: The temperature profile, dyeing time, and rate of heating and cooling should be strictly controlled and identical for all batches.[20]

    • Consistent Liquor Ratio: The ratio of the volume of dye liquor to the weight of the fabric must be kept constant, as it affects dye concentration and exhaustion rates.[16]

  • Raw Material Variability:

    • Cotton Substrate: Different lots of cotton fabric can have inherent variations in their physical and chemical properties, which may affect the cationization and dyeing behavior.[12] It is advisable to use fabric from the same lot for a series of related experiments.

Experimental Protocols

Protocol 1: CHPTAC Modification of Cotton Fabric (Pad-Batch Method)

This protocol describes a standard procedure for the cationization of cotton fabric using CHPTAC.

  • Preparation of Cationization Solution:

    • Dissolve 20-60 g/L of CHPTAC (e.g., 65% active solution) in water.

    • Slowly add 10-15 g/L of sodium hydroxide (50% w/v) dropwise while stirring continuously at room temperature.[7][18]

    • Add a non-ionic wetting agent (e.g., 2 g/L) to the solution to ensure uniform fabric wetting.[18]

  • Padding Application:

    • Immerse the pre-scoured and bleached cotton fabric into the prepared CHPTAC solution.

    • Pass the fabric through a padding mangle to ensure even saturation and achieve a specific wet pick-up percentage (typically 80-100%).

  • Batching (Reaction):

    • Roll the padded fabric onto a batching roller and wrap it in a plastic film to prevent drying and ensure a consistent reaction environment.

    • Allow the batch to rotate at room temperature for 16-24 hours to facilitate the reaction between CHPTAC and the cellulose fibers.[2]

  • Washing and Neutralization:

    • After batching, thoroughly rinse the fabric with water to remove any unreacted chemicals.

    • Neutralize the fabric with a dilute solution of a weak acid (e.g., 0.5 g/L formic acid) for 5-10 minutes.[6]

    • Perform a final rinse with deionized water until the fabric's pH is neutral.

    • Dry the modified fabric at a moderate temperature.

Protocol 2: Salt-Free Exhaust Dyeing of CHPTAC-Modified Cotton

This protocol outlines a general procedure for dyeing the cationized cotton with reactive dyes without the need for salt.

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (e.g., 10:1 or 20:1).[6][18]

    • Add a suitable leveling agent to the water.[6]

    • Add the pre-dissolved reactive dye to the bath. The amount of dye is calculated as a percentage of the weight of the fabric (% owf).

  • Dyeing Cycle:

    • Introduce the CHPTAC-modified cotton fabric into the dyebath at a starting temperature of approximately 25-30°C.[7][21]

    • Run the machine for 10-15 minutes to allow the dye to distribute evenly.

    • Gradually raise the temperature to the fixation temperature (e.g., 60°C) over 30-45 minutes.[22]

    • Run for an additional 30-60 minutes at the fixation temperature.

  • Fixation:

    • Add the required amount of alkali (e.g., 15-20 g/L of sodium carbonate) to the dyebath to raise the pH and initiate the covalent bonding of the dye to the cellulose.[7][21]

    • Continue the dyeing process for another 45-60 minutes for complete fixation.

  • Washing Off:

    • Drain the dyebath.

    • Rinse the dyed fabric with cold water.

    • Perform a soaping wash at or near boiling temperature (e.g., 95°C) with a non-ionic detergent (e.g., 1-2 g/L) to remove any unfixed or hydrolyzed dye.[13][21] This step is crucial for achieving good wash fastness.

    • Rinse thoroughly with hot and then cold water until the rinse water is clear.

    • Dry the final dyed fabric.

Data Presentation

Table 1: Influence of Key Parameters on Dyeing Evenness

ParameterLow Level / RateHigh Level / RateEffect on EvennessRecommendation for Improved Evenness
CHPTAC Concentration Lower Cationic SitesHigher Cationic SitesHigh concentrations can increase the initial dye strike rate, potentially leading to unevenness if not controlled.[23]Optimize concentration based on desired shade depth; higher concentrations require more robust dyeing control.
Initial Dyeing Temp. Slower Dye UptakeFaster Dye UptakeA high initial temperature accelerates dye exhaustion, increasing the risk of unlevel dyeing.[11]Start at a lower temperature (e.g., 30°C) and ramp up gradually.
Rate of Temp. Rise SlowRapidA rapid heating rate can cause the dye to rush onto the fabric unevenly.[12]Use a controlled, slower heating rate (e.g., 1-2°C/min).
Leveling Agent Conc. Less RetardationMore RetardationActs as a retarder to slow the initial dye uptake, promoting more even distribution.[2][9]Use an appropriate concentration, especially for pale to medium shades.
Liquor Ratio More Concentrated DyeMore Dilute DyeA very low liquor ratio can restrict fabric movement and liquor circulation, causing unevenness.[16]Ensure the liquor ratio is sufficient for free movement of fabric and good circulation.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_modification CHPTAC Modification cluster_dyeing Salt-Free Dyeing raw_cotton Raw Cotton Fabric scouring Scouring & Bleaching raw_cotton->scouring padding Padding with CHPTAC & NaOH Solution scouring->padding batching Batching (16-24h) padding->batching wash_neutralize Washing & Neutralization batching->wash_neutralize dyeing Dyeing with Reactive Dye wash_neutralize->dyeing fixation Alkali Fixation dyeing->fixation soaping Soaping & Rinsing fixation->soaping final_fabric Dyed Fabric soaping->final_fabric

Caption: Workflow for CHPTAC modification and subsequent salt-free dyeing of cotton.

troubleshooting_uneven_dyeing start Uneven Dyeing Observed check_pretreatment Was fabric properly scoured & bleached? start->check_pretreatment check_cationization Was CHPTAC application uniform? check_pretreatment->check_cationization Yes re_pretreat Root Cause: Improper Pretreatment Solution: Ensure thorough scouring to remove impurities. check_pretreatment->re_pretreat No check_dyeing_params Were dyeing parameters controlled? check_cationization->check_dyeing_params Yes re_cationize Root Cause: Uneven Cationization Solution: Ensure uniform padding & reaction conditions. check_cationization->re_cationize No check_leveling Was a leveling agent used? check_dyeing_params->check_leveling Yes adjust_dyeing Root Cause: Poor Dyeing Control Solution: Slow temperature ramp, ensure good circulation. check_dyeing_params->adjust_dyeing No check_leveling->adjust_dyeing Yes (Still uneven) add_leveling Root Cause: Rapid Dye Strike Solution: Add anionic leveling agent to control dye uptake. check_leveling->add_leveling No

References

How to minimize hydrolysis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of CHPTAC in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of CHPTAC degradation in aqueous solutions?

A1: The primary cause of CHPTAC degradation in aqueous solutions is hydrolysis. This reaction is significantly influenced by the pH of the solution, with neutral to alkaline conditions promoting the formation of an unreactive diol byproduct, thus reducing the efficiency of cationization reactions.

Q2: How does temperature affect the stability of CHPTAC in water?

A2: Higher temperatures accelerate the rate of hydrolysis of CHPTAC. To maintain the stability of your CHPTAC solutions, it is recommended to work at lower temperatures whenever feasible for your experimental setup.

Q3: What is the optimal pH range for maintaining the stability of an aqueous CHPTAC solution?

A3: To minimize hydrolysis, aqueous solutions of CHPTAC should be maintained in a slightly acidic to neutral pH range. While specific optimal pH can depend on the application, a range of pH 4-7 is generally recommended to slow the rate of hydrolysis.

Q4: Can I store aqueous solutions of CHPTAC?

A4: It is generally recommended to prepare aqueous solutions of CHPTAC fresh for each experiment to ensure maximum reactivity. If short-term storage is necessary, it should be at a low temperature (2-8°C) and in a slightly acidic buffer. For long-term storage, consider non-aqueous solvents or storing the compound in its solid, dry form.

Q5: What are the main products of CHPTAC hydrolysis?

A5: The main product of CHPTAC hydrolysis is 2,3-dihydroxypropyl trimethylammonium chloride, an unreactive diol. The formation of this byproduct reduces the concentration of active CHPTAC available for your reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low reaction efficiency or poor yield in cationization experiments. High rate of CHPTAC hydrolysis.1. Check and adjust the pH of your reaction mixture. Ensure it is within the optimal range for your specific application, generally avoiding alkaline conditions. 2. Lower the reaction temperature. If your protocol allows, reducing the temperature can significantly decrease the rate of hydrolysis. 3. Prepare CHPTAC solutions fresh. Avoid using pre-made aqueous solutions that have been stored for an extended period.
Precipitate formation in the CHPTAC solution. Degradation of CHPTAC and formation of less soluble byproducts.1. Verify the pH of the solution. A shift towards alkaline pH can accelerate degradation. 2. Ensure the concentration is not above the solubility limit at the storage or reaction temperature.
Inconsistent results between experiments. Variability in the extent of CHPTAC hydrolysis.1. Standardize your solution preparation method. Ensure consistent pH, temperature, and preparation time. 2. Use a fresh bottle of CHPTAC to rule out contamination or degradation of the stock material. 3. Quantify the active CHPTAC concentration before each experiment using a suitable analytical method like HPLC.

Data on Hydrolysis of a Structurally Related Compound

Temperature (°C)pHHydrolysis Rate after 96 days (%)
30115.88
55118.32
8039.73
8076.19
801121.27

Data adapted from a study on Poly(3-methacrylamido propyl trimethyl ammonium chloride) and should be used as a qualitative guide for CHPTAC stability.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing CHPTAC Hydrolysis in a Cationization Reaction
  • Reagent Preparation:

    • Prepare a buffer solution at the desired slightly acidic to neutral pH (e.g., pH 5-6).

    • Dissolve the substrate to be cationized in the prepared buffer.

  • CHPTAC Solution Preparation:

    • Immediately before use, weigh the required amount of solid CHPTAC.

    • Dissolve the CHPTAC in the buffered substrate solution with gentle stirring.

  • Reaction Conditions:

    • Maintain the reaction mixture at a controlled, low-to-moderate temperature (e.g., 25-40°C), depending on the requirements of the specific cationization reaction.

    • Monitor the pH of the reaction mixture periodically and adjust as necessary with a dilute acid solution.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., titration, spectroscopy).

    • Upon completion, proceed with the work-up and purification steps as required for your specific application.

Protocol 2: Stability Study of CHPTAC in an Aqueous Solution using HPLC
  • Preparation of CHPTAC Solutions:

    • Prepare several buffered aqueous solutions at different pH values (e.g., 4, 7, 9).

    • Dissolve a known concentration of CHPTAC in each buffered solution.

  • Incubation:

    • Divide each solution into aliquots and incubate them at different, constant temperatures (e.g., 25°C, 40°C, 60°C).

  • Sample Collection:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation condition.

    • Immediately quench any further degradation by adding a suitable quenching agent or by rapid cooling.

  • HPLC Analysis:

    • Analyze the concentration of the remaining CHPTAC in each sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic pH is a common choice.

    • Detection can be achieved using a refractive index detector or by indirect UV detection.

  • Data Analysis:

    • Plot the concentration of CHPTAC as a function of time for each condition.

    • Calculate the rate of hydrolysis and the half-life of CHPTAC under each set of conditions.

Visualizations

cluster_main CHPTAC Reactions in Aqueous Solution CHPTAC (3-Chloro-2-hydroxypropyl) trimethylammonium chloride (CHPTAC) Cationized_Product Cationized Product CHPTAC->Cationized_Product Cationization (Desired Reaction) Diol 2,3-dihydroxypropyl trimethylammonium chloride (Inactive Diol) CHPTAC->Diol Hydrolysis (Competing Reaction) Substrate Substrate (e.g., Cellulose, Starch) H2O H₂O

Caption: Competing reaction pathways for CHPTAC in the presence of a substrate and water.

cluster_workflow Experimental Workflow for CHPTAC Stability Study A Prepare CHPTAC solutions in buffers of varying pH B Incubate solutions at different temperatures A->B C Collect aliquots at specific time points B->C D Quench degradation C->D E Analyze CHPTAC concentration by HPLC D->E F Calculate hydrolysis rate and half-life E->F

Caption: A typical experimental workflow for assessing the stability of CHPTAC.

References

Technical Support Center: Purification of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHPTAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude CHPTAC?

A1: Crude CHPTAC, typically synthesized from the reaction of epichlorohydrin with trimethylammonium hydrochloride, often contains several impurities that can affect downstream applications. These include:

  • Unreacted starting materials: Residual trimethylammonium hydrochloride and epichlorohydrin.

  • Hydrolysis and side-reaction products: 1,3-dichloro-2-propanol (DCP), a common and often regulated impurity.

  • By-products: Dimeric or polymeric quaternary ammonium compounds, such as 1,3-bis(trimethylammonium chloride)-2-hydroxypropane.[1]

  • Color and Odor Impurities: The crude product is often a pale yellow liquid with a characteristic amine-like odor, which can be attributed to trace impurities.[2]

Q2: What are the primary methods for purifying crude CHPTAC?

A2: Several methods can be employed, either individually or in combination, to purify crude CHPTAC. The choice of method depends on the specific impurities present and the desired final purity. The main techniques are:

  • Chemical Treatment: To remove unreacted trimethylammonium hydrochloride.

  • Recrystallization/Precipitation: To separate CHPTAC from soluble impurities.

  • Distillation (Vacuum or Steam): To remove volatile impurities like epichlorohydrin and 1,3-dichloro-2-propanol.

  • Activated Carbon Treatment: For decolorization and removal of organic trace impurities.

Q3: How can I determine the purity of my CHPTAC sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Ion Chromatography (IC): This is a suitable method for quantifying the amount of unreacted trimethylammonium hydrochloride.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the concentration of CHPTAC and some non-volatile impurities. A common approach is ion-pair reversed-phase chromatography.

  • Gas Chromatography (GC): Headspace GC is the preferred method for analyzing volatile impurities such as residual epichlorohydrin and 1,3-dichloro-2-propanol.[4]

  • Spectrophotometry: The color of the CHPTAC solution can be quantitatively measured as an APHA value using a spectrophotometer to assess the effectiveness of decolorization steps.[2]

Troubleshooting Guides

Recrystallization/Precipitation

Q4: My CHPTAC is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool slowly and without disturbance to room temperature before further cooling in an ice bath.

    • Consider using a mixed solvent system. Dissolve the crude product in a solvent in which it is highly soluble, and then add an "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q5: The yield of my recrystallized CHPTAC is very low. How can I improve it?

A5: Low recovery can be due to several factors. Here are some potential causes and solutions:

  • Troubleshooting Steps:

    • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

    • Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your filtration apparatus is pre-heated to prevent the product from crystallizing prematurely on the filter.

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

    • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Activated Carbon Treatment

Q6: Why is my CHPTAC solution still colored after treatment with activated carbon?

A6: Insufficient decolorization can be due to the quality of the activated carbon, the treatment parameters, or the nature of the color bodies.

  • Troubleshooting Steps:

    • Increase Contact Time or Temperature: Stir the CHPTAC solution with the activated carbon for a longer period or at a slightly elevated temperature (e.g., 30-50°C) to improve adsorption.

    • Increase Activated Carbon Dosage: The amount of activated carbon may be insufficient. Try increasing the weight percentage of activated carbon relative to the crude CHPTAC.

    • Check the Type of Activated Carbon: The effectiveness of activated carbon can depend on its source material and activation method. Consider trying a different grade or type of activated carbon.

    • pH Adjustment: The pH of the solution can influence the surface charge of both the impurities and the activated carbon, affecting adsorption. Experiment with slight pH adjustments to see if it improves color removal.

    • Pre-filtration: If the crude solution contains suspended solids, these can coat the activated carbon and reduce its effectiveness. Consider a pre-filtration step.

General Issues

Q7: I am having trouble removing unreacted trimethylammonium hydrochloride. What is the most effective method?

A7: While recrystallization can reduce the amount of unreacted trimethylammonium hydrochloride, a more targeted approach is often necessary. A patented method involves chemical treatment.[2]

  • Recommended Method: Add a small amount of a dilute sodium hypochlorite or sodium hydroxide solution to the aqueous CHPTAC solution. This converts the trimethylammonium hydrochloride into species that are more easily removed or are less problematic in the final product. It's crucial to control the amount of reagent added to avoid degradation of the CHPTAC.

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Water-Alcohol Mixture

This protocol is based on the principle that CHPTAC is less soluble in a mixture of water and a water-miscible alcohol compared to its impurities.[1]

  • Preparation of Aqueous Slurry: Start with an aqueous solution of crude CHPTAC. If the starting material is a solid, dissolve it in a minimal amount of water. Concentrate the aqueous solution of crude CHPTAC by vacuum distillation at a temperature below 50°C to produce a slurry with a total solids content of 70-98% by weight.[1]

  • Addition of Alcohol: To the aqueous slurry, add a water-miscible alcohol with 3 to 4 carbon atoms, such as isopropanol. The alcohol should be added while stirring.

  • Precipitation: The CHPTAC will precipitate out of the water-alcohol mixture. Continue stirring for a period to ensure complete precipitation.

  • Collection of Solids: Collect the precipitated CHPTAC by filtration.

  • Washing: Wash the collected solids with a small amount of the cold water-alcohol mixture.

  • Drying: Dry the purified CHPTAC solids under vacuum.

Protocol 2: Decolorization with Activated Carbon

This protocol describes a general procedure for removing colored impurities from a CHPTAC solution.

  • Preparation: To an aqueous solution of crude CHPTAC (e.g., 68% solution), add powdered activated carbon. A typical starting amount is 0.5-2.0g of activated carbon per 1 kg of the CHPTAC solution.[2]

  • Adsorption: Stir the mixture at a controlled temperature (e.g., 30°C) for 1 hour.[2]

  • Filtration: Remove the activated carbon by filtration.

  • Analysis: Analyze the filtrate for color reduction using a spectrophotometer to measure the APHA value.

Protocol 3: Analysis of Volatile Impurities by Headspace GC-MS

This protocol is for the determination of residual epichlorohydrin and 1,3-dichloro-2-propanol.[4]

  • Sample Preparation: Accurately weigh a sample of the CHPTAC product. Dilute the sample in a solution of 15.8% sodium sulfate and 0.1% silver nitrate. The silver nitrate is used to stabilize the sample.

  • Headspace Incubation: Place the prepared sample in a sealed headspace vial and incubate at a constant temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for vapor-liquid phase equilibrium.

  • GC-MS Analysis: Inject a portion of the headspace vapor into the GC-MS system for analysis.

  • Quantification: Use a standard addition method or an external calibration curve with certified reference standards for epichlorohydrin and 1,3-dichloro-2-propanol for accurate quantification.

Data Presentation

Table 1: Example of Purification of CHPTAC by Chemical Treatment with Sodium Hypochlorite

SampleInitial TMA-HCl (%)NaOCl Added (g/kg solution)Final TMA-HCl (%)Initial APHA ColorFinal APHA Color
Crude CHPTAC1.00.50.410050
Crude CHPTAC1.01.00.110030
Crude CHPTAC1.01.5<0.110020

Data derived from a patent example and should be considered illustrative.[2]

Table 2: Comparison of Purification Methods for Crude CHPTAC

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Water-soluble impurities, some by-productsCan significantly increase purity.Potential for yield loss; may not remove all impurities effectively.
Vacuum Distillation Volatile impurities (e.g., epichlorohydrin, DCP)Effective for removing low-boiling point impurities.Requires vacuum equipment; risk of product decomposition at higher temperatures.
Activated Carbon Color bodies, organic trace impuritiesSimple and effective for decolorization.Can be non-selective; may require subsequent filtration.
Chemical Treatment Unreacted trimethylammonium hydrochlorideHighly specific for certain impurities.Requires careful control of reagent addition to avoid side reactions.

Visualizations

PurificationWorkflow crude Crude CHPTAC Solution (Yellow, contains TMA-HCl, DCP, etc.) chem_treat Chemical Treatment (e.g., add NaOH) crude->chem_treat Remove TMA-HCl distill Vacuum/Steam Distillation chem_treat->distill Remove Volatiles carbon Activated Carbon Treatment distill->carbon Decolorize recrystallize Recrystallization (Water/Alcohol) carbon->recrystallize Final Purity pure Purified CHPTAC recrystallize->pure

Caption: A representative workflow for the multi-step purification of crude CHPTAC.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat Reheat & Add More Solvent oiling_out->reheat Yes no_crystals No Crystals? low_yield->no_crystals No check_solvent Check Solvent Amount low_yield->check_solvent Yes scratch_flask Scratch Flask / Add Seed Crystal no_crystals->scratch_flask Yes slow_cool Cool Slowly reheat->slow_cool cool_further Cool in Ice Bath check_solvent->cool_further concentrate Concentrate Solution scratch_flask->concentrate If no success

Caption: A decision tree for troubleshooting common issues in CHPTAC recrystallization.

References

Preventing by-product formation during starch cationization with CHPTAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on starch cationization using (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). Our goal is to help you optimize your reaction conditions to maximize the degree of substitution (DS) while minimizing the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction in starch cationization with CHPTAC?

A1: Starch cationization with CHPTAC is a two-step process that occurs under alkaline conditions. First, CHPTAC is converted into its reactive epoxide intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC). Subsequently, the hydroxyl groups of the starch molecule attack the epoxide ring of EPTAC, forming a stable ether bond and introducing a permanent positive charge onto the starch backbone.[1][2]

Q2: What are the main by-products formed during this reaction?

A2: The primary by-product is 2,3-dihydroxypropyltrimethylammonium chloride, which is formed from the hydrolysis of the reactive epoxide intermediate (EPTAC).[3] This hydrolysis is a competing reaction to the desired etherification of starch and reduces the overall efficiency of the cationization process.

Q3: How can I minimize the formation of the diol by-product?

A3: Minimizing the formation of the diol by-product is crucial for an efficient reaction. This can be achieved by carefully controlling the reaction conditions. Key factors include:

  • Alkali Concentration: Using an optimal concentration of sodium hydroxide (NaOH) is critical. While NaOH is necessary to catalyze the reaction, an excessive amount promotes the hydrolysis of EPTAC.[4] A relatively low NaOH concentration (e.g., 30% w/v) has been shown to be more suitable for the substitution reaction to reduce undesirable secondary reactions.[4]

  • Temperature: The reaction temperature influences the rates of both the desired cationization and the side reactions. While higher temperatures can increase the reaction rate, they can also favor the hydrolysis of EPTAC.[5] It is important to find an optimal temperature that balances reaction speed and efficiency.

  • Reaction Time: The duration of the reaction should be sufficient to allow for the desired degree of substitution without providing excessive time for by-product formation to occur.

Q4: What is the "degree of substitution" (DS) and how is it determined?

A4: The degree of substitution (DS) refers to the average number of hydroxyl groups substituted with cationic groups per anhydroglucose unit of the starch molecule. The DS is a critical parameter that determines the charge density and performance of the cationic starch.[1] It can be determined using various analytical techniques, including:

  • Kjeldahl Method: This method quantifies the nitrogen content of the modified starch, which can then be used to calculate the DS.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, allowing for the quantification of the cationic groups.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the introduction of the quaternary ammonium groups onto the starch backbone.[4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Degree of Substitution (DS) 1. Insufficient CHPTAC concentration. 2. Inadequate alkali (NaOH) concentration. 3. Low reaction temperature or short reaction time. 4. Inefficient mixing.1. Increase the molar ratio of CHPTAC to starch. However, be aware that beyond a certain point, increasing the CHPTAC concentration may not significantly increase the DS.[4] 2. Optimize the NaOH concentration. A concentration of around 30% w/v has been found to be effective.[4] 3. Gradually increase the reaction temperature (e.g., in the range of 50-70°C) and/or extend the reaction time.[3][4] 4. Ensure vigorous and uniform stirring throughout the reaction to improve the contact between reactants.
High By-product Formation (low reaction efficiency) 1. Excessive NaOH concentration leading to hydrolysis of EPTAC.[4] 2. High reaction temperature favoring the hydrolysis side reaction.[5] 3. Presence of excess water, which can promote hydrolysis.[8][9]1. Reduce the NaOH concentration. Conduct a series of experiments to determine the optimal concentration for your specific starch and reaction conditions.[4] 2. Lower the reaction temperature. While this may slow down the main reaction, it can significantly reduce the rate of hydrolysis. 3. Consider using a solvent system (e.g., isopropanol-water) to control the amount of water present in the reaction medium.[4]
Inconsistent Results 1. Inhomogeneous mixing of reactants. 2. Poor temperature control. 3. Variability in the quality of starch or reagents.1. Use a mechanical stirrer to ensure consistent and thorough mixing. 2. Employ a temperature-controlled water bath or oil bath for precise temperature regulation. 3. Use high-purity reagents and ensure the starch is well-characterized and consistent between batches.
Product Gelatinization during Reaction 1. High reaction temperature. 2. High pH. 3. Insufficient salt concentration to inhibit swelling.1. Maintain the reaction temperature below the gelatinization temperature of the specific starch being used. 2. Carefully control the addition of NaOH to avoid excessively high pH. 3. The addition of salts like sodium chloride or sodium sulfate can help to suppress starch gelatinization.[10]

Quantitative Data Summary

The following table summarizes key reaction parameters from various studies to provide a starting point for your experimental design.

Parameter Value Range Reference
CHPTAC/Starch Molar Ratio 1 to 5[4]
NaOH Concentration (% w/v) 30 - 70[4]
Reaction Temperature (°C) 40 - 80[3][4][5]
Reaction Time (hours) 3 - 18[4][11]
Optimal NaOH for High DS ~30%[4]

Experimental Protocols

Protocol 1: Typical Starch Cationization with CHPTAC

This protocol is a general guideline and may require optimization for your specific starch type and desired DS.

Materials:

  • Native Starch

  • This compound (CHPTAC) solution (e.g., 65% in water)

  • Sodium Hydroxide (NaOH)

  • Isopropanol

  • Hydrochloric Acid (HCl), 1M for neutralization

  • Ethanol (95%) for washing

  • Deionized Water

Procedure:

  • Suspend a known amount of starch (e.g., 10 g) in a solution of isopropanol and water.

  • Prepare the required concentration of NaOH solution (e.g., 30% w/v) in deionized water.

  • Add the NaOH solution to the starch suspension and stir for a set period (e.g., 30 minutes) at room temperature to activate the starch.

  • Slowly add the CHPTAC solution dropwise to the reaction mixture while maintaining vigorous stirring.

  • Increase the temperature to the desired reaction temperature (e.g., 60°C) and maintain it for the desired reaction time (e.g., 5 hours).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture to a pH of approximately 6.5-7.0 with 1M HCl.[4]

  • Filter the modified starch and wash it thoroughly with 95% ethanol to remove any unreacted reagents and by-products.[4]

  • Dry the resulting cationic starch in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Protocol 2: Determination of Degree of Substitution (DS) by Kjeldahl Method
  • Accurately weigh a sample of the dried cationic starch.

  • Determine the nitrogen content of the sample using the standard Kjeldahl method.

  • Calculate the Degree of Substitution (DS) using the following formula:

    DS = (162 × %N) / (1400 - (M × %N))

    Where:

    • 162 is the molecular weight of the anhydroglucose unit.

    • %N is the percentage of nitrogen determined by the Kjeldahl method.

    • 1400 is a constant derived from the atomic weight of nitrogen.

    • M is the molecular weight of the substituent group (for CHPTAC, after reaction, the substituent is a hydroxypropyltrimethylammonium group with a molecular weight of approximately 142.24 g/mol ).

Visualizations

Starch_Cationization_Pathway cluster_reagents Reactants cluster_reaction Reaction Steps cluster_byproduct By-product Formation Starch Starch (R-OH) Cationic_Starch Cationic Starch Starch->Cationic_Starch EPTAC CHPTAC CHPTAC EPTAC EPTAC (Reactive Epoxide) CHPTAC->EPTAC NaOH Diol 2,3-dihydroxypropyl- trimethylammonium chloride (Inactive Diol) EPTAC->Diol H₂O (Hydrolysis) (favored by excess NaOH)

Caption: Reaction pathway for starch cationization with CHPTAC.

Troubleshooting_Workflow Start Start Experiment Problem Low Degree of Substitution (DS)? Start->Problem Check_CHPTAC Increase CHPTAC/Starch Ratio? Problem->Check_CHPTAC Yes High_Byproduct High By-product Formation? Problem->High_Byproduct No Check_NaOH Optimize NaOH Concentration? Check_CHPTAC->Check_NaOH No Success Successful Cationization Check_CHPTAC->Success Yes (Re-run) Check_Temp_Time Increase Temp/Time? Check_NaOH->Check_Temp_Time No Check_NaOH->Success Yes (Re-run) Check_Temp_Time->Problem No Check_Temp_Time->Success Yes (Re-run) Reduce_NaOH Reduce NaOH Concentration? High_Byproduct->Reduce_NaOH Yes High_Byproduct->Success No Reduce_Temp Lower Reaction Temperature? Reduce_NaOH->Reduce_Temp No Reduce_NaOH->Success Yes (Re-run) Reduce_Temp->High_Byproduct No Reduce_Temp->Success Yes (Re-run)

Caption: Troubleshooting workflow for starch cationization.

References

Factors affecting the degree of substitution in CHPTAC modification of polymers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the modification of polymers with (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for polymer modification with CHPTAC?

A1: The modification process, known as cationization, is typically a two-step reaction that occurs under alkaline conditions.[1][2]

  • Epoxide Formation: In the presence of an alkali like sodium hydroxide (NaOH), CHPTAC undergoes an intramolecular cyclization to form its reactive intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[1][2]

  • Etherification: The highly reactive EPTAC then reacts with the hydroxyl (-OH) groups present on the polymer backbone (e.g., starch, cellulose). This etherification reaction forms a stable ether bond, attaching a quaternary ammonium group to the polymer and imparting a permanent positive charge.[1][2]

Q2: Which factors have the most significant impact on the Degree of Substitution (DS)?

A2: The Degree of Substitution (DS), which is the average number of hydroxyl groups substituted per monomer unit, is primarily influenced by several key reaction parameters:

  • CHPTAC Concentration: The DS generally increases with a higher concentration of CHPTAC, as this increases the availability of the reagent to react with the polymer's hydroxyl groups.[3] However, beyond an optimal point, the DS may plateau.[3]

  • Alkali (NaOH) Concentration: The concentration of the alkaline catalyst is a critical factor.[3] It is necessary for the conversion of CHPTAC to the reactive EPTAC intermediate. However, an excessively high concentration can lead to a decrease in DS.[3]

  • Reaction Temperature: Temperature affects the reaction rate. Different optimal temperatures have been reported depending on the polymer and desired DS, with studies showing optimal temperatures ranging from 50°C to 80°C.[4]

  • Water Content: The amount of water in the reaction medium is crucial. Excess water can lead to the hydrolysis of the EPTAC intermediate, which competes with the desired etherification reaction and can lower the overall efficiency and DS.[5]

Q3: How does reaction time affect the Degree of Substitution?

A3: The effect of reaction time on DS is generally less pronounced than that of reagent concentrations.[3][4] While a sufficient reaction time is necessary for the reaction to proceed, extending the time indefinitely does not necessarily lead to a higher DS. This is often because the etherifying agent gets depleted, and hydrolysis may become the predominant reaction.[3][4]

Q4: What are the common methods for determining the Degree of Substitution?

A4: Several analytical methods can be used to accurately determine the DS of the modified polymer.

  • Kjeldahl Method: This is a widely used and reliable method that measures the nitrogen content of the modified polymer. The DS can then be calculated based on the percentage of nitrogen introduced by the quaternary ammonium groups of CHPTAC.[6]

  • Titration Methods: These include direct titration and back titration.[7][8] In the back titration method, the cationic polymer is converted to its acidic form, a known excess of alkali is added, and the unreacted alkali is then titrated.[7]

  • Spectroscopic Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the DS.[6][9]

Troubleshooting Guides

Problem 1: My Degree of Substitution (DS) is consistently low.

This is a common issue that can stem from several factors related to the reaction conditions. Use the following guide to troubleshoot the problem.

Potential Cause Explanation Recommended Solution
Insufficient Alkali (e.g., NaOH) The conversion of CHPTAC to the reactive epoxide (EPTAC) is catalyzed by alkali. Insufficient NaOH will result in a slow or incomplete reaction.[3]Optimize the NaOH concentration. A concentration of 30% w/v has been shown to be effective for sago starch modification.[3] Perform a series of small-scale experiments with varying NaOH concentrations to find the optimum for your specific polymer and conditions.
Low CHPTAC Concentration The DS is directly correlated with the concentration of the modifying agent.[3][4] Too little CHPTAC will naturally lead to a low DS.Increase the molar ratio of CHPTAC to the anhydroglucose unit (AGU) of your polymer. Note that beyond a certain point, the DS may not increase further.[3]
Excess Water in Reaction Medium Water can hydrolyze the reactive EPTAC intermediate, creating a byproduct instead of reacting with the polymer. This side reaction reduces the efficiency of the modification.[5]If possible, control the water content. In some procedures for cellulose modification, removing excess water after the initial alkalization step and before adding the etherifying agent has been shown to significantly increase the DS.[5]
Non-Optimal Reaction Temperature The reaction rate is temperature-dependent. A temperature that is too low will result in a slow reaction, while one that is too high may promote side reactions or polymer degradation.[4]Review literature for the optimal temperature range for your specific polymer. For starch, temperatures between 50°C and 80°C are often cited.[4] Experiment within this range to find the ideal temperature for your setup.
Poor Reagent Accessibility The physical structure of the polymer (e.g., crystallinity of starch granules or cellulose fibers) can limit the access of CHPTAC to the hydroxyl groups.[5]Ensure proper swelling of the polymer. The initial alkalization step helps to swell the polymer and make the hydroxyl groups more accessible. Using a solvent like isopropanol can also help create a more homogeneous reaction medium.[5]

Problem 2: The results of my experiments are not reproducible.

Lack of reproducibility often points to uncontrolled variables in the experimental setup.

Potential Cause Explanation Recommended Solution
Inconsistent Mixing Non-uniform mixing can lead to localized differences in reagent concentrations and temperature, resulting in an uneven reaction and variable DS.Use a mechanical stirrer with consistent speed throughout the reaction. Ensure the reaction vessel allows for efficient and thorough mixing of the polymer slurry.
Temperature Fluctuations Poor temperature control can significantly affect the reaction kinetics and the balance between the desired etherification and side reactions.Use a temperature-controlled water bath or oil bath with a thermostat to maintain a stable reaction temperature. Monitor the temperature directly within the reaction mixture.
Variability in Starting Polymer Differences in the source, purity, moisture content, or molecular weight of the starting polymer can affect its reactivity.Use a consistent source for your polymer. Characterize each new batch for key properties like moisture content before use and adjust reagent quantities accordingly.
Inaccurate Reagent Preparation Errors in preparing NaOH or CHPTAC solutions will directly impact the reaction stoichiometry and catalyst concentration.Prepare solutions fresh and verify their concentrations. Calibrate balances and other measuring equipment regularly.

Quantitative Data Summary

The tables below summarize quantitative data from studies on CHPTAC modification, illustrating the impact of different reaction parameters on the Degree of Substitution.

Table 1: Effect of Reaction Parameters on the DS of Cationic Sago Starch (Data sourced from a study using Response Surface Methodology at a reaction temperature of 60°C)[3]

CHPTAC Concentration (mol)NaOH Concentration (% w/v)Reaction Time (hours)Resulting Degree of Substitution (DS)
0.123204~0.4
0.369204~0.7
0.615204~0.8
0.369104~0.5
0.369304~1.0
0.6153051.195 (Optimal)

Table 2: Comparison of Synthesis Approaches on the DS of Cationic Cellulose (Reaction conditions: 3 moles of CHPTAC per anhydroglucose unit (AGU), etherification at 60°C for 1 hour)[5]

Approach Description Resulting Degree of Substitution (DS)
Approach I EPTAC is prepared separately and added to squeezed alkali cellulose (low water content).0.120 (Highest)
Approach II CHPTAC is added directly to alkali cellulose without squeezing (high water content), forming EPTAC in situ.0.016 (Lowest)
Approach III EPTAC is prepared separately and added dropwise to squeezed alkali cellulose.0.088

Experimental Protocols

Protocol 1: General Methodology for Cationic Starch Modification

This protocol is a generalized procedure based on common methodologies for the cationization of starch.[3] Researchers should optimize the specific quantities and conditions for their particular polymer and desired DS.

  • Slurry Preparation: Suspend a known amount of starch (e.g., 10g) in a suitable solvent (e.g., distilled water or an alcohol-water mixture) in a three-necked flask equipped with a mechanical stirrer and a condenser.

  • Alkalization: While stirring, add the required amount of NaOH solution (e.g., 30% w/v) to the slurry. This step activates the hydroxyl groups on the starch. Allow the mixture to stir for a specified time (e.g., 1 hour) at a controlled temperature.

  • Etherification Reaction: Add the predetermined amount of CHPTAC solution to the alkalized starch slurry.

  • Reaction Execution: Raise the temperature of the reaction mixture to the desired setpoint (e.g., 60°C) and maintain it for the chosen reaction time (e.g., 4-5 hours) with continuous stirring.

  • Neutralization and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess alkali with an acid (e.g., dilute HCl) until the pH is approximately 7.

  • Washing: Filter the modified starch and wash it repeatedly with a solvent (e.g., 80% ethanol or isopropanol) to remove unreacted reagents and salt byproducts.

  • Drying: Dry the purified cationic starch product in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Determination of Degree of Substitution (DS) via Kjeldahl Method

This protocol outlines the steps for determining the nitrogen content to calculate the DS.[6]

  • Digestion: Accurately weigh a sample of the dried cationic polymer (W). Place it in a Kjeldahl flask with a catalyst (e.g., selenium or copper sulfate mixture) and concentrated sulfuric acid. Heat the mixture until the solution becomes clear and colorless, converting all nitrogen into ammonium sulfate.

  • Distillation: After cooling, dilute the digested sample with distilled water. Transfer the solution to a distillation apparatus. Add an excess of concentrated NaOH to liberate ammonia gas. Distill the ammonia into a receiving flask containing a known volume of a standard acid solution (e.g., boric acid or sulfuric acid).

  • Titration: Titrate the contents of the receiving flask with a standardized solution of HCl or NaOH to determine the amount of ammonia that was captured.

  • Calculation:

    • First, calculate the percentage of nitrogen (N%) in the sample.

    • Then, use the following formula to calculate the Degree of Substitution (DS):

      DS = (162.14 × N%) / (1400 - (M_reagent × N%))

      Where:

      • 162.14 is the molecular weight of the anhydroglucose unit (AGU).

      • 1400 is the atomic weight of nitrogen (14) multiplied by 100.

      • M_reagent is the molecular weight of the CHPTAC substituent group attached to the AGU.

Visualizations

Below are diagrams illustrating key workflows and relationships in the CHPTAC modification process.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Cationization Reaction cluster_purification 3. Product Work-up cluster_analysis 4. Analysis p1 Prepare Polymer Slurry (e.g., Starch in Water) r1 Alkalization: Add NaOH to Polymer Slurry p1->r1 p2 Prepare Reagent Solutions (NaOH, CHPTAC) p2->r1 r2 Etherification: Add CHPTAC Solution p2->r2 r1->r2 r3 Heat and Stir for Specified Time r2->r3 w1 Neutralize Reaction (e.g., with HCl) r3->w1 w2 Filter and Wash Product (e.g., with Ethanol) w1->w2 w3 Dry Purified Polymer w2->w3 a1 Determine Degree of Substitution (DS) w3->a1 a2 Characterize Properties (FTIR, Solubility, etc.) w3->a2

Caption: Experimental workflow for the modification of polymers with CHPTAC.

factors_affecting_ds cluster_params DS Degree of Substitution (DS) chptac CHPTAC Concentration chptac->DS + (to optimum) naoh NaOH Concentration naoh->DS +/- (optimum exists) temp Reaction Temperature temp->DS +/- (optimum exists) time Reaction Time time->DS + (minor effect) water Water Content water->DS - (hydrolysis)

Caption: Key factors influencing the Degree of Substitution (DS).

reaction_pathway cluster_reactants Reactants cluster_process Reaction Steps CHPTAC CHPTAC (3-chloro-2-hydroxypropyl) trimethylammonium chloride EPTAC EPTAC (Epoxide) (2,3-epoxypropyl) trimethylammonium chloride CHPTAC->EPTAC + NaOH (Step 1: Epoxide Formation) Polymer Polymer-OH (e.g., Starch, Cellulose) Product Cationic Polymer (Polymer-O-CH2-CH(OH)-CH2-N+(CH3)3Cl-) Polymer->Product EPTAC->Product (Step 2: Etherification)

Caption: Chemical reaction pathway for CHPTAC modification of polymers.

References

How to control the molar ratio of reactants for optimal CHPTAC synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your CHPTAC synthesis through precise control of reactant molar ratios.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for CHPTAC synthesis?

A1: The synthesis of CHPTAC is primarily achieved through the reaction of epichlorohydrin (ECH) and trimethylamine hydrochloride (TMA-HCl)[1][2].

Q2: What is the fundamental reaction mechanism for CHPTAC synthesis?

A2: The synthesis involves the nucleophilic attack of the trimethylamine on the epoxide ring of epichlorohydrin. Under alkaline conditions, CHPTAC can be converted to its more reactive epoxy intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC), which is often the desired species for subsequent cationization reactions[1][3].

Q3: Why is the molar ratio of reactants critical in CHPTAC synthesis?

A3: The molar ratio of epichlorohydrin to trimethylamine hydrochloride directly influences the reaction's yield and purity. An improper ratio can lead to incomplete conversion of reactants or the formation of undesirable byproducts, impacting the efficiency of subsequent cationization processes[4][5].

Q4: What is a typical molar ratio of epichlorohydrin to trimethylamine hydrochloride for CHPTAC synthesis?

A4: A commonly cited optimal molar ratio of epichlorohydrin to trimethylamine hydrochloride is approximately 0.95 to 1.03[4][6]. For instance, a successful synthesis can be achieved with a molar ratio of 1.03 moles of epichlorohydrin to 1 mole of trimethylamine hydrochloride[6].

Q5: How does the molar ratio of NaOH to CHPTAC affect cationization reactions?

A5: In cationization reactions where CHPTAC is used to modify substrates like cellulose or starch, the molar ratio of sodium hydroxide (NaOH) to CHPTAC is crucial. NaOH acts as a catalyst, converting CHPTAC to the more reactive EPTAC intermediate[1][7]. An insufficient amount of NaOH can lead to a low degree of substitution (DS), while an excessive amount can promote hydrolysis of CHPTAC and the modified product, reducing overall efficiency[3][7][8].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of CHPTAC Suboptimal Molar Ratio of Reactants: The molar ratio of epichlorohydrin to trimethylamine hydrochloride may be incorrect.- Ensure precise measurement of reactants. - Start with a molar ratio of epichlorohydrin to trimethylamine hydrochloride of approximately 0.95 to 1.03[4][6]. - Methodically vary the molar ratio in small increments to determine the optimal ratio for your specific reaction conditions.
Incomplete Reaction: The reaction may not have gone to completion.- Verify the reaction temperature is within the optimal range (typically 10-35°C)[4]. - Ensure adequate reaction time. Some protocols suggest up to 20 hours[6].
Low Degree of Substitution (DS) in Cationization Insufficient NaOH: The molar ratio of NaOH to CHPTAC may be too low, leading to inefficient conversion of CHPTAC to the reactive EPTAC intermediate.- Increase the molar ratio of NaOH to CHPTAC. The optimal ratio can vary depending on the substrate but is often around 1.0[8].
Excessive NaOH: Too much NaOH can lead to the hydrolysis of CHPTAC and the cationic product[3][8].- Reduce the molar ratio of NaOH to CHPTAC. - Consider a stepwise addition of NaOH to maintain an optimal pH.
Poor Product Purity Side Reactions: Undesirable side reactions, such as the hydrolysis of epichlorohydrin or CHPTAC, can occur.- Control the reaction temperature carefully. - Maintain the pH of the reaction mixture within the optimal range (typically 7.5-8.0 for CHPTAC synthesis)[4]. - In cationization, avoid excessively high concentrations of NaOH[7].
Presence of Unreacted Starting Materials: Incomplete conversion of reactants.- Re-evaluate the molar ratio of reactants and reaction time. - Utilize analytical techniques such as HPLC or capillary electrophoresis to quantify residual reactants[9][10].

Data on Molar Ratios and Reaction Outcomes

The following tables summarize quantitative data on the effect of molar ratios on CHPTAC synthesis and subsequent cationization reactions.

Table 1: Molar Ratio of Reactants for CHPTAC Synthesis

Molar Ratio (Epichlorohydrin : Trimethylamine HCl)SolventTemperature (°C)Yield (%)Reference
0.95 : 1Water10-35Not Specified[4]
1.03 : 1Chloroform3580-97[6]

Table 2: Molar Ratio of NaOH to CHPTAC in Cationization of Xylan

Molar Ratio (NaOH : CHPTAC)Resulting Degree of Substitution (DS)ObservationReference
0.50.25Insufficient NaOH reduced epoxide formation.[8]
1.00.32Optimal ratio for this specific reaction.[8]
2.00.20Excess NaOH led to a decrease in DS, likely due to hydrolysis.[8]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous CHPTAC

This protocol is based on a method that yields a pure, crystalline product[6].

Materials:

  • Trimethylamine hydrochloride (TMA-HCl)

  • Epichlorohydrin (ECH)

  • Chloroform

  • Nitrogen gas

Procedure:

  • Dissolve 1 mole of trimethylamine hydrochloride in 850 ml of chloroform in a reaction vessel equipped with a stirrer.

  • Gradually add 1.03 moles of epichlorohydrin to the stirred solution.

  • Maintain the reaction mixture at a temperature of 35°C under a nitrogen blanket.

  • Continue stirring. The solution will turn cloudy after approximately 80 minutes as the crystalline product begins to form.

  • Allow the reaction to proceed for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product several times with chloroform and then with ether.

  • Dry the final product in a vacuum oven.

Protocol 2: General Procedure for Cationization of a Polysaccharide

This protocol provides a general workflow for using CHPTAC to modify a hydroxyl-containing polymer.

Materials:

  • Polysaccharide (e.g., cellulose, starch)

  • CHPTAC

  • Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

  • Disperse the polysaccharide in deionized water.

  • Add a solution of NaOH to the slurry to activate the hydroxyl groups of the polysaccharide. The molar ratio of NaOH to the anhydroglucose unit (AGU) of the polysaccharide will vary depending on the substrate.

  • Add CHPTAC to the reaction mixture. The molar ratio of CHPTAC to AGU is a critical parameter to optimize for the desired degree of substitution.

  • Concurrently or subsequently, add NaOH to achieve the desired molar ratio of NaOH to CHPTAC (often around 1.0) to facilitate the in-situ formation of EPTAC.

  • Maintain the reaction at a specific temperature (e.g., 40-70°C) for a defined period (e.g., 4-10 hours) with constant stirring.

  • Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).

  • Purify the cationic polysaccharide by washing with water and/or an organic solvent to remove unreacted reagents and byproducts.

  • Dry the final product.

Visualizations

CHPTAC_Synthesis_Pathway cluster_synthesis CHPTAC Synthesis cluster_activation Activation & Cationization cluster_side_reaction Side Reaction ECH Epichlorohydrin CHPTAC CHPTAC (3-chloro-2-hydroxypropyl- trimethylammonium chloride) ECH->CHPTAC TMA_HCl Trimethylamine Hydrochloride TMA_HCl->CHPTAC EPTAC EPTAC (2,3-epoxypropyltrimethyl- ammonium chloride) CHPTAC->EPTAC Molar Ratio NaOH:CHPTAC is critical Hydrolysis_Product Hydrolysis Byproduct (Diol) CHPTAC->Hydrolysis_Product Excess NaOH or prolonged reaction time NaOH NaOH NaOH->EPTAC Cationized_Substrate Cationized Substrate EPTAC->Cationized_Substrate Substrate Substrate (e.g., Cellulose) Substrate->Cationized_Substrate

Caption: Reaction pathway for CHPTAC synthesis and subsequent cationization.

Troubleshooting_Workflow Start Start: Low Yield or Purity Issue Check_Molar_Ratio Check Molar Ratio (ECH:TMA-HCl) Start->Check_Molar_Ratio Adjust_Ratio Adjust Molar Ratio (Target: 0.95-1.03) Check_Molar_Ratio->Adjust_Ratio Incorrect Check_Temp_Time Verify Reaction Temperature & Time Check_Molar_Ratio->Check_Temp_Time Correct Adjust_Ratio->Check_Molar_Ratio Adjust_Conditions Adjust Temperature (10-35°C) &/or Time Check_Temp_Time->Adjust_Conditions Incorrect Check_Purity Analyze Purity (e.g., HPLC, CE) Check_Temp_Time->Check_Purity Correct Adjust_Conditions->Check_Temp_Time Purification Implement Purification Step (e.g., Recrystallization) Check_Purity->Purification Impure End Optimal Synthesis Check_Purity->End Pure Purification->End

Caption: Troubleshooting workflow for optimizing CHPTAC synthesis.

References

Technical Support Center: Purification of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) Modified Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) from modified materials such as starch and cellulose.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted CHPTAC from my modified material?

A1: The primary methods for purifying materials modified with CHPTAC include solvent washing, precipitation, dialysis, and Soxhlet extraction. The choice of method depends on the properties of your modified material, such as its solubility and stability.

Q2: How do I choose the right solvent for washing my modified material?

A2: The ideal washing solvent should effectively dissolve unreacted CHPTAC and its byproducts while not dissolving the modified material itself. For water-insoluble materials like modified cellulose or granular starch, water is a common choice. For materials that are soluble or swell in water, organic solvents or aqueous/organic mixtures are often used. Ethanol and methanol have been reported for washing cationic starch and cellulose.[1][2][3]

Q3: Can I use precipitation to purify my CHPTAC-modified polymer?

A3: Yes, precipitation is a widely used technique for polymer purification.[][5] This involves dissolving the crude modified polymer in a "good" solvent where it is highly soluble, and then adding this solution dropwise to a "non-solvent" or "anti-solvent" with vigorous stirring. The polymer will precipitate out, leaving the unreacted CHPTAC and other small molecule impurities dissolved in the solvent mixture. The choice of solvent and non-solvent is critical and depends on the solubility characteristics of your polymer.[5][6]

Q4: When is dialysis an appropriate method for purification?

A4: Dialysis is suitable for removing small molecules like unreacted CHPTAC from water-soluble modified polymers.[][5] The polymer solution is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane, which is then placed in a large volume of a suitable solvent (usually water). The smaller impurity molecules diffuse out through the membrane into the surrounding solvent, while the larger polymer molecules are retained. The external solvent should be changed periodically to maintain a high concentration gradient and ensure efficient purification.

Q5: How can I verify that all the unreacted CHPTAC has been removed?

A5: Several analytical techniques can be used to confirm the purity of your modified material. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful methods for detecting and quantifying residual CHPTAC.[7][8] Additionally, determining the nitrogen content of the purified material using methods like the Kjeldahl method can help calculate the degree of substitution, which should plateau once all unreacted reagent is removed.[3][9][10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Modified material dissolves or becomes gelatinous during washing with water. The degree of substitution is high, rendering the material water-soluble.Switch to a non-solvent for the polymer that still dissolves CHPTAC, such as an alcohol (e.g., ethanol, isopropanol) or an alcohol/water mixture.[1][2] Alternatively, use the precipitation method.
Low yield of precipitated polymer. The polymer is partially soluble in the non-solvent. The initial polymer solution was too dilute.Use a different non-solvent with lower solvating power for the polymer. Increase the concentration of the initial polymer solution before precipitation.[5] Ensure the non-solvent is added slowly to a vigorously stirred polymer solution to promote efficient precipitation.[5]
Impurities are still present after precipitation. Impurities are trapped within the precipitated polymer matrix.This can happen if the polymer precipitates too quickly. Try adding the polymer solution to the non-solvent more slowly with very efficient stirring.[5] You may also need to redissolve the polymer and repeat the precipitation process 2-3 times.[5]
Purification by dialysis is very slow. The concentration gradient is low. The MWCO of the dialysis membrane is too small.Increase the volume of the external solvent and change it more frequently. Ensure there is adequate stirring of the external solvent. Select a dialysis membrane with a larger MWCO, ensuring it is still significantly smaller than the molecular weight of your polymer.
The pH of the wash water does not neutralize after extensive washing. Residual alkali (e.g., NaOH) from the cationization reaction is trapped in the material.Perform an initial rinse with warm water to help remove excess alkali, followed by a dilute acid wash (e.g., with HCl) to neutralize, and then continue washing with pure water until the pH is neutral.[9][11]

Quantitative Data Summary

The following tables summarize typical parameters for different purification methods based on literature.

Table 1: Solvent Washing Parameters for Cationic Starch and Cellulose

ParameterCationic StarchCationic CelluloseReference
Solvent System 70% (w/w) Ethanol in deionized water99.9% Ethanol[1][12]
Procedure Slurry, agitate for 2 hours, filter. Repeat 2-3 times.Rinse and wash several times.[1][12]
Alternative Solvent Methanol (for Soxhlet extraction)Ultrapure water until pH is stable.[3][11]

Table 2: Polymer Precipitation Parameters

ParameterGeneral GuidelineReference
Polymer Concentration in "Good" Solvent 5-10% (w/v)[13]
Volume Ratio (Non-solvent : Polymer Solution) 5:1 to 10:1[13]
Procedure Slowly add polymer solution to vigorously stirred non-solvent.[5][13]
Number of Repetitions 2-3 times is typical for high purity.[5]

Experimental Protocols

Protocol 1: Purification of Cationic Starch by Solvent Washing

  • Slurrying: Suspend 10 g of the crude cationic starch in 100 mL of a 70% ethanol/water solution.

  • Agitation: Stir the slurry vigorously using a magnetic stirrer for 1-2 hours at room temperature.

  • Filtration: Filter the slurry using a Büchner funnel under vacuum to collect the starch.

  • Repetition: Repeat the slurrying, agitation, and filtration steps two more times with fresh solvent.

  • Drying: Dry the purified cationic starch in an oven at an appropriate temperature (e.g., 50 °C) until a constant weight is achieved.

Protocol 2: Purification of Cationic Cellulose by Sequential Washing

  • Decanting: After the cationization reaction, carefully decant the reaction solution.

  • Neutralization: Add a sufficient volume of 4 M HCl to stop the reaction and neutralize the excess NaOH.

  • Water Washing: Wash the cellulose fibers extensively with ultrapure water. After each wash, check the pH of the wash solution. Continue washing until the pH becomes stable and neutral.[11]

  • Solvent Exchange (Optional): To further remove organic-soluble impurities, wash the cellulose with ethanol or isopropanol.[1]

  • Drying: Dry the purified cationic cellulose in an oven at 45-50 °C.[11]

Protocol 3: Purification by Soxhlet Extraction

  • Sample Preparation: Place the crude, dried modified starch (approx. 10-20 g) into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside a Soxhlet extractor. The extractor is fitted with a round-bottom flask containing the extraction solvent (e.g., methanol) and a condenser on top.

  • Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, extracting the impurities. The solvent containing the extracted impurities will then siphon back into the flask.

  • Duration: Continue the extraction for 16-56 hours, depending on the level of impurities.[3]

  • Drying: After extraction, carefully remove the thimble and dry the purified material in a vacuum oven.

Visualized Workflows

experimental_workflow_washing cluster_washing Solvent Washing Protocol A Crude Modified Material B Add Washing Solvent (e.g., 70% Ethanol) A->B C Stir/Agitate (1-2 hours) B->C D Filter and Collect Solid C->D E Repeat 2-3 times D->E Check Purity E->B F Dry Purified Material E->F

Caption: Workflow for purification by solvent washing.

experimental_workflow_precipitation cluster_precipitation Precipitation Protocol A Crude Polymer B Dissolve in 'Good' Solvent A->B D Add Polymer Solution Dropwise to Non-Solvent with Vigorous Stirring B->D C Prepare 'Non-Solvent' (5-10x Volume) C->D E Collect Precipitate (Filtration/Centrifugation) D->E F Wash Precipitate with Non-Solvent E->F G Dry Purified Polymer F->G

Caption: Workflow for purification by precipitation.

References

Validation & Comparative

A Comparative Guide to Cationization: (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) vs. Glycidyl trimethylammonium chloride (GTMAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a positive charge onto a substrate, a process known as cationization, is a critical chemical modification in numerous scientific and industrial applications, including the development of novel drug delivery systems, flocculants, and advanced materials. This guide provides an objective comparison of two of the most prominent reagents used for this purpose: (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) and Glycidyl trimethylammonium chloride (GTMAC). The following sections detail their reaction mechanisms, comparative performance based on experimental data, and comprehensive experimental protocols.

Chemical Structures and Reaction Mechanisms

Both CHPTAC and GTMAC are quaternary ammonium compounds employed to impart a permanent cationic charge to various substrates, most notably polysaccharides like cellulose and starch.[1][2] Their reactivity stems from an electrophilic site that readily reacts with nucleophilic groups (primarily hydroxyl groups) on the substrate.

Glycidyl trimethylammonium chloride (GTMAC) possesses a pre-formed epoxide ring.[3] Under alkaline conditions, the hydroxyl groups of the substrate are activated to form alkoxides, which then directly attack the epoxide ring in a straightforward addition reaction.[4][5] This direct reaction pathway is a key feature of GTMAC.[5]

** this compound (CHPTAC)**, on the other hand, requires an initial in-situ conversion step. In the presence of a base, CHPTAC is transformed into its reactive epoxide intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[6][7] This epoxide then reacts with the substrate in a manner analogous to GTMAC.[6] The necessity of this preliminary step can influence the overall reaction kinetics and efficiency.

A significant competing reaction for both reagents is hydrolysis, where the epoxide ring reacts with water to form an unreactive diol.[8][9] This side reaction reduces the amount of reagent available for cationizing the substrate, thereby lowering the reaction efficiency.[8] The presence of water is a critical factor in promoting this undesirable pathway.[4]

Comparative Performance Data

Experimental evidence consistently demonstrates that GTMAC often exhibits superior performance in terms of reaction efficiency and the resulting degree of substitution (DS) when compared to CHPTAC under similar conditions.

One study directly comparing the cationization of hemp cellulose found that the nitrogen content of the cellulose treated with CHPTAC was approximately 21 times lower than that treated with GTMAC, indicating a significantly lower degree of substitution for CHPTAC.[4] This suggests that GTMAC is a more efficient cationizing agent for cellulose.[4]

The enhanced performance of GTMAC is further supported by observations that its use requires a lower amount of NaOH catalyst and results in a higher reaction efficiency.[2] The more direct reaction mechanism of GTMAC, which does not require an initial conversion step, likely contributes to its increased efficiency.[5]

The following table summarizes key quantitative data from a comparative study on the cationization of hemp cellulose for the removal of Cr(VI) from water.

ParameterCHPTAC-modified CelluloseGTMAC-modified CelluloseReference
Nitrogen Content (%)0.05 ± 0.011.07 ± 0.02[4]
Degree of Substitution (DS)Low (implied)High (implied)[4]
Cr(VI) Removal Efficiency47%72%[4]

Experimental Protocols

The following are generalized experimental protocols for the cationization of cellulose, a common substrate, using CHPTAC and GTMAC. These protocols are based on methodologies reported in the literature and should be optimized for specific substrates and desired degrees of substitution.

Cationization of Cellulose using GTMAC

This protocol is adapted from a procedure for the cationization of hemp cellulose.[4]

Materials:

  • Cellulose fibers (5 g)

  • Tetrahydrofuran (THF) (225 mL)

  • Sodium hydroxide (NaOH), 10 M (2.5 mL)

  • Glycidyltrimethylammonium chloride (GTMAC) (>90 wt% in H₂O) (17.8 mL)

  • Hydrochloric acid (HCl), 4 M (12.5 mL)

Procedure:

  • Add 5 g of dried cellulose fibers to 225 mL of THF in a two-necked round-bottom flask equipped with a condenser.

  • Stir the suspension for 1 hour at ambient temperature (21 ± 2°C).

  • Add 2.5 mL of 10 M NaOH to the mixture and stir for an additional 30 minutes.

  • Add 17.8 mL of GTMAC dropwise to the reaction mixture.

  • Heat the reaction to 40°C and allow the etherification to proceed for 15 hours with continuous stirring.

  • Stop the reaction by adding 12.5 mL of 4 M HCl.

  • Filter the resulting cationized cellulose and wash thoroughly with distilled water until the filtrate is neutral.

  • Dry the product in an oven at a suitable temperature.

Cationization of Cellulose using CHPTAC

This protocol follows the same general procedure as for GTMAC, with CHPTAC substituted as the cationizing agent.[4][6]

Materials:

  • Cellulose fibers (5 g)

  • Tetrahydrofuran (THF) (225 mL)

  • Sodium hydroxide (NaOH), 10 M (2.5 mL)

  • This compound (CHPTAC) (60 wt% in H₂O) (17.8 mL)

  • Hydrochloric acid (HCl), 4 M (12.5 mL)

Procedure:

  • Add 5 g of dried cellulose fibers to 225 mL of THF in a two-necked round-bottom flask equipped with a condenser.

  • Stir the suspension for 1 hour at ambient temperature (21 ± 2°C).

  • Add 2.5 mL of 10 M NaOH to the mixture and stir for an additional 30 minutes. This step initiates the conversion of CHPTAC to its epoxide form.

  • Add 17.8 mL of CHPTAC dropwise to the reaction mixture.

  • Heat the reaction to 40°C and allow the etherification to proceed for 15 hours with continuous stirring.

  • Stop the reaction by adding 12.5 mL of 4 M HCl.

  • Filter the resulting cationized cellulose and wash thoroughly with distilled water until the filtrate is neutral.

  • Dry the product in an oven.

Visualizing the Process

The following diagrams illustrate the chemical reactions and a generalized experimental workflow for cationization.

GTMAC_Reaction Substrate_OH Substrate-OH Substrate_O_minus Substrate-O⁻ (Alkoxide) Substrate_OH->Substrate_O_minus NaOH Cationized_Product Cationized Substrate Substrate_O_minus->Cationized_Product GTMAC Glycidyl trimethylammonium chloride (GTMAC) GTMAC->Cationized_Product OH_minus OH⁻ H2O H₂O

Caption: Reaction mechanism of GTMAC with a hydroxyl-containing substrate.

CHPTAC_Reaction CHPTAC (3-Chloro-2-hydroxypropyl) trimethylammonium chloride (CHPTAC) EPTAC 2,3-Epoxypropyl trimethylammonium chloride (EPTAC) CHPTAC->EPTAC NaOH Cationized_Product Cationized Substrate EPTAC->Cationized_Product Cl_minus Cl⁻ Substrate_OH Substrate-OH Substrate_O_minus Substrate-O⁻ (Alkoxide) Substrate_OH->Substrate_O_minus NaOH Substrate_O_minus->Cationized_Product OH_minus OH⁻ H2O H₂O

Caption: Reaction mechanism of CHPTAC, involving in-situ formation of EPTAC.

Experimental_Workflow A 1. Substrate Suspension (e.g., Cellulose in THF) B 2. Alkalization (add NaOH, stir) A->B C 3. Reagent Addition (add GTMAC or CHPTAC dropwise) B->C D 4. Etherification Reaction (heat and stir for specified time) C->D E 5. Neutralization (add HCl to stop reaction) D->E F 6. Product Isolation (filter and wash) E->F G 7. Drying F->G

Caption: A generalized workflow for the cationization of a solid substrate.

Conclusion

Both GTMAC and CHPTAC are effective reagents for the cationization of various substrates. However, the experimental evidence suggests that GTMAC offers a more direct and efficient reaction pathway, often leading to a higher degree of substitution compared to CHPTAC under similar conditions. [2][4] The choice of reagent will ultimately depend on the specific application, desired degree of substitution, cost considerations, and the nature of the substrate. For applications demanding high efficiency and a high density of cationic charges, GTMAC appears to be the superior choice. Researchers should carefully consider the reaction stoichiometry, particularly the molar ratio of the cationizing agent and alkali to the substrate's reactive groups, to optimize the reaction and minimize undesirable side reactions like hydrolysis.

References

A Comparative Guide to Dry and Wet Methods for Starch Cationization with CHPTAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modify starch for various applications, cationization is a crucial chemical modification that imparts a positive charge to the polymer backbone. This modification enhances interactions with negatively charged surfaces, making cationic starch a valuable excipient in drug delivery, a flocculant in wastewater treatment, and an additive in the paper and textile industries.[1][2][3] The most common reagent used for this purpose is 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC).[1] The cationization process can be broadly categorized into two primary methods: dry and wet. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

Performance Comparison: Dry vs. Wet Cationization

The choice between dry and wet cationization methods depends on several factors, including the desired degree of substitution (DS), reaction efficiency, production scale, and environmental considerations. The following table summarizes the key quantitative parameters for each method based on findings from various studies.

ParameterDry MethodWet MethodKey Observations
Degree of Substitution (DS) Typically ranges from low to high; can achieve DS up to 0.300 with mechanical activation.[4][5] A study using glycidyl trimethyl ammonium chloride (a related reagent) in a dry process achieved a DS of 0.56.[6]Can achieve a wide range of DS, from low (0.005) to very high (up to 1.195).[7][8]The wet method generally offers a higher potential for achieving a very high degree of substitution.
Reaction Efficiency (%) Generally high, often cited as an advantage due to reduced side reactions and fewer starch losses.[4] One study reported a reaction efficiency of 88% using a dry process with an alkaline catalyst.[6] A study on mechanically activated starch reported 75.06% efficiency.[5]Variable, depending on reaction conditions. Can be lower due to the competing hydrolysis of CHPTAC in aqueous media. A study using a wet chemistry process reported a reaction efficiency of 24.6%.[9]The dry method often demonstrates higher reaction efficiency, leading to better utilization of the cationizing agent.
Reaction Medium Minimal to no solvent, often requires mechanical activation (e.g., ball milling) to enhance reactivity.[4][5]Typically an aqueous solution or a suspension in an organic solvent (e.g., isopropanol, ethanol).[9][10]The dry method is more environmentally friendly due to the absence or significant reduction of solvents.
Reaction Time Can be relatively short, for instance, 2.5 hours with mechanical activation.[5] Another dry process study reported a reaction time of 4 hours.[6]Generally longer, ranging from 3 to 5 hours or even up to 16 hours in some aqueous slurry methods.[10][11]The dry method, particularly with activation, can offer shorter reaction times.
Reaction Temperature (°C) Typically in the range of 60-90°C.[5][6]Varies widely, from 40-80°C depending on the specific protocol.[12]Both methods operate in a similar temperature range.
Product Characteristics The granular structure of starch is often altered or destroyed, which can increase absorption and bridging performance.[4]The wet method can be controlled to either preserve or gelatinize the starch granules.[11]The morphology of the final product can be significantly different, impacting its application.
Process Complexity Can be simpler in terms of downstream processing (no filtration or extensive drying from a slurry).[4] However, it may require specialized equipment for mechanical activation.Involves slurrying, reaction, neutralization, filtration, washing, and drying, which can be a multi-step and resource-intensive process.[10][11]The wet method generally involves more processing steps and generates more wastewater.

Experimental Protocols

The following are representative experimental protocols for both dry and wet starch cationization methods, synthesized from the literature.

Dry Cationization Method with Mechanical Activation

This protocol is based on the principles of using mechanical activation to enhance the reactivity of starch in a low-moisture environment.

Materials:

  • Native starch (e.g., corn, potato)

  • 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) solution (e.g., 65% w/w)

  • Sodium hydroxide (NaOH)

  • Ball mill

Procedure:

  • Mechanical Activation: Place the native starch in a planetary ball mill. Mill the starch at a specified speed (e.g., 400 rpm) for a designated time (e.g., 4 hours) to increase its reactivity by disrupting the granular structure.[5]

  • Reagent Preparation: Prepare an alkaline solution of the cationizing agent by mixing the CHPTAC solution with a concentrated NaOH solution.

  • Reaction: Add the activated starch to a reactor. Spray the alkaline CHPTAC solution onto the starch while continuously mixing to ensure uniform distribution.

  • Heating: Heat the mixture to the reaction temperature (e.g., 90°C) and maintain it for the desired reaction time (e.g., 2.5 hours).[5]

  • Neutralization and Drying: After the reaction, cool the mixture and neutralize it with an acid (e.g., hydrochloric acid) to a pH of approximately 7. The resulting cationic starch is then dried.

Wet Cationization Method (Slurry Process)

This protocol describes a common laboratory-scale wet cationization process in an aqueous-organic solvent system.

Materials:

  • Native starch (e.g., sago, potato)

  • Isopropanol (or another suitable organic solvent)

  • Sodium hydroxide (NaOH)

  • 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) solution

  • Hydrochloric acid (HCl) for neutralization

  • Ethanol for washing

Procedure:

  • Slurry Preparation: Suspend the native starch in isopropanol in a reaction vessel.[10]

  • Alkalization: Add a solution of NaOH to the starch slurry and stir for a period (e.g., 1 hour) to activate the hydroxyl groups of the starch.[10]

  • Cationization Reaction: Add the CHPTAC solution to the slurry. Heat the reaction mixture to a specific temperature (e.g., 60°C) and maintain it with continuous stirring for the desired reaction time (e.g., 3-5 hours).[10]

  • Neutralization: Cool the reaction mixture to room temperature and neutralize it with HCl to a pH of approximately 7.[10]

  • Purification: Filter the resulting cationic starch and wash it several times with ethanol to remove unreacted reagents and byproducts.[10]

  • Drying: Dry the purified cationic starch in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Visualizing the Process

To better understand the chemical transformation and the experimental workflows, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Starch Starch (St-OH) Activation Starch Activation (St-O- Na+) Starch->Activation + NaOH CHPTAC CHPTAC Epoxidation Epoxide Formation (EPTAC) CHPTAC->Epoxidation + NaOH NaOH NaOH (catalyst) Etherification Etherification Activation->Etherification Epoxidation->Etherification CationicStarch Cationic Starch Etherification->CationicStarch Byproducts NaCl + H2O Etherification->Byproducts

Caption: Chemical pathway of starch cationization with CHPTAC.

G cluster_dry Dry Method cluster_wet Wet Method d_start Native Starch d_activation Mechanical Activation (e.g., Ball Milling) d_start->d_activation d_reagents Spray Alkaline CHPTAC Solution d_activation->d_reagents d_reaction Heating & Reaction d_reagents->d_reaction d_neutralize Neutralization d_reaction->d_neutralize d_end Drying -> Cationic Starch d_neutralize->d_end w_start Native Starch w_slurry Slurry in Solvent w_start->w_slurry w_alkali Alkalization (NaOH) w_slurry->w_alkali w_chptac Add CHPTAC w_alkali->w_chptac w_reaction Heating & Reaction w_chptac->w_reaction w_neutralize Neutralization w_reaction->w_neutralize w_filter Filtration & Washing w_neutralize->w_filter w_end Drying -> Cationic Starch w_filter->w_end

Caption: Comparative experimental workflow of dry vs. wet cationization.

Conclusion

Both dry and wet methods offer viable pathways for the cationization of starch with CHPTAC, each with distinct advantages and disadvantages. The dry method, particularly when enhanced with mechanical activation, presents a more environmentally friendly and potentially more efficient process with fewer downstream processing steps.[4] It is particularly advantageous for achieving moderate degrees of substitution with high reaction efficiency.

Conversely, the wet method provides greater flexibility in achieving a wide range of degrees of substitution, including very high DS values, which may be critical for specific applications requiring high charge density.[8][9][10] However, this method is generally more complex, involves the use of solvents, and generates more wastewater.[4]

The selection of the optimal method will ultimately be guided by the specific requirements of the end-product, including the target DS, cost considerations, environmental policies, and available manufacturing infrastructure. This guide provides the foundational information to make an informed decision in the context of research, development, and production of cationic starch.

References

A Comparative Guide to Analytical Methods for Quantifying (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a versatile cationic reagent widely used in the modification of natural polymers such as starch and cellulose for applications in the paper, textile, and water treatment industries. Accurate quantification of CHPTAC is crucial for process control, quality assurance, and research and development. This guide provides a comparative overview of various analytical methods for the determination of CHPTAC, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

A variety of analytical techniques can be employed for the quantification of CHPTAC, each with its own set of advantages and limitations. The choice of method often depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the desired analytical throughput. The following table summarizes the key performance characteristics of the most common methods.

Analytical MethodPrincipleInstrumentationLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (Recovery %)Precision (RSD %)
Ion Chromatography (IC) Ion exchange separation with conductivity detection.Ion Chromatograph with a cation exchange column and conductivity detector.Not explicitly found for CHPTAC, but 0.1 µg/mL reported for a related compound (TMAC)[1].Not explicitly found for CHPTAC.>0.9998.0–102.0% for a related compound (TMAC)[1].0.8–1.26% for a related compound (TMAC)[1].
Ion-Pair HPLC with Evaporative Light Scattering Detection (ELSD) Reversed-phase chromatography where an ion-pairing agent is added to the mobile phase to retain the cationic CHPTAC. ELSD is a universal detector for non-volatile analytes.HPLC system with a C18 column and an ELSD.18 mg/L[2]61 mg/L[2]0.9995[2]93.2 - 102.3%[2]1.2 - 1.8%[2]
Ion-Pair HPLC with Refractive Index (RI) Detection Similar to Ion-Pair HPLC-ELSD, but with detection based on changes in the refractive index of the mobile phase.HPLC system with a C18 column and an RI detector.Method dependent, generally in the µg/mL range.Method dependent, generally in the µg/mL range.GoodGood agreement with CE method[3][4]Good
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation by HPLC coupled with mass spectrometry for highly selective and sensitive detection.HPLC system coupled to a mass spectrometer.Not specified, but LOQ is ~1 µ g/media [5].~1 µ g/media [5]HighHighHigh
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility under an applied electric field.Capillary Electrophoresis system with a UV detector.Method dependent.Method dependent.GoodGood agreement with ion-pair HPLC method[3][4]Good
Argentometric Titration Titration of the chloride counter-ion of CHPTAC with a standardized silver nitrate solution.Autotitrator with a silver-ion selective electrode or manual titration with a colorimetric indicator.Higher concentrations required (typically % level).Higher concentrations required (typically % level).Not ApplicableHighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method is suitable for the determination of CHPTAC in aqueous samples and for monitoring related impurities.

  • Instrumentation: Ion chromatograph equipped with a cation exchange column (e.g., a silicon-based C18 reversed-phase liquid chromatography column can be used to mitigate matrix effects[1]), a suppressor, and a conductivity detector.

  • Eluent: An appropriate acidic eluent, such as a solution of methanesulfonic acid, is typically used for cation analysis. The concentration will need to be optimized based on the column and desired retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Samples should be diluted with deionized water to fall within the calibration range and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of CHPTAC of known concentrations.

Ion-Pair High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method offers good sensitivity and is applicable to a wide range of sample types.

  • Instrumentation: HPLC system equipped with a C18 reversed-phase column (e.g., Atlantis, 150 mm x 4.6 mm, 5 µm) and an ELSD detector[2].

  • Mobile Phase: A mixture of methanol and an aqueous solution of an ion-pairing agent, such as heptafluorobutyric acid (e.g., 10:90 v/v methanol:5 mmol/L heptafluorobutyric acid)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 60 °C

    • Evaporator Temperature: 80 °C

    • Gas Flow Rate: 1.5 L/min

  • Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.

  • Quantification: Based on a calibration curve of CHPTAC standards.

Capillary Electrophoresis (CE) with Indirect UV Detection

CE is a powerful technique for the analysis of CHPTAC, offering high separation efficiency.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary, typically 50-75 µm internal diameter and 50-70 cm total length.

  • Separation Buffer: 180 mM Copper(II) sulfate - 4 mM formic acid buffer at pH 3[3][4]. Copper(II) acts as the chromophore for indirect detection[3][4].

  • Applied Voltage: 20-30 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Indirect UV detection at 215 nm with a reference wavelength of 300 nm[3][4].

  • Sample Preparation: Dilute the sample in the separation buffer and filter if necessary.

  • Quantification: External standard calibration.

Argentometric Titration

This classical method is suitable for the assay of CHPTAC in bulk materials and concentrated solutions.

  • Principle: The chloride ion of CHPTAC reacts with silver ions from a standard silver nitrate solution to form a silver chloride precipitate. The endpoint is detected potentiometrically or with a chemical indicator.

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Indicator: Potassium chromate (K₂CrO₄) solution (for Mohr's method) or a silver ion-selective electrode.

  • Procedure (Mohr's Method):

    • Accurately weigh a sample of CHPTAC and dissolve it in deionized water.

    • Add a small amount of potassium chromate indicator.

    • Titrate with the standardized silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.

  • Calculation: The concentration of CHPTAC is calculated based on the volume of silver nitrate solution consumed.

Visualizing the Analytical Workflow

A generalized workflow for the chromatographic analysis of CHPTAC is presented below. This diagram illustrates the key steps from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC/IC Filtration->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (e.g., ELSD, RI, MS, Conductivity) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result Final Result (% or concentration)

Caption: A generalized workflow for the quantitative analysis of CHPTAC using chromatographic methods.

References

A Comparative Guide to Alternatives for (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) in Biopolymer Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to impart cationic properties to biopolymers such as starch, cellulose, and chitosan, (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) has been a widely utilized reagent. However, the quest for improved reaction efficiency, higher degrees of substitution (DS), and more environmentally benign processes has led to the exploration of several alternatives. This guide provides an objective comparison of CHPTAC with its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable cationizing agent for your research needs.

The most prominent alternative to CHPTAC is Glycidyl Trimethylammonium Chloride (GTMAC), also known as 2,3-epoxypropyltrimethylammonium chloride (EPTAC). Other notable alternatives include betaine hydrochloride and quaternary phosphonium salts, each offering unique advantages for specific biopolymer modifications.

Performance Comparison of Cationizing Agents

The efficacy of a cationizing agent is primarily evaluated by its reaction efficiency and the resulting degree of substitution (DS) on the biopolymer. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of CHPTAC and its alternatives on different biopolymers.

Starch Cationization
ReagentBiopolymerReaction ConditionsDegree of Substitution (DS)Reaction Efficiency (%)Reference
CHPTAC Sago Starch0.615 mol CHPTAC, 30% w/v NaOH, 5 h, 60°C1.195Not Reported[1]
CHPTAC Potato Peels Starch0.124 M CHPTAC, 2.0 M NaOH, isopropanol, 5 h, 60°C0.8624.6[2]
GTMAC (EPTAC) Maize StarchMolar ratio (ETMAC:Starch) 0.40:1.00, 2.5 h, 90°C (with ball milling)0.30075.06Not Reported
Cellulose Cationization
ReagentBiopolymerReaction ConditionsDegree of Substitution (DS)Nitrogen Content (%)Reference
CHPTAC Hemp Cellulose10 M NaOH, THF, 15 h, 40°C0.010.08[3]
GTMAC Hemp Cellulose10 M NaOH, THF, 15 h, 40°C0.221.69[3]
Betaine HCl Cellulose Fiberswith p-toluenesulfonyl chloride in DES, 4 h, 80°Cup to 0.44up to 1.95 mmol/g cationic chargeNot Reported
Chitosan Cationization
ReagentBiopolymerReaction ConditionsDegree of Substitution (DS)Reference
CHPTAC Chitosan80°C, 2.5 h in neutral solution0.80[4]
Quaternary Phosphonium Salts ChitosanHomogeneous system, 25°C3.6% and 4.2%[5]
(4-carboxybutyl) triphenylphosphonium bromide ChitosanHomogeneous system15.6%, 19.8%, and 24.2%[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for the cationization of different biopolymers using CHPTAC and its alternatives.

Cationization of Starch with CHPTAC

This protocol is adapted from the optimization of cationic sago starch preparation[1].

  • Slurry Preparation: Suspend 10 g (0.123 mol) of dried sago starch in 80 mL of isopropanol (99.7%).

  • Alkalization: Dissolve the desired amount of sodium hydroxide (e.g., to achieve a 30% w/v concentration) in 20 mL of water and add it to the starch suspension.

  • Cationization: Add a solution of CHPTAC (0.615 mol) dropwise into the suspension while stirring.

  • Reaction: Maintain the reaction mixture at 60°C for 5 hours.

  • Neutralization and Washing: After cooling to room temperature, neutralize the product with 1 M hydrochloric acid, filter, and wash thoroughly with 95% ethanol.

  • Drying: Dry the final product.

Cationization of Cellulose with GTMAC

This protocol is based on the modification of hemp cellulose[3].

  • Dispersion: Add 5 g of dried cellulose fibers to 225 mL of tetrahydrofuran (THF) in a two-necked round-bottom flask equipped with a condenser. Stir for 1 hour at ambient temperature.

  • Activation: Add 2.5 mL of 10 M sodium hydroxide (NaOH) to the mixture and stir for 30 minutes.

  • Etherification: Add 17.8 mL of GTMAC dropwise to the mixture. Allow the reaction to proceed for 15 hours at 40°C.

  • Termination: Stop the reaction by adding 12.5 mL of 4 M hydrochloric acid (HCl).

  • Washing and Drying: The resulting cationized cellulose is then thoroughly washed and dried.

Cationization of Chitosan with Quaternary Phosphonium Salts

This protocol describes a general method for synthesizing phosphonium chitosan derivatives[5].

  • Dissolution: Dissolve chitosan in a suitable solvent system to create a homogeneous solution.

  • Reaction: Introduce the quaternary phosphonium salt reagent to the chitosan solution at room temperature (25°C). The specific phosphonium salt used will determine the final properties of the derivative.

  • Characterization: After the reaction, the product is isolated and characterized using techniques such as NMR and FTIR to confirm the structure and determine the degree of substitution.

Visualizing the Modification Process

To better understand the workflows and chemical transformations involved in biopolymer cationization, the following diagrams are provided.

experimental_workflow cluster_starch Starch Cationization with CHPTAC cluster_cellulose Cellulose Cationization with GTMAC s1 Suspend Starch in Isopropanol s2 Add NaOH Solution (Alkalization) s1->s2 s3 Add CHPTAC Solution s2->s3 s4 React at 60°C s3->s4 s5 Neutralize, Filter, and Wash s4->s5 s6 Dry Cationic Starch s5->s6 c1 Disperse Cellulose in THF c2 Add NaOH (Activation) c1->c2 c3 Add GTMAC c2->c3 c4 React at 40°C c3->c4 c5 Terminate with HCl c4->c5 c6 Wash and Dry Cationic Cellulose c5->c6

General experimental workflows for biopolymer cationization.

reaction_mechanism cluster_chptac CHPTAC Reaction Pathway cluster_gtmac GTMAC Reaction Pathway CHPTAC CHPTAC This compound EPTAC EPTAC (2,3-Epoxypropyl)trimethylammonium chloride CHPTAC->EPTAC NaOH BiopolymerOH Biopolymer-OH CationicBiopolymer Cationic Biopolymer BiopolymerOH->CationicBiopolymer + EPTAC GTMAC GTMAC Glycidyl trimethylammonium chloride BiopolymerOH2 Biopolymer-OH CationicBiopolymer2 Cationic Biopolymer BiopolymerOH2->CationicBiopolymer2 + GTMAC (NaOH catalyst)

Simplified reaction mechanisms for CHPTAC and GTMAC.

Concluding Remarks

The selection of an appropriate cationizing agent is contingent upon the specific biopolymer, desired degree of substitution, and reaction efficiency. While CHPTAC remains a viable option, GTMAC often demonstrates superior performance in terms of achieving a higher degree of substitution and greater reaction efficiency, particularly for cellulose modification[3]. Betaine hydrochloride presents a bio-based alternative, and phosphonium salts offer a pathway to novel chitosan derivatives with unique properties.

Researchers are encouraged to consider the comparative data and experimental protocols presented in this guide to make an informed decision that best suits their application. Further optimization of reaction conditions may be necessary to achieve the desired material characteristics for specific research and development goals.

References

A Comparative Guide to CHPTAC and Other Cationic Reagents in Textile Finishing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cationization of cellulosic fibers, particularly cotton, is a pivotal step in modern textile finishing, aimed at enhancing dye uptake, reducing the environmental impact of the dyeing process, and improving the overall quality of the final product. This guide provides a detailed comparison of the efficacy of 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC), a widely used cationic reagent, with other alternatives such as Poly(diallyldimethylammonium chloride) (PDDACl), Poly(acrylamide-co-diallyldimethylammonium chloride) (PAcD), and Polyquaternium-2 (P42). The information presented is supported by experimental data to offer an objective assessment for research and development professionals in the textile and chemical industries.

Performance Comparison of Cationic Reagents

The effectiveness of cationic reagents is primarily evaluated based on their ability to enhance dye affinity, which is quantified by color strength (K/S), and the durability of the dyeing, assessed through colorfastness tests.

Color Strength (K/S)

Cationization of cotton significantly improves its affinity for anionic dyes.[1] Experimental data shows that cotton treated with CHPTAC and PDDACl exhibits a considerably higher color strength compared to conventional dyeing methods.[1] In a comparative study using Reactive Red 195 dye, cotton treated with both CHPTAC and PDDACl at concentrations of 20 g/L and 40 g/L showed significantly higher K/S values than conventionally dyed cotton and cotton treated with P42 or PAcD.[1]

Cationic ReagentConcentration (g/L)Color Strength (K/S)
CHPTAC 2047.8
4048.2
PDDACl 2041.1
4046.5
P42 2027.8
4027.0
PAcD 2018.5
4019.2
Conventional Dyeing N/A32.0

Table 1: Comparison of Color Strength (K/S) values for cotton fabric treated with different cationic reagents and dyed with Reactive Red 195. Data sourced from "Preparation of cationic cotton through reaction with different polyelectrolytes".[1]

Colorfastness

The fastness properties of the dyed fabric are crucial for its end-use. The following tables summarize the washing and rubbing fastness of cotton fabrics treated with different cationic reagents. The ratings are based on a scale of 1 to 5, where 5 represents the best fastness.

Washing Fastness

Cationic ReagentConcentration (g/L)Washing Fastness Rating
CHPTAC 204
404-5
PDDACl 204
405
P42 203
403-4
PAcD 202-3
403
Conventional Dyeing N/A4-5

Table 2: Comparison of Washing Fastness for cotton fabric treated with different cationic reagents. Data sourced from "Preparation of cationic cotton through reaction with different polyelectrolytes".[1]

Rubbing Fastness

Cationic ReagentConcentration (g/L)Dry Rubbing FastnessWet Rubbing Fastness
CHPTAC 2054
4054
PDDACl 2053
4053
P42 2053
4053
PAcD 2053
4053
Conventional Dyeing N/A53

Table 3: Comparison of Rubbing Fastness for cotton fabric treated with different cationic reagents. Data sourced from "Preparation of cationic cotton through reaction with different polyelectrolytes".[1]

Experimental Protocols

Cationization of Cotton Fabric (Exhaustion Method)

This protocol is based on the methodology described in "Preparation of cationic cotton through reaction with different polyelectrolytes".[1]

Materials:

  • Scoured and bleached 100% cotton fabric

  • Cationic reagent (CHPTAC, PDDACl, P42, or PAcD)

  • Sodium hydroxide (NaOH) 50% solution

  • Nonionic detergent

  • Deionized water

Procedure:

  • Prepare a treatment bath containing the cationic reagent (20 g/L or 40 g/L), nonionic detergent (2 g/L), and sodium hydroxide (10.5 mL/L for 20 g/L cationic agent or 13.5 mL/L for 40 g/L cationic agent).

  • Immerse the cotton fabric in the treatment bath at a liquor-to-goods ratio of 10:1.

  • Heat the bath to 75 °C at a rate of 3 °C/min.

  • Maintain the temperature at 75 °C for 25 minutes.

  • After the treatment, cool the bath and remove the fabric.

  • Rinse the fabric thoroughly with deionized water in two separate washing baths.

  • Dry the cationized cotton fabric at room temperature.

Salt-Free Reactive Dyeing of Cationized Cotton

Materials:

  • Cationized cotton fabric

  • Reactive dye (e.g., Reactive Red 195)

  • Alkalizing agent (e.g., sodium carbonate and sodium hydroxide mixture)

  • Anionic detergent

  • Formic acid (85%)

  • Deionized water

Procedure:

  • Prepare a dyebath with the reactive dye at the desired concentration.

  • Immerse the cationized cotton fabric in the dyebath at a liquor-to-goods ratio of 10:1.

  • Heat the dyebath to 60 °C at a rate of 3 °C/min.

  • After 20 minutes at 60 °C, add the alkalizing agent (4.7 g/L).

  • Continue the dyeing process at 60 °C for another 50 minutes.

  • After dyeing, remove the fabric and rinse with deionized water at 40 °C for 10 minutes.

  • Perform a second wash with a solution containing anionic detergent (1.0 g/L) and formic acid (1.2 g/L) at 75 °C for 10 minutes.

  • Carry out a final rinse with deionized water at 40 °C for 10 minutes.

  • Dry the dyed fabric at room temperature.

Evaluation of Colorfastness

Colorfastness tests should be conducted according to standardized methods to ensure reproducibility and comparability of results.

  • Washing Fastness: ISO 105-C06[2][3]

  • Rubbing Fastness: ISO 105-X12[4]

  • Perspiration Fastness: ISO 105-E04[3][4]

  • Light Fastness: ISO 105-B02[4]

Visualizing the Chemistry and Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the reaction of CHPTAC with cellulose and a general workflow for evaluating cationic reagents.

CHPTAC_Reaction Cellulose Cellulose-OH Cationized_Cellulose Cationized Cellulose Cellulose-O-CH2-CH(OH)-CH2-N+(CH3)3 Cl- Cellulose->Cationized_Cellulose Etherification CHPTAC CHPTAC (3-chloro-2-hydroxypropyl trimethylammonium chloride) Epoxide Epoxide Intermediate (2,3-epoxypropyl trimethylammonium chloride) CHPTAC->Epoxide Activation NaOH NaOH (Alkali) HCl HCl

Caption: Reaction mechanism of CHPTAC with cellulose.

Experimental_Workflow Start Start: Untreated Cotton Fabric Cationization Cationization with Reagent (e.g., CHPTAC, PDDACl, etc.) Start->Cationization Dyeing Salt-Free Reactive Dyeing Cationization->Dyeing Washing Washing and Rinsing Dyeing->Washing Drying Drying Washing->Drying Evaluation Performance Evaluation Drying->Evaluation Color_Strength Color Strength (K/S) Measurement Evaluation->Color_Strength Colorfastness Colorfastness Testing (Washing, Rubbing, Light, etc.) Evaluation->Colorfastness End End: Comparative Data Color_Strength->End Colorfastness->End

Caption: General workflow for evaluating cationic reagents.

Conclusion

CHPTAC demonstrates high efficacy in the cationization of cotton, leading to significantly improved color strength and good to excellent colorfastness properties.[1] When compared to other cationic reagents, CHPTAC and PDDACl show superior performance in terms of enhancing dye affinity.[1] The choice of a specific cationic reagent will depend on the desired final properties of the textile, cost considerations, and environmental impact. The provided experimental protocols and evaluation framework offer a standardized approach for further research and development in this area.

References

A Comparative Guide to the Characterization of CHPTAC-Modified Starch using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of native starch and 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC)-modified starch, focusing on their characterization using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental data and protocols are presented to support the comparison.

The modification of native starch with CHPTAC introduces cationic quaternary ammonium groups into the starch structure, significantly altering its physicochemical properties.[1][2][3] This cationization process enhances the starch's utility in various applications, including as a flocculant, in papermaking, and for drug delivery systems.[2] Accurate characterization of this modification is crucial for quality control and for understanding the structure-function relationship of the resulting cationic starch. FTIR and NMR spectroscopy are powerful analytical techniques for this purpose.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from FTIR and NMR analyses, highlighting the spectral differences between native starch and CHPTAC-modified starch.

Table 1: Comparative FTIR Spectral Data for Native and CHPTAC-Modified Starch

Functional GroupCharacteristic Peak in Native Starch (cm⁻¹)Characteristic Peak in CHPTAC-Modified Starch (cm⁻¹)Interpretation of Change
O-H Stretching~3440 (broad)[4]~3440 (broad)[4]The broad peak indicates intermolecular hydrogen bonding, which is present in both native and modified starch.[4][5]
Aliphatic C-H Stretching~2932[4]~2935[4]This peak, corresponding to the C-H bonds in the glucose units, is present in both samples.
C-O Stretching~1156, ~1015[1][4]~1148, ~1015[1][4]These peaks are characteristic of the C-O bond stretching within the anhydroglucose units of the starch backbone.[1]
C-N StretchingNot Present~1468 - 1483[4][6]The appearance of this new peak is a clear indication of the successful incorporation of the trimethylammonium group from CHPTAC onto the starch backbone.[4][7]
Alkyl Halide (C-Cl)Not Present~995 - 998[4]This peak suggests the presence of the alkyl halide group from the CHPTAC reagent.[4]
(CH₃)₃N⁺ Symmetric StretchingNot Present~761[7]This band is another characteristic vibration of the trimethylammonium substituent.[7]

Table 2: Comparative ¹H NMR Spectral Data for Native and CHPTAC-Modified Starch

Proton EnvironmentCharacteristic Chemical Shift (δ) in Native Starch (ppm)Characteristic Chemical Shift (δ) in CHPTAC-Modified Starch (ppm)Interpretation of Change
Anomeric Proton (H-1)~5.4~5.4The signal for the anomeric proton of the glucose unit is used as an internal reference.[8]
Starch Backbone Protons~3.5 - 4.0~3.5 - 4.0These signals correspond to the protons on the glucose rings of the starch backbone.
-N⁺(CH₃)₃ ProtonsNot Present~3.2The appearance of a distinct singlet in this region confirms the presence of the trimethylammonium group.
-CH₂-CH(OH)-CH₂- ProtonsNot Present~2.7 - 4.5These new signals correspond to the protons of the 2-hydroxypropyl linker introduced by the CHPTAC reagent.

Experimental Protocols

Detailed methodologies for the synthesis of CHPTAC-modified starch and its characterization by FTIR and NMR are provided below.

Synthesis of CHPTAC-Modified Starch

The etherification of starch with CHPTAC is a common method for preparing cationic starch.[2][9] The reaction is typically carried out in an alkaline medium.

Materials:

  • Native starch

  • 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • A slurry of native starch is prepared in distilled water.

  • A solution of NaOH is added to the starch slurry to act as a catalyst.[2]

  • The CHPTAC reagent is then added to the reaction mixture. The molar ratio of CHPTAC to the anhydroglucose units of starch can be varied to control the degree of substitution.[2]

  • The reaction is carried out at an elevated temperature (e.g., 60°C) with constant stirring for a specified duration (e.g., 5 hours).[2]

  • After the reaction, the mixture is neutralized with an acid (e.g., hydrochloric acid).

  • The modified starch is then precipitated with ethanol, filtered, and washed multiple times with ethanol to remove any unreacted reagents and byproducts.

  • The final product is dried in an oven at a controlled temperature.

FTIR Spectroscopy

Sample Preparation:

  • The dried starch sample (either native or modified) is mixed with potassium bromide (KBr) in a mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.

NMR Spectroscopy

Sample Preparation:

  • A small amount of the dried starch sample (native or modified) is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8][10]

  • Vigorous shaking or gentle heating may be required to achieve a clear solution.[8]

  • The solution is then transferred to an NMR tube.

Data Acquisition:

  • The ¹H NMR spectrum is acquired using a high-resolution NMR spectrometer.

  • The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., trimethylsilane).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of CHPTAC-modified starch.

Experimental_Workflow cluster_synthesis Synthesis of CHPTAC-Modified Starch cluster_characterization Characterization starch Native Starch Slurry naoh Add NaOH (Catalyst) starch->naoh chptac Add CHPTAC Reagent naoh->chptac reaction Reaction at Elevated Temperature chptac->reaction neutralize Neutralization reaction->neutralize precipitate Precipitation & Washing neutralize->precipitate dry Drying precipitate->dry modified_starch CHPTAC-Modified Starch dry->modified_starch ftir FTIR Spectroscopy modified_starch->ftir nmr NMR Spectroscopy modified_starch->nmr data_analysis Data Analysis & Comparison ftir->data_analysis nmr->data_analysis

Caption: Experimental workflow for the synthesis and characterization of CHPTAC-modified starch.

Conclusion

The modification of starch with CHPTAC introduces new functional groups that can be unequivocally identified using FTIR and NMR spectroscopy. The appearance of characteristic peaks for C-N stretching in the FTIR spectrum and the signals for the trimethylammonium and 2-hydroxypropyl groups in the ¹H NMR spectrum serve as definitive evidence of successful cationization. The quantitative data from these spectroscopic techniques are essential for determining the degree of substitution and for ensuring the quality and consistency of the modified starch product, which is of paramount importance for its application in research, and drug development.

References

A Comparative Performance Guide to Commercial CHPTAC for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC) for cationization of polymers like starch, cellulose, and guar gum, selecting a suitable commercial supplier is a critical step that can significantly impact experimental outcomes. The purity, reactivity, and consistency of CHPTAC can influence the efficiency of the cationization process and the performance of the resulting modified biopolymers. This guide provides an objective comparison of CHPTAC from various commercial suppliers based on available technical data and outlines detailed experimental protocols for performance evaluation.

Supplier Product Specifications

Below is a summary of technical data for CHPTAC from several commercial suppliers. It is important to note that these values are as stated by the manufacturers and for the most accurate and up-to-date information, it is recommended to request the latest technical data sheets and certificates of analysis directly from the suppliers.

Supplier Product Name/Grade Active Content (%) Epichlorohydrin (ECH) (ppm) 1,3-Dichloropropanol (DCH) (ppm)
The Dow Chemical Company QUAT™ 188Information not publicly availableInformation not publicly availableInformation not publicly available
SKW Quab Chemicals Inc. QUAB 188Typically 65% or 69%Information not publicly availableInformation not publicly available
Sachem Inc. Sachem CHPTACVarious concentrations availableInformation not publicly availableInformation not publicly available
Yanzhou Tiancheng Chemical Co., Ltd. Cationic Reagent (QUAT 188)69% min≤ 5≤ 20
Dongying Guofeng Fine Chemicals Co., Ltd. CHPTACInformation not publicly availableInformation not publicly availableInformation not publicly available

Experimental Protocols for Performance Evaluation

To facilitate a direct and objective comparison of CHPTAC from different suppliers, researchers can perform their own evaluations using standardized experimental protocols. The following sections detail methodologies for key experiments to assess the performance of CHPTAC in common applications.

Cationization of Starch and Determination of Reaction Efficiency

This protocol describes the cationization of starch using CHPTAC and the subsequent determination of the degree of substitution (DS) and reaction efficiency. A higher reaction efficiency indicates a more effective use of the CHPTAC, which can be influenced by its purity and reactivity.

Materials:

  • Starch (e.g., corn, potato, or sago starch)

  • CHPTAC solution from different commercial suppliers

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Hydrochloric acid (HCl), 1 M

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Starch Slurry Preparation: Suspend 10 g of dried starch in 80 mL of isopropanol in a reaction vessel.

  • Alkaline Activation: Prepare a solution of NaOH (e.g., 30-70% w/v) in 20 mL of deionized water and add it to the starch suspension while stirring.

  • CHPTAC Addition: Add a predetermined molar ratio of CHPTAC solution (e.g., CHPTAC/starch molar ratio of 1 to 5) dropwise to the reaction mixture.

  • Reaction: Maintain the reaction mixture at a constant temperature (e.g., 60°C) for a specific duration (e.g., 3-5 hours) with continuous stirring.[1]

  • Neutralization and Washing: After the reaction, cool the mixture to room temperature and neutralize it with 1 M HCl. Filter the resulting cationic starch and wash it thoroughly with 95% ethanol to remove unreacted reagents and byproducts.[1]

  • Drying: Dry the washed cationic starch in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Analysis:

  • Degree of Substitution (DS): The DS, which represents the average number of hydroxyl groups substituted per anhydroglucose unit of starch, can be determined by measuring the nitrogen content of the cationic starch using the Kjeldahl method or an elemental analyzer. The DS is calculated using the following formula:

    DS = (162.14 × %N) / (1400 - (151.57 × %N))

    where 162.14 is the molecular weight of the anhydroglucose unit, %N is the percentage of nitrogen in the cationic starch, and 151.57 is the molecular weight of the grafted cationic group.

  • Reaction Efficiency (%): The reaction efficiency indicates the percentage of CHPTAC that has reacted with the starch. It is calculated as:

    Reaction Efficiency (%) = (DS / Molar ratio of CHPTAC to anhydroglucose unit) × 100

Expected Outcome:

By performing this experiment with CHPTAC from different suppliers under identical conditions, a direct comparison of their reaction efficiency can be made. A higher reaction efficiency suggests a better-performing CHPTAC, potentially due to higher purity or fewer inhibitory impurities.

Cationization of Cotton for Enhanced Dyeability

This protocol outlines the cationization of cotton fabric with CHPTAC to improve its affinity for anionic dyes. The performance can be evaluated by measuring the color strength of the dyed fabric.

Materials:

  • Scoured and bleached cotton fabric

  • CHPTAC solution from different commercial suppliers

  • Sodium hydroxide (NaOH), 50% solution

  • Nonionic detergent

  • Anionic reactive dye (e.g., Reactive Red 195)

  • Sodium carbonate

  • Formic acid

Procedure:

  • Cationization Bath Preparation: Prepare a treatment bath containing 2 g/L of a nonionic detergent, a specific concentration of CHPTAC (e.g., 20-40 g/L), and an appropriate amount of 50% NaOH solution (e.g., 10.5-13.5 mL/L).[2]

  • Cationization Process: Immerse the cotton fabric in the cationization bath at a liquor ratio of 1:10. Heat the bath to 75°C at a rate of 3°C/min and maintain this temperature for 25 minutes.[2]

  • Washing: After cationization, neutralize the fabric with a 0.5 g/L formic acid solution at 35°C for 5 minutes, followed by a thorough rinsing with deionized water.[2]

  • Dyeing: Prepare a dyebath with the anionic reactive dye. Dye the cationized cotton fabric at 60°C for 50 minutes. After 20 minutes of dyeing, add an alkalizing agent like sodium carbonate.[2]

  • Post-Dyeing Wash: Wash the dyed fabric to remove any unfixed dye.[2]

Analysis:

  • Color Strength (K/S Value): The color strength of the dyed fabric can be measured using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric.

    K/S = (1 - R)² / 2R

    where R is the decimal fraction of the reflectance of the dyed fabric.

Expected Outcome:

A higher K/S value for a given dye concentration indicates a higher degree of dye fixation, which can be attributed to a more efficient cationization of the cotton fabric. Comparing the K/S values obtained with CHPTAC from different suppliers will provide a quantitative measure of their performance in this application.

Visualizations of Key Processes

To further clarify the experimental workflows and underlying chemical principles, the following diagrams are provided.

Experimental_Workflow_Starch_Cationization Starch Starch Slurry in Isopropanol Activation Alkaline Activation (NaOH) Starch->Activation CHPTAC_Addition CHPTAC Addition (from different suppliers) Activation->CHPTAC_Addition Reaction Reaction (e.g., 60°C, 3-5h) CHPTAC_Addition->Reaction Neutralization Neutralization & Washing (HCl, Ethanol) Reaction->Neutralization Drying Drying Neutralization->Drying Cationic_Starch Cationic Starch Drying->Cationic_Starch Analysis Analysis: - Degree of Substitution (DS) - Reaction Efficiency (%) Cationic_Starch->Analysis

Experimental workflow for the cationization of starch.

CHPTAC_Reaction_Pathway cluster_reaction Cationization Reaction CHPTAC CHPTAC 3-chloro-2-hydroxypropyl trimethylammonium chloride EPTAC EPTAC 2,3-epoxypropyl trimethylammonium chloride CHPTAC->EPTAC + NaOH NaOH NaOH Cationized_Cellulose Cationized Cellulose Cellulose-O-CH2-CH(OH)-CH2-N+(CH3)3Cl- EPTAC->Cationized_Cellulose + Cellulose-OH Cellulose Cellulose-OH (Starch, Cotton) Cellulose->Cationized_Cellulose

Reaction pathway for the cationization of cellulose with CHPTAC.

Conclusion

The selection of a CHPTAC supplier can have a significant impact on the outcome of research and development projects. While publicly available comparative data is limited, researchers can make informed decisions by carefully reviewing supplier specifications and, more importantly, by conducting their own performance evaluations using standardized protocols. The experimental methodologies detailed in this guide for starch and cotton cationization provide a robust framework for objectively comparing the performance of CHPTAC from different commercial sources. By measuring key performance indicators such as reaction efficiency and color strength, researchers can identify the most suitable CHPTAC for their specific applications, ensuring reproducibility and success in their scientific endeavors.

References

A Researcher's Guide to Validating Polymer Cationization: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise degree of cationization of polymers is a critical parameter influencing biocompatibility, drug loading, and formulation stability. This guide provides a comprehensive comparison of elemental analysis and alternative methods for validating the degree of substitution (DS), supported by experimental data and detailed protocols.

The introduction of cationic charge to polymers is a widely used strategy to enhance their functionality for various biomedical applications. Accurate and reliable determination of the degree of cationization is paramount for ensuring product consistency, efficacy, and safety. While elemental analysis remains a cornerstone for this validation, a suite of alternative methods offers distinct advantages in terms of speed, specificity, and the nature of the information provided. This guide delves into a comparative analysis of elemental analysis, titration, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for determining the degree of cationization.

Performance Comparison: A Quantitative Overview

To illustrate the comparative performance of different analytical techniques, the following table summarizes the degree of substitution (DS) values obtained for various cationized polysaccharides using multiple methods. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in the specific polymer, cationizing agent, and reaction conditions.

Sample IDElemental Analysis (DS)Titration (DS)FTIR (DS)¹H-NMR (DS)Reference
Cationized Cellulose Pulp 10.05---[1]
Cationized Cellulose Pulp 20.10---[1]
Cationized Cellulose Pulp 30.15---[1]
Carboxymethyl Starch 1-0.52 (Back Titration)--[2]
Carboxymethyl Starch 2-0.78 (Back Titration)--[2]
Starch Acetate 1--Correlated0.15[3]
Starch Acetate 2--Correlated0.28[3]

Note: The FTIR method often provides a result that is correlated to the DS, requiring calibration with a primary method like titration or NMR, rather than a direct DS value.

Experimental Workflows and Logical Relationships

The following diagram illustrates the typical workflow for determining the degree of cationization using elemental analysis, from initial sample preparation to the final calculation of the degree of substitution.

Workflow for Determining Degree of Cationization by Elemental Analysis cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_calculation DS Calculation start Start with Cationized Polymer Sample purify Purification of Sample (e.g., dialysis, washing) start->purify dry Drying of Purified Sample (e.g., freeze-drying, oven drying) purify->dry weigh Accurate Weighing of Dried Sample dry->weigh combustion Combustion of Sample in Elemental Analyzer weigh->combustion detection Detection of N, C, H, S elements combustion->detection quantification Quantification of Elemental Composition (%) detection->quantification formula Application of DS Calculation Formula quantification->formula result Degree of Cationization (DS) Value formula->result

Workflow for Cationization Validation

Detailed Experimental Protocols

For researchers seeking to implement these validation methods, the following section provides detailed, step-by-step protocols for each of the key techniques discussed.

Elemental Analysis (Combustion Method)

Elemental analysis is a fundamental technique that determines the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. For cationized polymers containing nitrogen in the cationic group (e.g., quaternary ammonium groups), the nitrogen content is directly proportional to the degree of substitution.

Protocol:

  • Sample Preparation:

    • Thoroughly purify the cationized polymer to remove any unreacted reagents or byproducts. This can be achieved by methods such as dialysis against deionized water, followed by freeze-drying.

    • Ensure the sample is completely dry by placing it in a vacuum oven at a suitable temperature until a constant weight is achieved.

    • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation and Analysis:

    • Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • The sample is combusted at a high temperature (typically ~900-1000 °C) in a tin capsule with a pulse of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

    • The instrument software calculates the percentage of each element based on the detector's response.

  • Calculation of Degree of Substitution (DS):

    • The DS is calculated from the nitrogen percentage (%N) using the following formula, which can be adapted based on the specific polymer and cationic group: DS = (M_ru * %N) / (M_n * 100 - M_sub * %N) Where:

      • M_ru is the molecular weight of the repeating unit of the polymer.

      • %N is the percentage of nitrogen determined by elemental analysis.

      • M_n is the atomic weight of nitrogen (14.01 g/mol ).

      • M_sub is the molecular weight of the cationic substituent minus the hydrogen that is replaced.

Titration Methods

Titration methods are classical analytical techniques that can be highly accurate for determining the concentration of acidic or basic groups. For cationized polymers, back titration is often employed.

Protocol (Back Titration):

  • Sample Preparation:

    • Accurately weigh a known amount of the dried cationized polymer.

    • Disperse the sample in a known volume of a standardized acidic solution (e.g., 0.1 M HCl) in excess.

    • Stir the mixture for a sufficient time to ensure complete reaction between the cationic groups and the acid.

  • Titration:

    • Titrate the excess acid in the mixture with a standardized basic solution (e.g., 0.1 M NaOH).

    • Use a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint of the titration.

  • Calculation of Degree of Substitution (DS):

    • Calculate the amount of acid that reacted with the cationic groups by subtracting the amount of excess acid (determined by the titration with NaOH) from the initial amount of acid added.

    • The DS can then be calculated based on the moles of reacted acid and the initial mass and molecular weight of the polymer repeating unit.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can be used to confirm the presence of cationic groups and, with proper calibration, to quantify the degree of substitution. The intensity of the absorbance peak corresponding to a specific vibration of the cationic group is correlated with the DS.

Protocol:

  • Sample Preparation:

    • Prepare a series of cationized polymer samples with varying degrees of substitution, as determined by a primary method (e.g., elemental analysis or titration). These will serve as calibration standards.

    • For analysis, the dried sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Analysis:

    • Record the FTIR spectrum of each standard and the unknown sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Identify a characteristic absorption band of the cationic group that does not overlap with the bands of the parent polymer. For example, the C-N stretching vibration in quaternary ammonium groups often appears around 1480 cm⁻¹.

    • Identify a reference peak from the polymer backbone that is not expected to change with cationization (e.g., a C-O-C stretching vibration).

  • Quantification and DS Determination:

    • Calculate the ratio of the absorbance intensity of the characteristic cationic group peak to the reference peak for each standard.

    • Create a calibration curve by plotting this absorbance ratio against the known DS values of the standards.

    • Determine the absorbance ratio for the unknown sample and use the calibration curve to determine its DS.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful technique that provides detailed structural information and can be used for the absolute quantification of the degree of substitution without the need for calibration standards.

Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the dried cationized polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and avoid signal overlap.

    • Add a known amount of an internal standard with a distinct NMR signal if relative quantification is desired.

  • NMR Analysis:

    • Acquire the ¹H-NMR spectrum of the sample using a high-resolution NMR spectrometer.

    • Identify the characteristic proton signals of the cationic substituent (e.g., the methyl protons of a trimethylammonium group) and the proton signals of the polymer repeating unit.

  • Calculation of Degree of Substitution (DS):

    • Integrate the area of the characteristic proton signal of the cationic substituent and a well-resolved proton signal of the polymer repeating unit.

    • The DS can be calculated by comparing the integral values, taking into account the number of protons contributing to each signal. The formula will vary depending on the specific polymer and substituent. For example: DS = (Integral_substituent / n_substituent) / (Integral_polymer / n_polymer) Where:

      • Integral_substituent is the integral area of the substituent's proton signal.

      • n_substituent is the number of protons giving rise to that signal.

      • Integral_polymer is the integral area of the polymer's proton signal.

      • n_polymer is the number of protons giving rise to that signal in one repeating unit.

Conclusion

The validation of the degree of cationization is a critical step in the development of functionalized polymers for a wide range of applications. While elemental analysis provides a robust and fundamental measure of elemental composition, alternative techniques such as titration, FTIR, and NMR spectroscopy offer complementary information and can be more suitable depending on the specific research question, available instrumentation, and desired level of detail. A thorough understanding of the principles, protocols, and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate approach for their needs and ensure the quality and reliability of their cationized polymer products.

References

Capillary Electrophoresis for the Determination of CHPTAC and its By-products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of capillary electrophoresis (CE) with alternative methods for the quantitative determination of (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) and its primary by-products, including its hydrolysis product, (2,3-dihydroxypropyl)trimethylammonium chloride. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflow.

Comparison of Analytical Methods

Capillary electrophoresis offers a powerful and efficient alternative to more traditional methods like ion-pair high-performance liquid chromatography (HPLC) for the analysis of CHPTAC and its non-chromophoric by-products. The primary advantages of CE in this context include high separation efficiency, short analysis times, and low consumption of reagents and samples.

Below is a summary of the performance characteristics of a specific CE method compared to an ion-pair HPLC method and other analytical techniques used for the analysis of CHPTAC and similar quaternary ammonium compounds.

ParameterCapillary Electrophoresis (Indirect UV)Ion-Pair HPLC (RI Detection)HPLC-MS
Analyte(s) CHPTAC and by-productsCHPTAC and by-productsCHPTAC
Limit of Detection (LOD) Data not availableData not availableNot specified
Limit of Quantification (LOQ) Data not availableData not available~1 µ g/media [1]
Linearity Range Data not availableData not availableNot specified
Analysis Time Typically rapidLonger than CERapid
Detection Indirect UV Detection[2]Refractive Index (RI) Detection[2]Mass Spectrometry (MS)[1]
Primary Advantages High efficiency, low sample/reagent useEstablished techniqueHigh selectivity and sensitivity
Primary Disadvantages Lower concentration sensitivity for some detectorsLower efficiency than CE, requires ion-pairing agentsHigher equipment cost and complexity

Note: Specific quantitative performance data for the referenced CE and ion-pair HPLC methods for CHPTAC were not publicly available in the cited literature. The HPLC-MS LOQ is for CHPTAC in air samples.

Experimental Protocols

Capillary Electrophoresis with Indirect UV Detection

This method is adapted from the work of Goclik, Stach, and Mischnick (2004) for the simultaneous determination of CHPTAC and its hydrolysis by-product.[2]

Instrumentation:

  • Capillary Electrophoresis System with a UV detector

  • Uncoated fused-silica capillary (e.g., 50 µm i.d.)

  • Data acquisition and processing software

Reagents:

  • Copper(II) sulfate (CuSO₄)

  • Formic acid (HCOOH)

  • Deionized water

  • CHPTAC and (2,3-dihydroxypropyl)trimethylammonium chloride standards

Procedure:

  • Preparation of the Background Electrolyte (BGE):

    • Prepare a 180 mM copper(II) sulfate and 4 mM formic acid solution in deionized water.

    • Adjust the pH to 3.0.

    • Degas the BGE by sonication before use.

  • Capillary Conditioning:

    • Condition a new capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally with the BGE.

  • Sample Preparation:

    • Dissolve samples containing CHPTAC and its by-products in the BGE to the desired concentration.

    • Prepare a series of calibration standards of CHPTAC and its by-products in the BGE.

  • Electrophoretic Separation:

    • Rinse the capillary with the BGE.

    • Inject the sample or standard solution into the capillary (e.g., hydrodynamic or electrokinetic injection).

    • Apply a separation voltage (e.g., 20-30 kV).

  • Detection:

    • Perform indirect UV detection at a wavelength of 215 nm, with a reference wavelength of 300 nm.[2] Copper(II) in the BGE acts as the chromophore.[2]

  • Data Analysis:

    • Identify and quantify the peaks corresponding to CHPTAC and its by-products by comparing their migration times and peak areas with those of the standards.

Ion-Pair High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method serves as a comparative technique to the CE method.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, and a refractive index (RI) detector

  • Reversed-phase C18 column

Reagents:

  • Sodium perchlorate (NaClO₄)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • CHPTAC and (2,3-dihydroxypropyl)trimethylammonium chloride standards

Procedure:

  • Preparation of the Mobile Phase:

    • Prepare a 1 M aqueous sodium perchlorate solution containing 0.2 mM phosphoric acid.

    • Adjust the pH to 3.4.

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve samples containing CHPTAC and its by-products in the mobile phase to the desired concentration.

    • Prepare a series of calibration standards of CHPTAC and its by-products in the mobile phase.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate.

    • Inject the sample or standard solution.

  • Detection:

    • Detect the analytes using a refractive index detector.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to CHPTAC and its by-products by comparing their retention times and peak areas with those of the standards.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the capillary electrophoresis method.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Prepare BGE: 180 mM CuSO4 4 mM Formic Acid (pH 3) Capillary_Cond Capillary Conditioning BGE_Prep->Capillary_Cond Sample_Prep Prepare Samples and Standards Injection Sample Injection Sample_Prep->Injection Capillary_Cond->Injection Separation Electrophoretic Separation (High Voltage) Injection->Separation Detection Indirect UV Detection (215 nm) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Quantification Peak Integration and Quantification Data_Acq->Quantification

Caption: Experimental workflow for CHPTAC analysis by Capillary Electrophoresis.

Separation_Principle cluster_capillary Capillary cluster_analytes start CHPTAC end Cathode Cathode (-) CHPTAC->end Migration Byproduct Byproduct->end Anode Anode (+)

Caption: Principle of electrophoretic separation of CHPTAC and its by-products.

References

Cationic Treatment of Natural Fibers: A Comparative Analysis of CHPTAC Application

Author: BenchChem Technical Support Team. Date: December 2025

The surface modification of natural fibers with 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) has emerged as a pivotal strategy in textile and materials science to enhance their performance characteristics, particularly in dyeing processes. This guide provides a comparative study of the application and effects of CHPTAC on four major types of natural fibers: cotton, wool, silk, and bast fibers (such as flax, jute, and ramie). By introducing cationic sites onto the fiber surface, CHPTAC treatment significantly improves the affinity for anionic dyes, leading to more efficient and environmentally friendly dyeing processes.

Enhancing Dyeability and Reducing Environmental Impact

The primary advantage of treating natural fibers with CHPTAC lies in the substantial improvement of their dyeability with reactive and acid dyes. This cationization process introduces positively charged quaternary ammonium groups onto the fiber surface, which then form strong ionic bonds with anionic dye molecules.[1][2][3] This enhanced affinity allows for dyeing processes with significantly reduced or eliminated salt consumption, leading to a lower environmental impact due to decreased electrolyte discharge in wastewater.[4] Studies on cotton have shown that CHPTAC treatment can increase color strength (K/S) values from a conventional 32 to a range of 41-48, demonstrating a marked improvement in dye uptake.[2]

Comparative Performance Across Fiber Types

The efficacy and impact of CHPTAC treatment vary depending on the chemical and morphological structure of the natural fiber. This section provides a detailed comparison of its application on cotton, wool, silk, and bast fibers, supported by experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the effects of CHPTAC treatment on the key properties of different natural fibers.

Fiber TypeCHPTAC Concentration (g/L)Dye Uptake (K/S Value)Tensile Strength Change (%)Thermal Decomposition Onset (°C)
Cotton 40-6041-48[2]-7.6 (warp), -3.5 (weft)[5]~300-350
Wool 50-100 (related quaternary salt)Significant Increase (qualitative)+6 (related quaternary salt)[6]~220-230[7]
Silk 50-100 (related quaternary salt)Significant Increase (qualitative)-10 to +5 (treatment dependent)[8][9]~300-310[10]
Bast Fibers (Ramie) 30~3 times increase[11]Variable, dependent on specific fiber~300-320
Bast Fibers (Jute) 50-100Significant Increase (qualitative)[12]-3.3 to -15.38 (NaOH treatment)[13]~280-350[14]
Bast Fibers (Flax) 50-100Significant Increase (qualitative)+40 (supercritical CO2 treatment)[15]~300-360

Note: Data for wool and silk are primarily based on treatments with chemically similar quaternary ammonium salts due to the limited availability of direct CHPTAC quantitative data in the reviewed literature. The change in tensile strength for bast fibers can vary significantly based on the specific type of fiber and the pre-treatment processes involved.

Experimental Protocols: Methodologies for Cationization

The successful application of CHPTAC requires carefully controlled experimental conditions. The following are detailed methodologies for the cationization of different natural fibers.

Cationization of Cotton (Exhaustion Method)
  • Preparation: Scour and bleach the cotton fabric to remove impurities.

  • Treatment Bath: Prepare an aqueous solution containing 40-60 g/L of CHPTAC and 20-30 g/L of sodium hydroxide (NaOH).

  • Impregnation: Immerse the cotton fabric in the treatment bath at a liquor ratio of 1:10.

  • Reaction: Gradually heat the bath to 60-80°C and maintain this temperature for 60-90 minutes with constant stirring.

  • Washing: After the reaction, rinse the fabric thoroughly with hot water and then cold water to remove any unreacted chemicals.

  • Neutralization: Neutralize the fabric with a dilute acetic acid solution (1-2 g/L).

  • Final Rinse and Drying: Rinse the fabric again with cold water and dry at ambient temperature.[16]

Cationization of Wool (Pad-Batch Method - Adapted)
  • Preparation: Scour the wool fabric to remove grease and other impurities.

  • Padding Solution: Prepare a solution containing 50-100 g/L of a suitable quaternary ammonium salt (as a proxy for CHPTAC) and a non-ionic wetting agent. The pH of the solution should be adjusted to be below the isoelectric point of wool (around pH 4-5) to facilitate ionic interaction.

  • Padding: Pad the wool fabric through the solution with a wet pick-up of 70-80%.

  • Batching: Batch the padded fabric on a roll and cover it with a plastic film to prevent drying. Store at room temperature for 12-24 hours.

  • Washing and Rinsing: Thoroughly wash the fabric with cold water to remove any unfixed cationic agent.

  • Drying: Dry the fabric at a moderate temperature (e.g., 80-100°C).

Cationization of Silk (Exhaustion Method - Adapted)
  • Degumming: Remove the sericin from the raw silk fibers by treating them in a mild alkaline soap solution.

  • Treatment Bath: Prepare an aqueous solution containing a quaternary ammonium compound at a concentration of 2-5% on the weight of the fiber. Adjust the pH to be slightly acidic (around 5-6).

  • Impregnation: Immerse the silk fibers in the bath at a liquor ratio of 1:20.

  • Reaction: Gradually raise the temperature to 50-60°C and maintain for 45-60 minutes.

  • Rinsing and Drying: After the treatment, rinse the silk fibers thoroughly with water and air dry.[17]

Cationization of Bast Fibers (Jute - Example)
  • Scouring: Scour the jute fibers with a non-ionic detergent and soda ash solution to remove impurities.

  • Treatment Bath: Prepare a solution containing 50-100 g/L CHPTAC and 25-50 g/L NaOH.

  • Impregnation: Immerse the jute fibers in the treatment bath at a liquor ratio of 1:15.

  • Reaction: Heat the bath to 90°C and maintain for 60 minutes.

  • Washing and Neutralization: Wash the treated fibers with hot and cold water, followed by neutralization with dilute acetic acid.

  • Drying: Dry the fibers at room temperature.[12]

Visualizing the Process and Logic

To better understand the chemical interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

CHPTAC_Reaction_Mechanism cluster_cellulose Cellulose Fiber cluster_protein Protein Fiber (Wool/Silk) Cellulose-OH Cellulose-OH Cationized_Cellulose Cationized Cellulose Cellulose-OH->Cationized_Cellulose Protein-COOH Protein-COOH Cationized_Protein Cationized Protein Fiber Protein-COOH->Cationized_Protein Protein-NH2 Protein-NH2 Protein-NH2->Cationized_Protein Protein-OH Protein-OH (Serine, Tyrosine) Protein-OH->Cationized_Protein CHPTAC CHPTAC (3-chloro-2-hydroxypropyl trimethylammonium chloride) EPTAC EPTAC (2,3-epoxypropyl trimethylammonium chloride) CHPTAC->EPTAC Intramolecular cyclization EPTAC->Cellulose-OH Etherification EPTAC->Protein-COOH Esterification EPTAC->Protein-NH2 Addition EPTAC->Protein-OH Etherification NaOH NaOH (alkali) NaOH->CHPTAC

Caption: Chemical reaction of CHPTAC with natural fibers.

Experimental_Workflow Start Start: Raw Natural Fiber Pretreatment Fiber Pre-treatment (Scouring, Bleaching/Degumming) Start->Pretreatment Cationization Cationization with CHPTAC (Alkaline conditions) Pretreatment->Cationization Washing_Neutralization Washing and Neutralization Cationization->Washing_Neutralization Drying Drying Washing_Neutralization->Drying Characterization Characterization of Cationized Fiber Drying->Characterization Dyeing Salt-free Dyeing with Anionic Dyes Characterization->Dyeing Post_treatment Post-treatment (Washing, Drying) Dyeing->Post_treatment Analysis Analysis of Dyed Fiber (K/S, Fastness, etc.) Post_treatment->Analysis End End: Functionalized Fiber Analysis->End

Caption: General experimental workflow for CHPTAC treatment.

Logical_Relationship CHPTAC_Treatment CHPTAC Treatment Cationic_Sites Introduction of Cationic Sites (Quaternary Ammonium Groups) CHPTAC_Treatment->Cationic_Sites Altered_Properties Altered Fiber Properties (Strength, Thermal Stability) CHPTAC_Treatment->Altered_Properties Increased_Affinity Increased Affinity for Anionic Dyes Cationic_Sites->Increased_Affinity Improved_Dye_Uptake Improved Dye Uptake (Higher K/S Values) Increased_Affinity->Improved_Dye_Uptake Reduced_Salt Reduced/No Salt Requirement in Dyeing Increased_Affinity->Reduced_Salt Environmental_Benefit Environmental Benefit (Lower Effluent Load) Reduced_Salt->Environmental_Benefit

Caption: Logical flow of CHPTAC's impact on natural fibers.

Conclusion

The application of CHPTAC presents a highly effective method for the cationic modification of a wide range of natural fibers. While the most significant and well-documented improvements in dyeability are observed in cellulosic fibers like cotton and bast fibers, the underlying principles of introducing cationic sites are also applicable to protein-based fibers such as wool and silk. The treatment leads to substantial enhancements in dye uptake, allowing for more sustainable dyeing practices by reducing salt and water consumption. However, it is crucial to optimize the treatment conditions for each fiber type to maximize the desired properties while minimizing any potential adverse effects on mechanical strength and other performance characteristics. Further research focusing on direct quantitative comparisons of CHPTAC's effects on wool and silk will be invaluable for the broader industrial adoption of this technology.

References

Safety Operating Guide

Navigating the Safe Disposal of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a compound also known by trade names such as Quat 188. Adherence to these procedures is critical to mitigate potential health risks and prevent environmental contamination.

This compound is a cationic reagent that is suspected of causing cancer and is recognized as being harmful to aquatic life with long-lasting effects.[1] Therefore, its disposal must be managed with stringent safety protocols and in accordance with all applicable regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of handling CHPTAC to prevent skin and eye contact, as well as inhalation.

Personal Protective Equipment (PPE) for Handling CHPTAC
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

This data is synthesized from multiple safety data sheets to ensure comprehensive protection.

Step-by-Step Disposal Protocol

The disposal of CHPTAC must be approached systematically to ensure safety and compliance. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable, and chemically compatible waste container for "CHPTAC Waste."

  • Do not mix CHPTAC waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management and Cleanup:

  • In the event of a spill, first ensure the area is well-ventilated.

  • For liquid spills, absorb the material using an inert absorbent such as sand, vermiculite, or earth.[2][3][4] Do not use combustible materials like paper towels without consulting the SDS.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated absorbent material and cleaning supplies into the designated CHPTAC waste container.

3. Container Management:

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • The disposal of CHPTAC waste must be handled by a licensed hazardous waste disposal contractor.[5]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste container. They will ensure that the disposal complies with all local, state, and federal regulations.[6]

  • Under no circumstances should CHPTAC be disposed of down the drain or in regular trash. [1][7] Its harmful effects on aquatic life necessitate professional disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: CHPTAC Waste Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes collect Collect waste into a -labeled, sealed container is_spill->collect No absorb->collect store Store in a cool, dry, well-ventilated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for professional hazardous waste disposal contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for CHPTAC waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution-specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and current information.

References

Essential Safety and Operational Guidance for Handling (3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate and essential safety and logistical information for (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), including detailed personal protective equipment (PPE) protocols, handling procedures, and disposal plans.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Physical State Solid, Powder[1][2]
Color White[1][2]
Melting Point 180.5 °C[1]
Boiling Point 190 - 209 °C[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Auto-ignition Temp. > 400 °C[1][2]
Vapor Pressure < 0.001 Pa at 20 °C[1][2]
Water Solubility Miscible[1]
log Pow < -1.5 at 25 °C[1][2]
Dermal LD50 (rat) > 2000 mg/kg bw[2]

Hazard Identification and GHS Classifications

CHPTAC is classified with the following hazards:

  • H351: Suspected of causing cancer.[3]

  • H412: Harmful to aquatic life with long-lasting effects.[3]

  • May cause skin and eye irritation.[4]

The signal word for this chemical is Warning .[1]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling CHPTAC.

Protection TypeRecommended EquipmentJustification
Eye and Face Safety glasses with side-shields conforming to EN166, or a face shield.[4][5]Protects against splashes and dust particles that can cause serious eye irritation.[4]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a complete suit protecting against chemicals.[2][4]Prevents skin contact, which can cause irritation.[4]
Respiratory For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]Protects against inhalation of dust, which may cause respiratory irritation.[4]
Specialized In case of spills or significant exposure potential, a chemical protection suit including self-contained breathing apparatus is recommended.[1][2][6]Provides full-body protection in high-risk scenarios.

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

G Safe Handling and Disposal Workflow for CHPTAC cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal A Obtain Special Instructions and Read SDS [1] B Don Appropriate PPE (Gloves, Goggles, Lab Coat) [2, 5, 7] A->B C Handle in a Well-Ventilated Area (e.g., Fume Hood) [1, 2] B->C Proceed to Handling D Avoid Dust and Aerosol Formation [6, 7] C->D I Evacuate Area [7, 9] C->I In Case of Spill E Use Non-Sparking Tools [1, 2] D->E F Store in a Tightly Closed Container [6, 9] E->F After Use G Keep in a Cool, Dry, and Well-Ventilated Place [6, 9] F->G H Store Locked Up [1] G->H J Wear Chemical Protection Suit with SCBA [1, 2, 4] I->J K Contain Spill with Inert Absorbent (Sand) [1, 2, 4] J->K L Collect in Sealable Containers [1, 2, 4] K->L M Dispose of Waste in Accordance with Local Regulations [1, 2] L->M Proceed to Disposal N Do NOT Let Chemical Enter the Environment [1, 2, 4] M->N

Caption: Workflow for safe handling, storage, and disposal of CHPTAC.

Detailed Procedural Steps

Preparation:

  • Review Safety Information: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) and any special instructions.[1]

  • Personal Protective Equipment: Equip yourself with the appropriate PPE as detailed in the table above. This includes, at a minimum, safety glasses, chemical-resistant gloves, and a lab coat.[2][4]

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Dust: Take precautions to avoid the formation of dust and aerosols.[4][7]

  • Safe Tools: Use non-sparking tools to prevent ignition sources.[1][2]

  • Avoid Contact: Avoid direct contact with skin and eyes.[1][7]

Storage:

  • Container: Keep the chemical in a suitable, tightly closed container when not in use.[5][7]

  • Conditions: Store the container in a cool, dry, and well-ventilated area.[5][7] The substance should be stored locked up.[1]

  • Incompatibilities: Store away from incompatible materials.

Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.[4][5]

  • Protective Gear: Don a full chemical protection suit with a self-contained breathing apparatus before attempting to clean the spill.[1][2][6]

  • Containment: Collect any leaking liquid in sealable containers. Absorb the remaining substance with an inert material like sand.[1][2][6]

  • Collection: Carefully place the absorbed material into suitable, closed containers for disposal.[1][2][6]

Disposal:

  • Regulations: All waste materials, including contaminated absorbents and empty containers, must be disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][2][3]

  • Environmental Protection: Do not allow the chemical or its containers to enter the environment.[1][2][6]

First Aid Measures:

  • Inhalation: Move the person to fresh air and rest.[6]

  • Skin Contact: Remove contaminated clothing. Rinse and then wash the skin with soap and water.[6]

  • Eye Contact: Rinse cautiously with plenty of water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[1][6]

  • Ingestion: Rinse the mouth with water.[6] In all cases of exposure, seek medical advice if you feel unwell or if symptoms persist.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.